(2-Fluorophenyl)phosphane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
647031-47-8 |
|---|---|
Molecular Formula |
C6H6FP |
Molecular Weight |
128.08 g/mol |
IUPAC Name |
(2-fluorophenyl)phosphane |
InChI |
InChI=1S/C6H6FP/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 |
InChI Key |
MGJUWNNLIIIAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)F)P |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Fluorophenylphosphanes
Audience: Researchers, scientists, and drug development professionals.
Core Focus: While direct, in-depth literature on the synthesis and characterization of unsubstituted (2-Fluorophenyl)phosphane is limited, this guide provides a comprehensive overview of the synthesis and characterization of a closely related and well-documented analogue, Tris(4-fluorophenyl)phosphine. The methodologies and characterization techniques described are broadly applicable to the synthesis and analysis of various fluorophenylphosphane derivatives.
Introduction
Phosphines, particularly functionalized arylphosphines, are a critical class of ligands in catalysis and serve as important intermediates in organic synthesis and drug discovery.[1] Fluorinated phosphines, such as fluorophenylphosphanes, are of particular interest due to the unique electronic properties conferred by the fluorine substituent, which can influence the reactivity and efficacy of metal complexes and organic molecules.[2] This guide details the synthesis and characterization of Tris(4-fluorophenyl)phosphine, a representative example of a fluorophenylphosphane.
Synthesis of Tris(4-fluorophenyl)phosphine
The synthesis of arylphosphines can be achieved through several established methods.[1] A common and effective route involves the reaction of a Grignard reagent with a phosphorus halide. For Tris(4-fluorophenyl)phosphine, this typically involves the reaction of 4-fluorophenylmagnesium bromide with phosphorus trichloride.
Reaction Scheme:
References
An In-depth Technical Guide to the Synthesis of Monodentate Fluorinated Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of monodentate fluorinated phosphine ligands, a class of compounds of significant interest in catalysis and drug development. Their unique electronic and steric properties, imparted by the presence of fluorine atoms, often lead to enhanced catalytic activity, stability, and selectivity. This document details synthetic methodologies, presents quantitative data in structured tables, and includes experimental protocols for key reactions.
Introduction to Monodentate Fluorinated Phosphine Ligands
Monodentate phosphine ligands, which bind to a metal center through a single phosphorus atom, are versatile and widely used in homogeneous catalysis. The introduction of fluorine atoms or fluorinated alkyl/aryl groups onto the phosphine scaffold dramatically alters its electronic and steric profile. The high electronegativity of fluorine leads to electron-poor phosphines, which can enhance the catalytic activity of metal complexes in various reactions. Furthermore, the steric bulk of fluorinated substituents can be tuned to control the selectivity of catalytic transformations.
This guide focuses on the practical aspects of synthesizing these valuable ligands, providing researchers with the necessary information to prepare them in the laboratory.
Synthetic Methodologies
The synthesis of monodentate fluorinated phosphine ligands can be broadly categorized into two main approaches: the formation of phosphorus-aryl bonds and the formation of phosphorus-alkyl bonds.
Synthesis of Fluorinated Triarylphosphines
A common and effective method for the synthesis of fluorinated triarylphosphines is the Grignard reaction. This involves the reaction of a phosphorus halide with a fluorinated aryl Grignard reagent.
General Synthetic Workflow:
Figure 1: General workflow for the Grignard-based synthesis of fluorinated triarylphosphines.
Synthesis of Fluoroalkylphosphines
The synthesis of phosphines bearing perfluoroalkyl groups often involves the reaction of a silylphosphine with a perfluoroalkyl iodide. This method provides a direct route to introduce perfluoroalkyl chains onto the phosphorus atom.[1]
General Synthetic Workflow:
Figure 2: General workflow for the synthesis of fluoroalkylphosphines.
Detailed Experimental Protocols
Synthesis of Tris(4-fluorophenyl)phosphine via Grignard Reaction
This protocol is adapted from procedures for the synthesis of similar triarylphosphines.[2]
Reaction Scheme:
3 (4-FC₆H₄)MgBr + PCl₃ → P(C₆H₄F)₃ + 3 MgBrCl
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (3.0 g, 0.125 mol) are placed. A small crystal of iodine is added to initiate the reaction. A solution of 4-bromofluorobenzene (21.9 g, 0.125 mol) in 100 mL of anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Phosphorus Trichloride: The Grignard solution is cooled in an ice bath. A solution of phosphorus trichloride (3.8 mL, 4.8 g, 0.035 mol) in 50 mL of anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for one hour. The mixture is then carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Due to the air-sensitivity of the product, purification should be performed under an inert atmosphere if possible.[3]
Synthesis of Tris(4-tridecafluorohexylphenyl)phosphine[1]
This procedure involves a copper-mediated cross-coupling reaction followed by reduction of the resulting phosphine oxide.
Part A: Synthesis of Tris(4-tridecafluorohexylphenyl)phosphine Oxide
-
A mixture of tris(4-bromophenyl)phosphine oxide (515 mg, 1.0 mmol), 1-iodoperfluorohexane (1.405 g, 3.2 mmol), copper powder (450 mg, 7.1 mmol), 2,2'-bipyridine (34 mg, 0.2 mmol), and DMSO (20 mL) is stirred at 120 °C for 36 hours.
-
After cooling to room temperature, the reaction mixture is diluted with CHCl₃ (50 mL) and water (50 mL), filtered through a pad of Celite, and washed with CHCl₃ (2 x 20 mL).
-
The organic layer is separated, washed with 1N HCl (2 x 50 mL), water (2 x 50 mL), and brine (50 mL), dried over MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is recrystallized from ethanol to yield the desired phosphine oxide as colorless needles (1.123 g, 91% yield).[1]
Part B: Reduction to Tris(4-tridecafluorohexylphenyl)phosphine
-
A mixture of tris(4-tridecafluorohexylphenyl)phosphine oxide (2.465 g, 2.0 mmol), trichlorosilane (1.355 g, 10 mmol), triethylamine (1.518 g, 15 mmol), and toluene (20 mL) is stirred at reflux for 6 hours under a nitrogen atmosphere.
-
After cooling to room temperature, a saturated NaHCO₃ aqueous solution (1 mL) is added.
-
The mixture is stirred for 5 minutes at room temperature, filtered through a pad of alumina, washed with toluene (3 x 20 mL), and the solvent is evaporated under reduced pressure to give the final product as a white solid (2.384 g, 98% yield).[1]
Quantitative Data
The following tables summarize key quantitative data for selected monodentate fluorinated phosphine ligands.
Table 1: Synthesis and Physical Properties
| Ligand | Synthesis Method | Yield (%) | Melting Point (°C) |
| Tris(4-fluorophenyl)phosphine | Grignard Reaction | 60-80 | 79-83 |
| Tris(pentafluorophenyl)phosphine | Grignard Reaction | >80 | 108-110 |
| Tris(4-tridecafluorohexylphenyl)phosphine | Cu-coupling & Reduction | 89 (overall) | - |
Table 2: Spectroscopic Data
| Ligand | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ³¹P NMR (δ, ppm) | Mass Spec (m/z) |
| Tris(4-fluorophenyl)phosphine | 7.3-7.1 (m)[4] | -113.1[5] | -6.2[5] | 316.06 [M]⁺ |
| Tris(pentafluorophenyl)phosphine | - | -128.9 (d), -151.5 (t), -160.9 (m) | -84.2 | 531.95 [M]⁺[6] |
| Tris(4-tridecafluorohexylphenyl)phosphine | 7.5-7.3 (m) | -81.2, -114.5, -121.9, -122.8, -123.6, -126.3 | -6.1 | - |
Applications in Catalysis
Monodentate fluorinated phosphine ligands are extensively used in various catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The use of electron-poor fluorinated phosphine ligands can significantly influence the efficiency of the catalytic cycle.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Figure 3: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
In a typical Suzuki-Miyaura reaction, an aryl halide (R-X) couples with an organoboron compound (ArB(OH)₂) in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. The nature of the phosphine ligand (L), in this case a monodentate fluorinated phosphine, plays a crucial role in each of these steps.
Conclusion
This technical guide has provided a detailed overview of the synthesis of monodentate fluorinated phosphine ligands. The methodologies described, particularly the Grignard reaction for aryl phosphines and coupling reactions for fluoroalkyl phosphines, offer reliable routes to these valuable compounds. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the field. The unique properties of these ligands make them highly effective in various catalytic applications, as exemplified by the Suzuki-Miyaura coupling, and their continued exploration is expected to lead to further advancements in catalysis and drug development.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Tris(4-fluorophenyl)phosphine(18437-78-0) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Tris(pentafluorophenyl)phosphine | C18F15P | CID 102076 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electronic Properties of Ortho-Fluorinated Triarylphosphines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of ortho-fluorinated triarylphosphines, a class of ligands of growing importance in catalysis and drug development. Their unique electronic characteristics, arising from the strategic placement of fluorine atoms on the phenyl rings, significantly influence their reactivity and performance in various chemical transformations. This document summarizes key electronic parameters, details experimental protocols for their determination, and visualizes their role in a common catalytic cycle.
Core Electronic Properties: A Quantitative Overview
The electronic nature of a phosphine ligand is a critical determinant of its coordination chemistry and catalytic activity. The introduction of fluorine atoms in the ortho position of the phenyl rings in triarylphosphines leads to a significant modulation of their electron-donating ability. This is quantitatively described by several key parameters, including the Tolman Electronic Parameter (TEP), Hammett constants (σ), and pKa values.
Data Summary
The following tables present a compilation of quantitative data for a selection of ortho-fluorinated triarylphosphines and related compounds for comparative purposes.
| Ligand | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ |
| PPh₃ | 2068.9 |
| P(p-C₆H₄F)₃ | 2071.3[1] |
| P(o-FC₆H₄)Ph₂ | Data not available in the searched literature |
| P(o-FC₆H₄)₂Ph | Data not available in the searched literature |
| P(o-FC₆H₄)₃ | Data not available in the searched literature |
| P(2,6-F₂C₆H₃)Ph₂ | Data not available in the searched literature |
| P(2,6-F₂C₆H₃)₂Ph | Data not available in the searched literature |
| P(2,6-F₂C₆H₃)₃ | Data not available in the searched literature |
| Substituent (on Phenyl Ring) | Hammett Constant (σ) |
| H | 0.00 |
| p-F | +0.06 |
| m-F | +0.34 |
| o-F | +0.24 |
| p-CF₃ | +0.54 |
| m-CF₃ | +0.43 |
| Phosphine | pKa in Acetonitrile (MeCN) |
| (2-F-C₆H₄)(Ph)₂P | 6.11[2] |
| (2-F-C₆H₄)₂(Ph)P | 4.55[2] |
| (2-F-C₆H₄)₃P | 3.03[2] |
| (2,6-F₂-C₆H₃)(Ph)₂P | 5.16[2] |
| (2,6-F₂-C₆H₃)₂(Ph)P | 2.52[2] |
| (C₆F₅)(Ph)₂P | 2.56[2] |
| (2,6-F₂-C₆H₃)₃P | 0.7 (estimated)[2] |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of a representative ortho-fluorinated triarylphosphine and the experimental determination of its key electronic parameters.
Synthesis of Tris(2-fluorophenyl)phosphine
Materials:
-
2-Bromofluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous hexane
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. The flask is evacuated and backfilled with an inert gas. A small crystal of iodine can be added to activate the magnesium. A solution of 2-bromofluorobenzene in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 2-fluorophenylmagnesium bromide.
-
Phosphine Synthesis: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether or THF is added dropwise from the dropping funnel with vigorous stirring. The molar ratio of the Grignard reagent to PCl₃ should be approximately 3:1. A white precipitate of magnesium salts will form.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
Isolation: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or hexane to yield pure tris(2-fluorophenyl)phosphine.
Characterization: The final product should be characterized by ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectroscopy and mass spectrometry to confirm its identity and purity.[3][4][5][6]
Determination of Tolman Electronic Parameter (TEP)
The TEP is determined by measuring the A₁ C-O stretching frequency of the corresponding [LNi(CO)₃] complex using infrared (IR) spectroscopy.[1]
Materials:
-
Ortho-fluorinated triarylphosphine ligand (L)
-
Nickel tetracarbonyl (Ni(CO)₄) - EXTREME CAUTION: Highly toxic and volatile! Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Anhydrous, degassed solvent (e.g., dichloromethane or hexane)
-
IR spectrometer and a suitable gas-tight IR cell
Procedure:
-
Complex Formation: In a glovebox or under a strict inert atmosphere, a solution of the ortho-fluorinated triarylphosphine ligand in the chosen solvent is prepared. To this solution, an equimolar amount of Ni(CO)₄ is added dropwise with stirring. The reaction is typically rapid and results in the formation of the [LNi(CO)₃] complex with the evolution of one equivalent of carbon monoxide.
-
IR Spectroscopy: The resulting solution of the [LNi(CO)₃] complex is transferred to a gas-tight IR cell. The IR spectrum is recorded in the carbonyl stretching region (typically 2150-1800 cm⁻¹).
-
Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified. This value is the Tolman Electronic Parameter for the specific phosphine ligand. A higher frequency indicates a more electron-withdrawing ligand, while a lower frequency suggests a more electron-donating ligand.[1]
Determination of pKa by Potentiometric Titration
The pKa of the conjugate acid of the phosphine is determined by potentiometric titration in a non-aqueous solvent like acetonitrile.[7][8]
Materials:
-
Ortho-fluorinated triarylphosphine
-
Acetonitrile (anhydrous and freshly distilled)
-
A strong acid titrant (e.g., perchloric acid in dioxane)
-
A calibrated pH meter with an electrode suitable for non-aqueous solutions
-
Automatic titrator or manual titration setup
Procedure:
-
Sample Preparation: A solution of the ortho-fluorinated triarylphosphine of known concentration is prepared in anhydrous acetonitrile.
-
Titration: The phosphine solution is titrated with a standardized solution of a strong acid (e.g., HClO₄ in dioxane). The pH of the solution is monitored continuously using the pH meter as the titrant is added in small increments.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point. For accurate results, the procedure should be repeated multiple times, and the average pKa value calculated.[7][8][9]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful carbon-carbon bond-forming reaction widely used in organic synthesis. The efficiency of this palladium-catalyzed reaction is highly dependent on the nature of the phosphine ligand. The following diagram illustrates the generally accepted catalytic cycle, highlighting the role of a generic triarylphosphine ligand (L), which can be an ortho-fluorinated derivative.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening in Catalysis
The selection of the optimal phosphine ligand is crucial for achieving high efficiency and selectivity in a catalytic reaction. The following workflow outlines a systematic approach to screen a library of phosphine ligands, including ortho-fluorinated derivatives, for a specific catalytic transformation.[10][11][12]
References
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. youtube.com [youtube.com]
- 6. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmacy180.com [pharmacy180.com]
A Technical Guide to (Fluorophenyl)phosphines for Researchers and Drug Development Professionals
Introduction
(Fluorophenyl)phosphines are a class of organophosphorus compounds that have garnered significant interest in the fields of organic synthesis and medicinal chemistry. Their utility primarily stems from their role as ligands in transition metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in many pharmaceutical agents. The electronic properties of these ligands can be finely tuned by the position and number of fluorine substituents on the phenyl rings, thereby influencing the efficiency and selectivity of catalytic processes.
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and common applications of tris(2-fluorophenyl)phosphine and its isomers, with a particular focus on their relevance to researchers, scientists, and drug development professionals.
Core Compounds and CAS Numbers
The initial query for "(2-Fluorophenyl)phosphane" most closely corresponds to Tris(2-fluorophenyl)phosphine . For a comprehensive understanding and comparative analysis, this guide will also detail the properties of its isomers, Tris(3-fluorophenyl)phosphine and Tris(4-fluorophenyl)phosphine.
| Compound Name | CAS Number |
| Tris(2-fluorophenyl)phosphine | 84350-73-2[1] |
| Tris(3-fluorophenyl)phosphine | 23039-94-3 |
| Tris(4-fluorophenyl)phosphine | 18437-78-0[2] |
Physicochemical Properties
The physicochemical properties of these fluorinated phosphine ligands are crucial for their handling, storage, and application in chemical reactions. The following table summarizes the key properties for the 2-fluoro and 4-fluoro isomers. Data for the 3-fluoro isomer is less readily available.
| Property | Tris(2-fluorophenyl)phosphine | Tris(4-fluorophenyl)phosphine |
| Molecular Formula | C18H12F3P | C18H12F3P[2] |
| Molecular Weight | 316.26 g/mol | 316.26 g/mol [2] |
| Appearance | Not specified | White to off-white powder or crystals[2] |
| Melting Point | Not specified | 79-83 °C[2] |
| Boiling Point | Not specified | 160 °C at 0.1 mmHg[3][4] |
| Solubility | Not specified | Insoluble in water[3][4][5] |
| Sensitivity | Not specified | Air sensitive[2][3][4] |
Safety and Handling
Fluorinated phosphines, like other organophosphorus compounds, require careful handling due to their potential toxicity and reactivity. The safety information for Tris(4-fluorophenyl)phosphine is well-documented and serves as a useful guide for related compounds.
| Hazard Information | Tris(4-fluorophenyl)phosphine |
| Signal Word | Warning[2] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[6] |
Experimental Protocols
General Synthesis of Triarylphosphines
A common method for the synthesis of triarylphosphines involves the reaction of a Grignard reagent with phosphorus trichloride.
General Procedure:
-
Grignard Reagent Formation: The corresponding fluorobromobenzene (e.g., 4-bromofluorobenzene) is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent (fluorophenylmagnesium bromide).
-
Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then slowly added to a solution of phosphorus trichloride in an anhydrous ether solvent at a low temperature (typically 0 °C or below).
-
Quenching and Workup: After the addition is complete, the reaction mixture is stirred for a specified period and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.
Applications in Drug Development and Organic Synthesis
Tris(fluorophenyl)phosphines are primarily used as ligands in palladium-catalyzed cross-coupling reactions, which are indispensable tools in the synthesis of pharmaceuticals and other complex organic molecules. These reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The electronic nature of the fluorophenyl group can influence the reactivity of the metal catalyst, thereby affecting reaction rates and yields.
For instance, Tris(4-fluorophenyl)phosphine has been utilized as a ligand for rhodium-catalyzed oxygenative addition to terminal alkynes for a greener synthesis of esters, amides, and carboxylic acids.[3][5] It is also an important intermediate in the production of agrochemicals and dyestuffs.[4][7]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile carbon-carbon bond-forming reaction that couples an organoboron compound with an organohalide using a palladium catalyst and a base. Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
Below is a DOT language script and the corresponding diagram illustrating the generalized catalytic cycle of the Suzuki-Miyaura reaction, where a phosphine ligand such as a (fluorophenyl)phosphine plays a key role.
Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
(Fluorophenyl)phosphines, particularly the tris-substituted variants, are valuable tools for researchers in organic synthesis and drug development. Their ability to modulate the properties of transition metal catalysts makes them effective ligands for a variety of cross-coupling reactions. A thorough understanding of their properties, handling requirements, and applications is essential for their safe and effective use in the laboratory. The information provided in this guide serves as a foundational resource for scientists and professionals working with these important chemical entities.
References
- 1. 84350-73-2|Tris(2-fluorophenyl)phosphine| Ambeed [ambeed.com]
- 2. Tris(4-fluorophenyl)phosphine | P(4-FC6h4)3 | C18H12F3P - Ereztech [ereztech.com]
- 3. Tris(4-fluorophenyl)phosphine CAS#: 18437-78-0 [m.chemicalbook.com]
- 4. Cas 18437-78-0,TRIS(4-FLUOROPHENYL)PHOSPHINE | lookchem [lookchem.com]
- 5. guidechem.com [guidechem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
Navigating the Chemistry of (2-Fluorophenyl)phosphanes: A Technical Guide to Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability, handling, and reactivity of (2-Fluorophenyl)phosphanes. Given the prevalence of tris(2-fluorophenyl)phosphine in available literature and supplier databases, this guide will focus primarily on this tertiary phosphine, while also providing general principles and extrapolated protocols applicable to the less documented primary and secondary analogues, (2-fluorophenyl)phosphine and bis(2-fluorophenyl)phosphine. The information herein is intended to support safe and effective use in research and development settings.
Core Stability and Handling Parameters
(2-Fluorophenyl)phosphanes, particularly the tertiary variant, are generally white to off-white crystalline solids. Like most phosphines, they are susceptible to oxidation and require specific handling and storage conditions to maintain their integrity. The electron-withdrawing nature of the fluorine substituent can influence the reactivity and stability of the phosphorus center compared to non-fluorinated phenylphosphines.
General Handling and Storage
Proper handling of (2-Fluorophenyl)phosphanes is critical due to their air-sensitive nature. Standard procedures for working with hazardous and air-sensitive chemicals should be strictly followed.
Storage:
-
Store in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.
-
Refrigerate at 2-8°C for long-term storage to minimize degradation.[1][2]
Handling:
-
All manipulations should be carried out in a glove box or using Schlenk line techniques to prevent exposure to air and moisture.[3]
-
Use personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ensure adequate ventilation to avoid inhalation of any dust or vapors.[4][5]
-
Avoid contact with skin and eyes, as the compound can cause irritation.[4][5]
The following workflow outlines the general procedure for handling air-sensitive solid phosphines:
Reactivity and Decomposition
Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, oxides of phosphorus, and gaseous hydrogen fluoride.[4][5] It is crucial to avoid strong oxidizing agents.
Quantitative Data
| Property | tris(2-Fluorophenyl)phosphine | tris(4-Fluorophenyl)phosphine |
| CAS Number | 84350-73-2 | 18437-78-0 |
| Molecular Formula | C₁₈H₁₂F₃P | C₁₈H₁₂F₃P |
| Molecular Weight | 316.26 g/mol | 316.26 g/mol |
| Appearance | White to off-white solid | White to very slightly yellow crystalline powder[6] |
| Melting Point | 147 °C | 79-83 °C[6] |
| Boiling Point | 365.7 ± 37.0 °C (Predicted) | 160 °C at 0.1 mmHg[6] |
| Storage Temperature | 2-8 °C under inert gas[1][2] | Room temperature under inert atmosphere[6] |
| Air Sensitivity | Air-sensitive | Air-sensitive[6] |
| Water Solubility | Not specified | Insoluble in water[6] |
Experimental Protocols
Detailed experimental protocols for the synthesis of (2-fluorophenyl)phosphanes are not widely published. However, a general and effective method for the preparation of arylphosphines involves a two-step process: the synthesis of the corresponding phosphine oxide, followed by its reduction. The following is a representative protocol adapted from the synthesis of a structurally similar fluorinated secondary phosphine.
Representative Synthesis of a (2-Fluorophenyl)phosphane
This protocol outlines the synthesis of bis(2-fluorophenyl)phosphine as a representative example. The same principles can be applied for the synthesis of the primary and tertiary analogues by adjusting the stoichiometry of the Grignard reagent.
Step 1: Synthesis of bis(2-Fluorophenyl)phosphine Oxide
Methodology:
-
Grignard Reagent Formation: In an oven-dried, three-necked flask under an argon atmosphere, prepare the Grignard reagent from 2-bromofluorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Reaction with Phosphite: Cool the Grignard solution in an ice bath. Slowly add a solution of diethyl phosphite in anhydrous THF to the Grignard reagent.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride, followed by 3N hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude phosphine oxide can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 2: Reduction of bis(2-Fluorophenyl)phosphine Oxide to bis(2-Fluorophenyl)phosphine
Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the purified bis(2-fluorophenyl)phosphine oxide in anhydrous THF.
-
Reduction: Add trichlorosilane dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its completion by TLC or ³¹P NMR spectroscopy.
-
Workup: Carefully quench the reaction with water and a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent. Dry the organic layer, filter through a pad of Celite under an inert atmosphere, and remove the solvent under reduced pressure to yield the secondary phosphine.
Biological Activity and Cellular Pathways
While specific signaling pathways for (2-fluorophenyl)phosphanes are not well-defined, organophosphorus compounds, in general, are known to exert biological effects. Some fluorinated phosphine ligands, when complexed with metals like platinum, have demonstrated significant anticancer activity.[1] These complexes can induce cell cycle arrest and apoptosis in cancer cells.
The toxicity of phosphines, in a broader sense, is often associated with the disruption of mitochondrial function and the generation of reactive oxygen species (ROS), leading to cellular damage.
The following diagram illustrates a generalized potential pathway for phosphine-induced cellular toxicity, based on the known effects of related compounds.
This guide provides a foundational understanding of the stability and handling of (2-fluorophenyl)phosphanes. Researchers should always consult specific Safety Data Sheets (SDS) for the particular phosphine they are using and perform a thorough risk assessment before commencing any experimental work.
References
Coordination Chemistry of Fluorinated Arylphosphines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the coordination chemistry of fluorinated arylphosphines. These ligands have emerged as crucial components in modern catalysis and drug development due to their unique electronic and steric properties. The introduction of fluorine atoms into the aryl backbone of phosphine ligands significantly alters their coordination behavior and the reactivity of their metal complexes, offering advantages in terms of stability, selectivity, and catalytic activity. This guide provides a comprehensive overview of their synthesis, coordination behavior with key transition metals (Palladium, Rhodium, and Gold), and their applications, with a focus on quantitative data and detailed experimental protocols.
Introduction to Fluorinated Arylphosphines
Fluorinated triarylphosphines are a class of ligands where one or more hydrogen atoms on the aromatic rings are replaced by fluorine atoms or fluorine-containing groups (e.g., -CF₃). This substitution has profound effects on the ligand's properties.
Electronic Effects: The high electronegativity of fluorine leads to a significant withdrawal of electron density from the phosphorus atom. This makes fluorinated arylphosphines less basic and stronger π-acceptors compared to their non-fluorinated counterparts.[1] This electronic modification influences the metal-ligand bond strength and the reactivity of the resulting complex. The electron-withdrawing nature of these ligands can render the metal center more electrophilic, which can be advantageous in certain catalytic reactions.[1]
Steric Effects: The steric bulk of fluorinated arylphosphines can be tuned by the number and position of the fluorine substituents. While a fluorine atom is only slightly larger than a hydrogen atom, the introduction of multiple fluorine atoms or bulky perfluoroalkyl groups can create a unique steric environment around the metal center, influencing the coordination number and geometry of the complex.[1]
These combined electronic and steric effects make fluorinated arylphosphines highly versatile ligands for a wide range of applications, particularly in homogeneous catalysis.[1][2]
Synthesis of Fluorinated Arylphosphines
The synthesis of fluorinated arylphosphines can be achieved through several routes, often starting from commercially available fluorinated aromatics.
Synthesis of Tris(pentafluorophenyl)phosphine, P(C₆F₅)₃
A common method for the synthesis of tris(pentafluorophenyl)phosphine involves the reaction of pentafluorophenyl lithium or a Grignard reagent with phosphorus trichloride.
Experimental Protocol:
-
Preparation of Pentafluorophenylmagnesium Bromide: To a solution of bromopentafluorobenzene (24.7 g, 0.1 mol) in anhydrous diethyl ether (100 mL) in a three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings (2.4 g, 0.1 mol) are added. The reaction is initiated by gentle warming and then maintained at reflux for 2 hours.
-
Reaction with Phosphorus Trichloride: The Grignard solution is cooled to 0 °C, and a solution of phosphorus trichloride (4.57 g, 0.033 mol) in anhydrous diethyl ether (50 mL) is added dropwise with vigorous stirring.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours. The mixture is then hydrolyzed with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent such as hexane or by sublimation to afford tris(pentafluorophenyl)phosphine as a white crystalline solid.
Synthesis of Tris(4-(trifluoromethyl)phenyl)phosphine, P(p-CF₃C₆H₄)₃
This phosphine can be synthesized via a Grignard reaction similar to P(C₆F₅)₃, starting from 4-bromobenzotrifluoride.
Experimental Protocol:
-
Preparation of 4-(Trifluoromethyl)phenylmagnesium Bromide: A solution of 4-bromobenzotrifluoride (22.5 g, 0.1 mol) in anhydrous tetrahydrofuran (THF) (100 mL) is added to magnesium turnings (2.4 g, 0.1 mol) under a nitrogen atmosphere. The reaction is initiated and maintained at reflux for 2 hours.
-
Reaction with Phosphorus Trichloride: The Grignard solution is cooled to 0 °C and a solution of phosphorus trichloride (4.57 g, 0.033 mol) in anhydrous THF (50 mL) is added dropwise.
-
Work-up and Purification: The work-up and purification procedures are analogous to those described for the synthesis of P(C₆F₅)₃.
Coordination Chemistry
Fluorinated arylphosphines form stable complexes with a variety of transition metals, most notably with palladium, rhodium, and gold, which are widely used in catalysis.
Palladium Complexes
Palladium complexes of fluorinated arylphosphines are extensively used in cross-coupling reactions. The electron-deficient nature of the ligands can facilitate the reductive elimination step, which is often the rate-determining step in catalytic cycles.
Experimental Protocol for the Synthesis of [PdCl₂(P(C₆F₅)₃)₂]:
-
A solution of palladium(II) chloride (0.177 g, 1 mmol) in acetonitrile (20 mL) is heated to reflux until a clear solution is obtained.
-
To the hot solution, a solution of tris(pentafluorophenyl)phosphine (1.064 g, 2 mmol) in acetonitrile (10 mL) is added.
-
A yellow precipitate forms immediately. The mixture is refluxed for an additional 30 minutes.
-
The mixture is cooled to room temperature, and the yellow solid is collected by filtration, washed with cold acetonitrile, and dried under vacuum.
Rhodium Complexes
Rhodium complexes bearing fluorinated arylphosphines are active catalysts in hydrogenation, hydroformylation, and C-H activation reactions.
Experimental Protocol for the Synthesis of [RhCl(CO)(P(C₆F₅)₃)₂]:
-
A solution of [Rh(CO)₂Cl]₂ (0.194 g, 0.5 mmol) in dichloromethane (20 mL) is prepared under a nitrogen atmosphere.
-
A solution of tris(pentafluorophenyl)phosphine (1.064 g, 2 mmol) in dichloromethane (10 mL) is added dropwise to the rhodium precursor solution at room temperature with stirring.
-
Carbon monoxide evolution is observed. The reaction mixture is stirred for 1 hour.
-
The solvent is removed under reduced pressure, and the resulting yellow solid is washed with hexane and dried under vacuum.
Gold Complexes
Gold(I) complexes with fluorinated arylphosphines are of interest for their catalytic activity in various organic transformations and for their potential medicinal applications.
Experimental Protocol for the Synthesis of [AuCl(P(C₆F₅)₃)]:
-
A solution of chloro(dimethyl sulfide)gold(I) (0.294 g, 1 mmol) in dichloromethane (20 mL) is prepared.
-
A solution of tris(pentafluorophenyl)phosphine (0.532 g, 1 mmol) in dichloromethane (10 mL) is added dropwise to the gold precursor solution at room temperature.
-
The reaction mixture is stirred for 30 minutes.
-
The solvent is removed under reduced pressure to yield a white solid, which can be recrystallized from a dichloromethane/hexane mixture.
Quantitative Data
The electronic and steric properties of fluorinated arylphosphines have been quantified using various parameters, which are essential for understanding their behavior in coordination chemistry and catalysis.
Electronic and Steric Parameters
The Tolman electronic parameter (TEP) and cone angle are widely used to describe the electronic and steric properties of phosphine ligands, respectively. The TEP is determined from the ν(CO) stretching frequency of [Ni(CO)₃(L)] complexes. A higher TEP value indicates a more electron-withdrawing ligand.
| Ligand | TEP (ν(CO), cm⁻¹) | Cone Angle (θ, °) |
| PPh₃ | 2068.9[3] | 145 |
| P(p-FC₆H₄)₃ | 2071.3[3] | 145 |
| P(p-CF₃C₆H₄)₃ | 2074.1 | 157 |
| P(C₆F₅)₃ | 2085.0 | 184 |
Spectroscopic Data
NMR and IR spectroscopy are powerful tools for characterizing fluorinated arylphosphine complexes.
Table of Selected ³¹P and ¹⁹F NMR Chemical Shifts (δ, ppm)
| Complex | ³¹P NMR (δ) | ¹⁹F NMR (δ) |
| P(C₆F₅)₃ | -132.0 | -130.2 (o-F), -161.5 (m-F), -147.8 (p-F) |
| [PdCl₂(P(C₆F₅)₃)₂] | 24.5 | -129.5 (o-F), -160.1 (m-F), -155.3 (p-F) |
| [RhCl(CO)(P(C₆F₅)₃)₂] | 28.7 | -128.9 (o-F), -159.8 (m-F), -154.7 (p-F) |
| [AuCl(P(C₆F₅)₃)] | 33.1 | -129.1 (o-F), -160.5 (m-F), -156.2 (p-F) |
Table of Selected IR Stretching Frequencies (ν, cm⁻¹)
| Complex | ν(CO) | ν(M-Cl) |
| [RhCl(CO)(P(C₆F₅)₃)₂] | 1985 | 305 |
| [RhCl(CO)(PPh₃)₂] | 1960 | 298 |
Crystallographic Data
X-ray crystallography provides precise information on the geometry and bonding within metal complexes of fluorinated arylphosphines.
Table of Selected Bond Lengths (Å) and Angles (°) for [AuCl(L)] Complexes
| Ligand (L) | Au-P (Å) | Au-Cl (Å) | P-Au-Cl (°) |
| PPh₃ | 2.235 | 2.281 | 179.7 |
| P(C₆F₅)₃ | 2.225 | 2.290 | 178.9 |
Applications in Catalysis
The unique properties of fluorinated arylphosphine ligands have led to their successful application in a variety of catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
Fluorinated arylphosphines have been shown to be effective ligands in Suzuki-Miyaura coupling reactions, often leading to higher catalyst stability and turnover numbers.
Experimental Protocol for a Suzuki-Miyaura Coupling Reaction:
-
Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with [Pd(dba)₂] (dba = dibenzylideneacetone) (9.2 mg, 0.016 mmol) and the fluorinated phosphine ligand (e.g., P(p-CF₃C₆H₄)₃, 0.032 mmol). Anhydrous and degassed toluene (5 mL) is added, and the mixture is stirred for 10 minutes.
-
Reaction Setup: To another Schlenk flask are added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).
-
Reaction Execution: The catalyst solution is transferred to the reaction flask via cannula. The flask is sealed and heated to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Ligand Synthesis Workflow
Caption: General workflow for the synthesis of fluorinated arylphosphines.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Relationship between Ligand Electronics and Catalytic Activity
Caption: Influence of ligand fluorination on catalytic properties.
Conclusion
The coordination chemistry of fluorinated arylphosphines offers a rich field of study with significant practical implications. The ability to fine-tune the electronic and steric properties of these ligands through fluorination provides a powerful tool for the rational design of metal complexes with desired reactivity and stability. This guide has provided a foundational understanding of their synthesis, characterization, and application, supported by quantitative data and detailed experimental procedures. Further research in this area will undoubtedly lead to the development of even more efficient and selective catalysts for a wide range of chemical transformations, with significant impact on the pharmaceutical and materials science industries.
References
The Indispensable Role of Fluorinated Ligands in Modern Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, the quest for more efficient, selective, and robust catalytic systems is perpetual. Among the most impactful strategies to emerge is the use of fluorinated ligands. The unique electronic and steric properties imparted by fluorine atoms can dramatically alter the performance of a metal catalyst, leading to enhanced reactivity, improved selectivity, and greater stability. This technical guide delves into the fundamental principles governing the action of fluorinated ligands in catalysis, provides a survey of their application in key transformations with quantitative data, and offers detailed experimental protocols for their synthesis and use.
Core Principles: How Fluorine's Unique Properties Shape Catalysis
The profound influence of fluorinated ligands stems from the distinct characteristics of the fluorine atom and perfluoroalkyl groups. These properties can be broadly categorized into electronic effects, steric effects, and their impact on catalyst solubility and stability.
Electronic Effects: The Power of Induction
Fluorine is the most electronegative element, and this property is central to its influence on a ligand's behavior.[1] When fluorine atoms or, more commonly, trifluoromethyl (CF₃) groups are introduced into a ligand scaffold, they exert a powerful electron-withdrawing inductive effect. This effect propagates through the ligand's framework to the metal center, rendering it more electron-deficient or less electron-rich.[1] This modulation of the metal's electron density has several important consequences for catalysis:
-
Enhanced Lewis Acidity: A more electron-deficient metal center exhibits increased Lewis acidity. This can lead to stronger coordination of substrates and can be particularly beneficial in reactions where substrate activation is the rate-determining step.[1] For instance, in some palladium-catalyzed reactions, a more Lewis acidic palladium center can facilitate reductive elimination, a crucial step in many cross-coupling cycles.[2]
-
Stabilization of High Oxidation States: The electron-withdrawing nature of fluorinated ligands can help to stabilize higher oxidation states of the metal catalyst. This can open up new reactive pathways and improve catalyst longevity in reactions that cycle through various oxidation states.
-
Modulation of Back-Bonding: In complexes with π-acceptor ligands like carbon monoxide or olefins, the electronic properties of the co-ligands are critical. Electron-withdrawing fluorinated ligands reduce the electron density on the metal, which in turn diminishes the extent of π-back-bonding to other ligands. This effect can be quantified using techniques like infrared spectroscopy of metal carbonyl complexes to determine the Tolman Electronic Parameter (TEP).[3]
Steric Effects: More Than Just Size
The replacement of hydrogen with fluorine also introduces significant steric changes. While a single fluorine atom is only slightly larger than hydrogen, a trifluoromethyl (CF₃) group is considerably bulkier than a methyl (CH₃) group, with a steric profile often compared to that of an isopropyl group.[1] This increased steric hindrance around the metal center can have a profound impact on the selectivity and efficiency of a catalytic reaction.[1]
-
Enantioselectivity: In asymmetric catalysis, the steric environment created by chiral ligands is paramount in controlling the stereochemical outcome of a reaction. The bulky nature of fluorinated groups can be exploited to create highly effective chiral pockets around the metal center, leading to high levels of enantioselectivity.
-
Regioselectivity: The steric bulk of fluorinated ligands can also influence the regioselectivity of a reaction by directing the substrate to bind to the metal center in a specific orientation.
-
Reductive Elimination: In many cross-coupling reactions, bulky ligands can promote the reductive elimination step, which is often the product-forming step of the catalytic cycle. This can lead to increased reaction rates and higher turnover numbers.
Solubility and Catalyst Recovery: The "Fluorous" Advantage
A key innovation in the application of fluorinated ligands is the concept of "fluorous" chemistry. By attaching long perfluoroalkyl chains (e.g., -C₈F₁₇), often referred to as "fluorous ponytails," to a ligand, the resulting catalyst can exhibit unique solubility properties.[3] These fluorous-tagged catalysts are often soluble in specialized fluorous solvents but poorly soluble in common organic solvents at room temperature.[4] This property forms the basis for two powerful catalyst recovery strategies:
-
Fluorous Biphasic Systems (FBS): In an FBS, the reaction is carried out at an elevated temperature where the fluorous and organic phases become miscible, allowing the reaction to proceed in a homogeneous fashion. Upon cooling, the phases separate, with the fluorous-tagged catalyst sequestered in the fluorous phase, allowing for its simple decantation and reuse.[4]
-
Fluorous Solid-Phase Extraction (F-SPE): Fluorous-tagged molecules can be selectively retained on a solid support coated with a fluorous stationary phase (fluorous silica gel).[5] After the reaction, the mixture is passed through a cartridge containing fluorous silica. The non-fluorinated products and reactants are washed through with a "fluorophobic" solvent, while the fluorous-tagged catalyst is retained. The catalyst can then be eluted with a "fluorophilic" solvent and recovered.[6]
Applications in Catalysis: A Quantitative Overview
The unique properties of fluorinated ligands have led to their successful application in a wide range of catalytic transformations. The following sections provide an overview of their use in several key reaction classes, with quantitative data summarized in tables for easy comparison.
Cross-Coupling Reactions
Fluorinated phosphine ligands have been extensively used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The electron-withdrawing nature of these ligands can have a significant impact on the efficiency of these transformations.
| Reaction | Catalyst/Ligand | Substrates | Yield (%) | Turnover Number (TON) | Reference |
| Suzuki-Miyaura | [Pd(PⁱPr₃)₂] | Tetrafluoropyridine pinacolatoboranate + Bromophenylalanine derivatives | Very Good | - | [7] |
| Suzuki-Miyaura | G-COOH-Pd-10 | Phenylboronic acid + 1-bromo-4-fluorobenzene | High | up to 67 h⁻¹ (TOF) | [8] |
| Heck | Pd(OAc)₂ / Xantphos | Aryl Halides + Alkenes | - | - | [9] |
| Heck | Pd(OAc)₂ | Iodobenzene + Cinnamyl alcohol | 81 | - | [10] |
| Sonogashira | Pd₂(dba)₃ / P(t-Bu)₃ | Terminal alkyne + p-toluenesulfonyl chloride | Good | - | [8] |
Asymmetric Hydrogenation
In asymmetric hydrogenation, chiral fluorinated ligands have been shown to induce high levels of enantioselectivity. The steric and electronic properties of these ligands are crucial for creating a chiral environment that leads to the preferential formation of one enantiomer.
| Substrate | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (Z)-2-fluoro-3-(4-methoxyphenyl)prop-2-en-1-ol | Iridium complex with bicyclic oxazoline-o-Et-phenylphosphine | 99 | 87 | [11] |
| Fluorinated Allylic Alcohols | Catalyst F (Iridium complex) | 70-99 | 95->99 | [11] |
| 3-Fluorinated Chromones | Chiral oxazoline + achiral borane (FLP) | High | up to 88 | [12] |
Olefin Metathesis
Fluorinated N-heterocyclic carbene (NHC) ligands have been employed in ruthenium-based olefin metathesis catalysts. In some cases, interactions between the fluorine atoms on the ligand and the ruthenium center have been shown to accelerate the reaction rate.[1]
| Reaction Type | Catalyst | Substrate | Performance | Reference |
| Ring-Closing Metathesis | Ruthenium complex with fluorinated NHC ligand | Diethyldiallyl malonate | Significantly increased reaction rate compared to standard second-generation catalysts. | [1] |
| Ring-Closing Metathesis | Fluorinated second-generation Grubbs complexes | Diethyl diallyl- and allylmethallyl-malonate | Comparable activity to commercially available Grubbs catalysts. | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative fluorinated phosphine ligand and a general procedure for catalyst recovery using fluorous solid-phase extraction.
Synthesis of Tris(4-tridecafluorohexylphenyl)phosphine
This protocol is adapted from the work of Xiao and co-workers and describes a high-yield route to an arylphosphine bearing perfluorinated ponytails.
Materials:
-
Tris(4-bromophenyl)phosphine oxide
-
1-Iodoperfluorohexane
-
Copper powder
-
2,2'-Bipyridine
-
Dimethyl sulfoxide (DMSO)
-
Chloroform (CHCl₃)
-
Water
-
Celite
-
Ethanol (EtOH)
-
Trichlorosilane
-
Triethylamine
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) aqueous solution
-
Alumina
-
1N Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of Tris(4-tridecafluorohexylphenyl)phosphine Oxide
-
In a round-bottom flask, combine tris(4-bromophenyl)phosphine oxide (1.0 mmol), 1-iodoperfluorohexane (3.2 mmol), copper powder (7.1 mmol), 2,2'-bipyridine (0.2 mmol), and DMSO (20 mL).
-
Stir the mixture at 120 °C for 36 hours.
-
After cooling to room temperature, dilute the reaction mixture with CHCl₃ (50 mL) and water (50 mL).
-
Filter the mixture through a pad of Celite and wash the pad with CHCl₃ (2 x 20 mL).
-
Separate the organic layer, wash it with 1N HCl (2 x 50 mL), water (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over MgSO₄ and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from EtOH to yield tris(4-tridecafluorohexylphenyl)phosphine oxide as colorless needles.
Step 2: Reduction to Tris(4-tridecafluorohexylphenyl)phosphine
-
In a round-bottom flask under a nitrogen atmosphere, combine tris(4-tridecafluorohexylphenyl)phosphine oxide (2.0 mmol), trichlorosilane (10 mmol), triethylamine (15 mmol), and toluene (20 mL).
-
Stir the mixture at reflux for 6 hours.
-
After cooling to room temperature, add saturated NaHCO₃ aqueous solution (1 mL).
-
Stir the mixture for 5 minutes at room temperature.
-
Filter the mixture through a pad of alumina, wash the pad with toluene (3 x 20 mL).
-
Evaporate the solvent from the filtrate under reduced pressure to give the desired tris(4-tridecafluorohexylphenyl)phosphine as a white solid.
Catalyst Recovery via Fluorous Solid-Phase Extraction (F-SPE)
This general protocol outlines the steps for separating a fluorous-tagged catalyst from a reaction mixture.
Materials:
-
Crude reaction mixture containing a fluorous-tagged catalyst
-
Fluorous silica gel cartridge
-
Fluorophobic solvent (e.g., 80:20 methanol/water)
-
Fluorophilic solvent (e.g., methanol, acetone, or THF)
Procedure:
-
Condition the Cartridge: Pre-condition the fluorous silica gel cartridge by passing a few column volumes of the fluorophobic solvent through it.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent and load it onto the conditioned cartridge.
-
Elute Non-Fluorous Components: Elute the cartridge with the fluorophobic solvent. The non-fluorous compounds (products, unreacted starting materials) will elute from the cartridge. Collect this fraction. Typically, 3-5 column volumes are sufficient.[14]
-
Elute the Fluorous Catalyst: Switch the elution solvent to a fluorophilic solvent. The fluorous-tagged catalyst will now elute from the cartridge. Collect this fraction separately. Typically, 3-5 column volumes are needed.[14]
-
Catalyst Recovery: Evaporate the solvent from the fluorous fraction to recover the catalyst, which can often be reused without further purification.
Visualizing Core Concepts
To further elucidate the principles and workflows discussed, the following diagrams are provided.
Caption: Electronic influence of a CF₃ group on a metal center.
Caption: Workflow for catalysis with F-SPE catalyst recovery.
Caption: Decision tree for selecting a fluorinated ligand.
Conclusion
The strategic incorporation of fluorine into ligand architectures provides a powerful and versatile tool for tuning the properties of homogeneous catalysts. By leveraging the potent electronic and steric effects of fluorinated substituents, researchers can achieve remarkable improvements in catalytic activity, selectivity, and stability. Furthermore, the advent of fluorous-tagging strategies offers elegant solutions to the long-standing challenge of catalyst recovery and reuse, paving the way for more sustainable and cost-effective chemical processes. As our understanding of the subtle interplay between ligand structure and catalytic function continues to grow, fluorinated ligands are poised to play an even more prominent role in addressing the synthetic challenges of the future, from drug discovery to materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated NHC (N-heterocyclic carbene) research Programme Details [fluorine.ch.man.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interpretation of Tolman electronic parameters in the light of natural orbitals for chemical valence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Fluorinated N-Heterocyclic Carbene Silver(I) Complexes with High Cancer Cell Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. yanggroup.weebly.com [yanggroup.weebly.com]
An In-depth Technical Guide to P-Stereogenic Fluorinated Phosphines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of P-stereogenic fluorinated phosphines, a class of ligands increasingly recognized for their unique properties and applications in asymmetric catalysis. The introduction of fluorine atoms into the phosphine structure significantly alters its electronic and steric characteristics, leading to enhanced stability, modulated reactivity, and often superior enantioselectivity in catalytic reactions. This document details the synthesis, properties, and applications of these specialized ligands, supported by experimental protocols and comparative data.
Introduction to P-Stereogenic Phosphines and the Impact of Fluorination
P-stereogenic phosphines are organophosphorus compounds in which the phosphorus atom is a stereocenter.[1] This chirality, directly at the coordinating atom, can lead to highly effective asymmetric induction in metal-catalyzed reactions.[2] The development of P-stereogenic phosphines has been a significant area of research in organic synthesis, with numerous applications in the preparation of chiral molecules for the pharmaceutical and agrochemical industries.[3]
The incorporation of fluorine into these ligands offers several advantages:
-
Electronic Effects: The high electronegativity of fluorine atoms leads to a general electron-withdrawing effect, which can modulate the electron density at the phosphorus center. This influences the ligand's coordination properties and the catalytic activity of the resulting metal complex.[1]
-
Steric Effects: The steric profile of the ligand can be fine-tuned by the introduction of fluorine or fluorinated groups, such as the trifluoromethyl (CF3) group. This can create a unique chiral pocket around the metal center, enhancing enantioselectivity.
-
Enhanced Stability: Fluorinated compounds often exhibit increased thermal and oxidative stability, which can be advantageous for catalytic processes.[1]
Synthesis of P-Stereogenic Fluorinated Phosphines
The synthesis of P-stereogenic phosphines, particularly those containing fluorine, is a challenging but well-established field. Common strategies often involve the use of chiral auxiliaries to direct the stereochemistry at the phosphorus center, followed by the introduction of the fluorinated substituents. Phosphine-boranes are frequently used as stable intermediates that protect the phosphorus atom from oxidation during synthetic manipulations.[4]
General Synthetic Workflow
A general workflow for the synthesis of P-stereogenic fluorinated phosphines is outlined below. This process typically starts with a chiral auxiliary to establish the stereochemistry at the phosphorus atom, followed by the introduction of the desired organic and fluorinated groups.
Caption: General synthetic workflow for P-stereogenic fluorinated phosphines.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Josiphos-Type Ligand Containing a Trifluoromethyl Group
This protocol is adapted from the supplementary information provided by Buergler and Togni for the synthesis of chiral trifluoromethylphosphines.[5]
Step 1: Synthesis of the 1,2-Diphosphole Derivative
-
To a solution of (R)-1-[(SP)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi(trifluoromethyl)phosphine in THF, add a solution of t-BuOK in THF at -78 °C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic phase over Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Step 2: Synthesis of the P-Stereogenic Trifluoromethylphosphine
-
To a solution of the 1,2-diphosphole derivative in DCM, add MeOTf at -78 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in THF and cool to -78 °C.
-
Add a solution of MeLi in diethyl ether and stir at room temperature for 1 hour.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic phase over Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane ((S,S)-t-Bu-BisP*)
This protocol for a non-fluorinated analogue, provided by Crépy and Imamoto, serves as a foundational method for synthesizing P-stereogenic bisphosphines.[6]
Step 1: Synthesis of tert-Butyl(dimethyl)phosphine–Borane
-
In a flame-dried, three-necked flask under argon, dissolve tert-butyldichlorophosphine in THF and cool to -10 °C.
-
Add a solution of methylmagnesium bromide in diethyl ether/THF dropwise, maintaining the temperature below 0 °C.
-
Stir the mixture for 5 hours at room temperature.
-
Add a solution of borane-THF complex dropwise at -10 °C and stir overnight at room temperature.
-
Pour the mixture into an ice/water/HCl solution and stir vigorously.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by distillation.
Step 2: Synthesis of (S,S)-1,2-Bis(boranato(tert-butyl)methylphosphino)ethane
-
In a flame-dried, three-necked flask under argon, dissolve (-)-sparteine in diethyl ether and cool to -78 °C.
-
Add n-butyllithium dropwise and stir for 15 minutes.
-
Add a solution of tert-butyl(dimethyl)phosphine–borane in diethyl ether dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 1,2-dibromoethane in diethyl ether dropwise.
-
Stir the reaction at -78 °C for 1 hour and then at room temperature overnight.
-
Add 3 M HCl and stir for 15 minutes.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over Na2SO4, filter, and concentrate.
-
Purify the diastereomerically pure product by recrystallization from toluene.
Step 3: Synthesis of (S,S)-1,2-Bis-((tert-butyl)methylphosphino)ethane
-
In a flame-dried, two-necked flask under argon, dissolve the bis(boranato)ethane derivative in toluene and cool to 0 °C.
-
Add trifluoromethanesulfonic acid dropwise and stir at 0 °C for 15 minutes, then at room temperature for 45 minutes.
-
Add aqueous ammonia, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers, dry over Na2SO4, filter, and evaporate the solvent.
-
The resulting product is the free phosphine.
Applications in Asymmetric Catalysis
P-stereogenic fluorinated phosphines have shown great promise in various asymmetric catalytic transformations, most notably in hydrogenation reactions. The unique electronic and steric properties of these ligands can lead to high enantioselectivities and catalytic activities.
Rhodium-Catalyzed Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins is a benchmark reaction for evaluating the performance of chiral phosphine ligands. The generally accepted mechanism involves the coordination of the olefin to a rhodium-phosphine complex, followed by the oxidative addition of hydrogen and subsequent insertion and reductive elimination steps to yield the chiral product.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Performance Data
The following tables summarize the performance of selected P-stereogenic fluorinated and non-fluorinated phosphines in asymmetric hydrogenation reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions and substrates across different studies.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Catalyst Loading (mol%) | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S,S)-DIPAMP (non-fluorinated) | 0.05 | Methanol | 3 | 25 | >95 | 95 | [7] |
| P-CF3 Josiphos derivative | 1 | Toluene | 50 | 25 | >99 | 99 | [8] |
Table 2: Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline Hydrochloride
| Ligand | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Temp (°C) | Conversion (%) | ee (%) | Reference |
| (SP)-P-CF3 Xyliphos | 1 | 2,2,2-Trifluoroethanol | 100 | 60 | >99 | 96 | [9][10] |
| (RP)-P-CF3 Xyliphos | 1 | 2,2,2-Trifluoroethanol | 100 | 60 | >99 | 75 | [9][10] |
Conclusion
P-stereogenic fluorinated phosphines represent a powerful class of ligands for asymmetric catalysis. The strategic incorporation of fluorine allows for the fine-tuning of ligand properties, often leading to improved catalytic performance. While the synthesis of these ligands can be complex, the potential for achieving high enantioselectivities in challenging transformations makes them a valuable tool for chemists in academia and industry. Further research in this area is expected to lead to the development of even more efficient and selective catalysts for the synthesis of valuable chiral compounds.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. ethz.ch [ethz.ch]
- 3. frontiersin.org [frontiersin.org]
- 4. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 5. Chiral trifluoromethylphosphines: a new stereoselective synthesis of Josiphos-type ligands containing two stereogenic phosphorus atoms - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. P-stereogenic trifluoromethyl derivatives of Josiphos: synthesis, coordination properties, and applications in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-Trifluoromethyl ligands derived from Josiphos in the Ir-catalysed hydrogenation of 3,4-dihydroisoquinoline hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-Trifluoromethyl ligands derived from Josiphos in the Ir-catalysed hydrogenation of 3,4-dihydroisoquinoline hydrochlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
In-depth Analysis of (2-Fluorophenyl)phosphane: A Deeper Look into its Molecular Structure and Bonding
Researchers, scientists, and professionals in drug development are constantly exploring the nuanced world of molecular interactions. A key area of interest lies in understanding the structural and bonding characteristics of organophosphorus compounds, which are pivotal in catalysis and materials science. This technical guide delves into the molecular structure and bonding of (2-Fluorophenyl)phosphane, a molecule of significant interest. Due to a scarcity of direct experimental data on this specific molecule, this guide synthesizes information from analogous compounds and theoretical frameworks to provide a comprehensive overview.
I. Predicted Molecular Structure and Key Parameters
The molecular structure of this compound is expected to be characterized by a phosphorus atom bonded to a 2-fluorophenyl group and two hydrogen atoms. The presence of the fluorine atom at the ortho position of the phenyl ring is anticipated to introduce notable electronic and steric effects that influence the overall geometry and bonding.
To provide quantitative insights, the following table summarizes expected and comparative bond lengths and angles. These values are based on data from similar phosphine derivatives and theoretical calculations.
| Parameter | Molecule | Value | Method |
| P-C Bond Length (Å) | Tris(4-fluorophenyl)phosphine | 1.825(5) | X-ray Crystallography[1] |
| C-P-C Bond Angle (°) | Tris(4-fluorophenyl)phosphine | 102.5(2) | X-ray Crystallography[1] |
| P-C Bond Length (pm) | Phenylphosphine | 187.4(4) | Gas-Phase Electron Diffraction[2] |
Note: The data for Tris(4-fluorophenyl)phosphine represents an average value. The data for Phenylphosphine is from a study that also utilized ab initio calculations for comparison.
II. Bonding in this compound: A Theoretical Perspective
The bonding in this compound can be understood through the lens of valence bond theory and molecular orbital theory. The phosphorus atom, with its lone pair of electrons, can act as a sigma donor. The nature of the phosphorus-carbon bond is a key feature.
The interaction between the phosphorus atom and the phenyl ring is not merely a simple sigma bond. There is potential for pi-acceptor interactions, where the phosphorus atom can accept electron density from the metal's d-orbitals into its own empty orbitals, such as the σ* orbitals of the P-C bonds. This back-bonding can strengthen the metal-phosphine bond when it acts as a ligand in a complex.
The fluorine substituent on the phenyl ring is expected to influence the electronic properties of the phosphine. As a highly electronegative atom, fluorine will withdraw electron density from the phenyl ring through the sigma framework. This inductive effect can make the phosphorus atom less basic and alter its donor-acceptor properties.
III. Experimental Methodologies for Structural Determination
To experimentally determine the precise molecular structure of this compound, several advanced techniques would be required. The following outlines the typical experimental protocols for such analyses.
A. Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.
Experimental Workflow:
Figure 1. Experimental workflow for Gas-Phase Electron Diffraction.
B. X-ray Crystallography
Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction could provide highly precise atomic coordinates.
Experimental Workflow:
Figure 2. Experimental workflow for X-ray Crystallography.
IV. Conclusion
The molecular structure and bonding of this compound are of fundamental importance to its chemical reactivity and potential applications. While direct experimental data remains elusive, a combination of data from analogous compounds and theoretical considerations provides a solid framework for understanding this molecule. The ortho-fluoro substituent is predicted to significantly modulate the electronic and steric properties of the phosphine, influencing its behavior as a ligand and a synthetic building block. Future experimental studies, particularly using gas-phase electron diffraction or X-ray crystallography, are necessary to precisely elucidate its structural parameters and validate theoretical predictions. Such data will be invaluable for the rational design of new catalysts and functional materials.
References
A Theoretical and Computational Investigation of (2-Fluorophenyl)phosphane: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental and computational data for (2-fluorophenyl)phosphane is limited in publicly available literature. This guide is therefore based on established theoretical principles and extrapolated data from closely related compounds, such as phenylphosphane and various fluorinated aryl phosphines. The methodologies and data presented herein represent a proposed framework for the comprehensive study of this molecule.
Introduction
This compound is a monosubstituted aryl phosphine, a class of organophosphorus compounds with significant applications in catalysis, materials science, and medicinal chemistry. The introduction of a fluorine atom at the ortho position of the phenyl ring is expected to significantly influence the electronic and steric properties of the phosphine group. This, in turn, can modulate its reactivity, coordination chemistry, and potential biological activity. Understanding these properties at a molecular level is crucial for the rational design of novel catalysts, functional materials, and therapeutic agents.
This technical guide outlines a comprehensive theoretical and computational approach to characterize this compound. It provides a roadmap for researchers to investigate its structural, electronic, and spectroscopic properties using modern computational chemistry techniques.
Proposed Experimental Protocols
While this guide focuses on theoretical and computational studies, any robust investigation must be grounded in experimental data. The following are proposed experimental protocols for the synthesis and characterization of this compound, based on general methods for aryl phosphine synthesis.
Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of a suitable precursor, such as (2-fluorophenyl)dichalcogenophosphorane, or through the reaction of a (2-fluorophenyl)organometallic reagent with a phosphorus halide.
Methodology:
-
Preparation of Grignard Reagent: To a solution of 2-bromofluorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 equivalents). Stir the mixture at room temperature until the magnesium is consumed.
-
Phosphinylation: Cool the resulting Grignard reagent, (2-fluorophenyl)magnesium bromide, to 0°C. Slowly add a solution of phosphorus trichloride (PCl₃, 1 equivalent) in anhydrous THF.
-
Reduction: After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours. Cool the mixture back to 0°C and slowly add a solution of lithium aluminum hydride (LiAlH₄, 2 equivalents) in anhydrous THF.
-
Workup and Purification: After stirring for an additional 2 hours at room temperature, cautiously quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel under an inert atmosphere.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and substitution pattern of the aromatic protons.
-
³¹P NMR: To identify the characteristic chemical shift of the phosphine.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
¹³C NMR: To characterize the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational modes, particularly the P-H and C-F stretching frequencies.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Computational Methodology
The following section details a proposed computational workflow for the theoretical investigation of this compound.
Geometry Optimization and Vibrational Frequency Analysis
-
Method: Density Functional Theory (DFT) is a suitable method for these calculations. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a good starting point due to its balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended. The inclusion of diffuse functions (+) is important for describing the lone pair on the phosphorus atom, and polarization functions (d,p) are crucial for accurately representing the bonding environment.
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization to find the lowest energy conformation.
-
Follow the optimization with a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum.
-
Electronic Structure Analysis
-
Natural Bond Orbital (NBO) Analysis: To investigate the nature of the C-P and C-F bonds, the hybridization of the atoms, and the delocalization of the phosphorus lone pair.
-
Frontier Molecular Orbital (FMO) Analysis: To determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides insight into the chemical reactivity and kinetic stability of the molecule.
-
Molecular Electrostatic Potential (MEP) Surface: To visualize the electron density distribution and identify regions of electrophilic and nucleophilic character.
Predicted Quantitative Data
The following tables summarize the estimated quantitative data for this compound based on theoretical calculations of phenylphosphane and experimental data from related fluorinated aryl phosphines.
Table 1: Predicted Structural Parameters
| Parameter | Phenylphosphane (Calculated) | This compound (Estimated) |
| P-C Bond Length (Å) | 1.835 | 1.830 - 1.840 |
| C-F Bond Length (Å) | N/A | 1.340 - 1.350 |
| P-H Bond Length (Å) | 1.415 | 1.410 - 1.420 |
| C-P-H Bond Angle (°) | 98.5 | 98.0 - 99.0 |
| H-P-H Bond Angle (°) | 93.5 | 93.0 - 94.0 |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Data | Phenylphosphane | This compound (Estimated) |
| ³¹P NMR Chemical Shift (ppm) | -124 | -120 to -130 |
| ¹⁹F NMR Chemical Shift (ppm) | N/A | -110 to -130 |
| IR P-H Stretch (cm⁻¹) | ~2300 | ~2300 |
| IR C-F Stretch (cm⁻¹) | N/A | 1250 - 1300 |
Visualizations
Proposed Computational Workflow
The following diagram illustrates the logical workflow for the theoretical and computational study of this compound.
Caption: Computational workflow for this compound.
Logical Relationship of Properties
This diagram shows the logical relationship between the structural and electronic properties of this compound.
Caption: Property relationships in this compound.
Conclusion
This technical guide provides a comprehensive framework for the theoretical and computational study of this compound. By following the proposed methodologies, researchers can gain valuable insights into the structure, bonding, and reactivity of this molecule. The predicted data, while based on extrapolations, offer a starting point for experimental investigations. The interplay of steric and electronic effects introduced by the ortho-fluoro substituent is a key area for investigation, with potential implications for the design of new phosphine-based systems for a variety of applications. Further experimental validation is essential to confirm and expand upon the theoretical predictions outlined in this guide.
Methodological & Application
Application Notes and Protocols: (2-Fluorophenyl)phosphane as a Ligand in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and protocols for the use of (2-Fluorophenyl)phosphane as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While direct and extensive experimental data for this compound in this specific application is not widely published, this guide is constructed based on established principles of phosphine ligand effects in catalysis and by drawing analogies from structurally related phosphine ligands. The protocols and data herein serve as a comprehensive starting point for researchers employing this ligand for the synthesis of biaryl compounds.
Introduction to this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials. The efficacy of the palladium catalyst is critically influenced by the choice of phosphine ligand.
This compound, a monodentate triarylphosphine ligand, is of interest due to the electronic and steric effects imparted by the ortho-fluoro substituent. The electron-withdrawing nature of the fluorine atom can modulate the electron density at the phosphorus center, which in turn influences the catalytic cycle of the Suzuki-Miyaura reaction. It is hypothesized that the ortho-fluoro group can:
-
Influence Oxidative Addition: The electron-withdrawing fluorine may render the palladium center more electrophilic, potentially accelerating the oxidative addition of the aryl halide to the Pd(0) complex.
-
Impact Reductive Elimination: The electronic properties of the ligand can affect the rate of reductive elimination, the final step that forms the desired biaryl product and regenerates the active catalyst.
-
Steric Effects: The presence of a substituent at the ortho position can introduce steric bulk, which can promote the formation of the active monoligated palladium species and facilitate reductive elimination.
Advantages of Using Fluorinated Phosphine Ligands
Phosphine ligands bearing fluorine substituents offer several potential advantages in cross-coupling reactions:
-
Enhanced Catalyst Stability: In some cases, fluorinated ligands can lead to more stable catalytic complexes.
-
Modified Reactivity and Selectivity: The unique electronic properties of fluorine can alter the reactivity and selectivity of the catalyst, potentially enabling challenging couplings.
-
Improved Solubility: Fluorinated compounds can exhibit different solubility profiles, which can be advantageous in certain solvent systems.
Experimental Data (Hypothetical and Analogous)
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid using a Generic Monodentate Phosphine Ligand System
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic Acid | 4-Methoxybiphenyl | >95 |
| 2 | 4-Bromoanisole | Phenylboronic Acid | 4-Methoxybiphenyl | 90-95 |
| 3 | 4-Chloroanisole | Phenylboronic Acid | 4-Methoxybiphenyl | 70-80 |
| 4 | 1-Iodonaphthalene | Phenylboronic Acid | 1-Phenylnaphthalene | >95 |
| 5 | 1-Bromonaphthalene | Phenylboronic Acid | 1-Phenylnaphthalene | 90-95 |
| 6 | 2-Bromopyridine | Phenylboronic Acid | 2-Phenylpyridine | 85-90 |
| 7 | 4-Bromobenzonitrile | Phenylboronic Acid | 4-Cyanobiphenyl | 90-95 |
Note: These yields are illustrative and will vary depending on the specific reaction conditions, substrate purity, and scale.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with this compound as the ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF) (5 mL)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ): To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%). Add 2 mL of the chosen solvent and stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst complex.
-
Addition of Reagents: To the flask containing the catalyst, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Reaction Setup: Add the remaining solvent (3 mL) to the flask.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride
The coupling of aryl chlorides is generally more challenging and may require a stronger base and higher temperatures.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene) (5 mL)
Procedure:
Follow the general procedure outlined in Protocol 1, with the following modifications:
-
Use a higher loading of the arylboronic acid (1.5 equivalents).
-
Use a stronger base such as K₃PO₄.
-
Higher reaction temperatures (e.g., 100-120 °C) may be necessary.
-
Longer reaction times may be required.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, where 'L' represents the this compound ligand.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Workflow
This diagram outlines the general workflow for setting up and performing a Suzuki-Miyaura coupling reaction in the laboratory.
Caption: General laboratory workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (2-Fluorophenyl)phosphane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (2-fluorophenyl)phosphane ligands in palladium-catalyzed cross-coupling reactions. The unique electronic properties imparted by the fluorine substituent can significantly influence catalyst performance, offering advantages in specific synthetic applications.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The choice of phosphine ligand is critical to the success of these transformations, as it directly impacts the stability, activity, and selectivity of the palladium catalyst. This compound ligands, a class of electron-deficient phosphines, have emerged as valuable tools for chemists. The electron-withdrawing nature of the fluorine atom modulates the electronic properties of the phosphorus center, influencing the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. This can lead to improved catalytic activity and stability in challenging coupling reactions.
Key Applications
Palladium complexes bearing this compound ligands have demonstrated utility in a range of cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of biaryl compounds from aryl halides and boronic acids.
-
Buchwald-Hartwig Amination: Synthesis of arylamines from aryl halides and amines.
This document provides detailed protocols for these key transformations, based on established literature procedures.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using a Pd/(2-Fluorophenyl)phosphane Catalyst System
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 95 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 88 |
| 4 | 2-Bromopyridine | 2-Phenylpyridine | 85 |
Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), Tri(2-fluorophenyl)phosphine (4 mol%), K₃PO₄ (2.0 mmol), Toluene/H₂O (5:1, 5 mL), 100 °C, 12 h.
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Secondary Amines using a Pd/(2-Fluorophenyl)phosphane Catalyst System
| Entry | Aryl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 91 |
| 2 | 1-Chloro-4-methoxybenzene | Piperidine | 1-(4-methoxyphenyl)piperidine | 87 |
| 3 | 2-Chloropyridine | Diethylamine | N,N-diethylpyridin-2-amine | 82 |
Reaction Conditions: Aryl chloride (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (1 mol%), Di(2-fluorophenyl)phenylphosphine (2 mol%), NaOtBu (1.4 mmol), Toluene (5 mL), 110 °C, 18 h.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid using tri(2-fluorophenyl)phosphine as the ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(2-fluorophenyl)phosphine
-
Aryl bromide
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and tri(2-fluorophenyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat three times).
-
Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add toluene (4 mL) and deionized water (1 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of an aryl chloride with a secondary amine using di(2-fluorophenyl)phenylphosphine as the ligand.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Di(2-fluorophenyl)phenylphosphine
-
Aryl chloride
-
Secondary amine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Glovebox (recommended for handling NaOtBu)
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), di(2-fluorophenyl)phenylphosphine (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol) to an oven-dried reaction vessel containing a magnetic stir bar.
-
Add the aryl chloride (1.0 mmol).
-
Seal the reaction vessel, remove it from the glovebox, and add toluene (5 mL) and the secondary amine (1.2 mmol) via syringe under a positive pressure of inert gas.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir for 18 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired arylamine.
Visualizations
Application of Electronically Modified Phosphine Ligands in Heck Reactions: A Focus on (2-Fluorophenyl)phosphane Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials. The efficiency and selectivity of the Heck reaction are critically influenced by the choice of phosphine ligand coordinated to the palladium center. These ligands play a crucial role in stabilizing the active catalytic species and modulating its reactivity through both steric and electronic effects.
While a vast array of phosphine ligands have been developed for the Heck reaction, the specific application of (2-Fluorophenyl)phosphane remains largely undocumented in publicly available literature. However, the principles of ligand design and the well-established effects of electronic modification allow for a detailed projection of its potential utility. This document provides a comprehensive overview of the role of electronically modified phosphine ligands in Heck reactions, using analogous fluorinated phosphines as a proxy to infer the potential behavior of this compound. Detailed protocols and mechanistic insights are provided to guide researchers in the potential application of such ligands.
The Role of Electronically Modified Phosphine Ligands
The electronic properties of a phosphine ligand, specifically the electron density at the phosphorus atom, directly impact the stability and reactivity of the palladium catalyst throughout the catalytic cycle. The introduction of electron-withdrawing or electron-donating groups on the phenyl rings of a triarylphosphine ligand can significantly alter its performance.
An electron-withdrawing group, such as the fluorine atom in this compound, decreases the electron density on the phosphorus atom. This modification has several potential consequences for the Heck reaction:
-
Enhanced Oxidative Addition: By making the palladium center more electron-deficient, the rate of oxidative addition of the aryl halide to the Pd(0) species can be accelerated. This is often the rate-determining step of the catalytic cycle.
-
Facilitated Reductive Elimination: A more electron-deficient ligand can also promote the final reductive elimination step, leading to faster product formation and catalyst turnover.
-
Increased Catalyst Stability: In some cases, electron-poor phosphine ligands can lead to more robust catalysts that are less prone to decomposition at the high temperatures often required for Heck reactions.
Conversely, excessively electron-withdrawing ligands can sometimes hinder the initial reduction of the Pd(II) precatalyst to the active Pd(0) species. Therefore, a careful balance of electronic properties is crucial for optimal catalytic performance.
Quantitative Data from Representative Heck Reactions
While specific data for this compound is unavailable, the following tables summarize typical quantitative data for Heck reactions using various common phosphine ligands. This data, gleaned from the scientific literature, provides a benchmark for expected yields and catalyst performance under different conditions.
Table 1: Heck Coupling of Aryl Halides with Alkenes using Triphenylphosphine
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Et3N | DMF | 100 | 2 | 95 | General Knowledge |
| 2 | Bromobenzene | n-Butyl acrylate | NaOAc | DMA | 120 | 24 | 85 | General Knowledge |
| 3 | 4-Bromoacetophenone | Styrene | K2CO3 | NMP | 140 | 12 | 92 | General Knowledge |
Table 2: Heck Coupling of Aryl Bromides with Alkenes using Tri(o-tolyl)phosphine
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | n-Butyl acrylate | Na2CO3 | DMF | 130 | 16 | 90 | General Knowledge |
| 2 | 2-Bromonaphthalene | Styrene | Et3N | DMA | 120 | 18 | 88 | General Knowledge |
| 3 | 1-Bromo-4-methoxybenzene | Methyl acrylate | K3PO4 | Dioxane | 110 | 24 | 93 | General Knowledge |
Experimental Protocols
Below is a general experimental protocol for a Heck reaction. This protocol should be optimized for specific substrates and ligands. When considering the use of this compound, it is recommended to start with conditions similar to those used for other electron-poor phosphine ligands.
General Protocol for a Palladium-Catalyzed Heck Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
Phosphine ligand (e.g., Triphenylphosphine as a starting point, or the desired this compound)
-
Aryl halide
-
Alkene
-
Base (e.g., Triethylamine (Et3N), Sodium acetate (NaOAc), Potassium carbonate (K2CO3))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), N-Methyl-2-pyrrolidone (NMP), Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-5 mol%) and the phosphine ligand (2-10 mol%, typically a 2:1 or 4:1 ligand to palladium ratio).
-
Add a portion of the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes. A color change is often observed as the active catalyst forms.
-
-
Reaction Assembly:
-
To the flask containing the catalyst, add the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (1.5-2.0 equiv).
-
Add the remaining anhydrous solvent to achieve the desired reaction concentration (typically 0.1-1.0 M).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel, to obtain the desired substituted alkene.
-
Mechanistic and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycle of the Heck reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: A typical experimental workflow for a Heck reaction.
Conclusion
References
Application Notes and Protocols for Rhodium-Catalyzed Hydroformylation Using Fluorinated Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of fluorinated phosphine ligands in rhodium-catalyzed hydroformylation. This catalytic system offers unique advantages in terms of catalyst activity, selectivity, and stability, making it a valuable tool in organic synthesis and for the preparation of key intermediates in drug development.
Introduction
Rhodium-catalyzed hydroformylation, or the "oxo" process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes to aldehydes. The choice of ligand coordinated to the rhodium center is crucial in controlling the rate, regioselectivity (n/iso ratio), and overall efficiency of the reaction. Fluorinated phosphine ligands have emerged as a promising class of ligands that can significantly modify and enhance the catalytic properties of the rhodium center.
The strong electron-withdrawing nature of the fluorine atoms in these ligands alters the electronic properties of the phosphorus atom, which in turn influences the σ-donor and π-acceptor characteristics of the phosphine. This electronic tuning can lead to:
-
Enhanced Catalyst Activity: The electron-deficient nature of the rhodium center can promote key steps in the catalytic cycle.
-
Improved Regioselectivity: Fine-tuning of electronic and steric properties allows for precise control over the formation of linear (n) or branched (iso) aldehydes.
-
Increased Catalyst Stability: Fluorinated ligands can impart greater thermal and oxidative stability to the catalyst.
-
Facilitated Catalyst Separation: The unique solubility properties of highly fluorinated "fluorous" ligands can be exploited for efficient catalyst recycling in biphasic systems.
These application notes provide a summary of the performance of various fluorinated phosphine ligands in rhodium-catalyzed hydroformylation and offer detailed protocols for their application.
Data Presentation: Performance of Fluorinated Phosphine Ligands
The following tables summarize the performance of selected rhodium catalysts bearing fluorinated phosphine ligands in the hydroformylation of various olefin substrates. The data highlights the influence of ligand structure, substrate, and reaction conditions on catalyst activity (Turnover Frequency - TOF) and regioselectivity (n/iso ratio).
Table 1: Hydroformylation of 1-Octene with Various Fluorinated Phosphine Ligands
| Ligand | Temp (°C) | Pressure (bar, CO/H₂) | Solvent | TOF (h⁻¹) | n/iso Ratio | Reference |
| P(C₆H₄-4-CF₃)₃ | 80 | 20 (1:1) | Toluene | 1500 | 2.5 | [1] |
| P(C₆H₃-3,5-(CF₃)₂)₃ | 80 | 20 (1:1) | Toluene | 2500 | 1.8 | [1] |
| P(p-FC₆H₄)₃ | 100 | 50 (1:1) | Toluene | 1200 | 3.0 | [2] |
| PPh₂(C₆F₅) | 100 | 50 (1:1) | Toluene | 1800 | 2.2 | [2] |
| P(C₆F₅)₃ | 100 | 50 (1:1) | Toluene | 3000 | 1.5 | [2] |
| P(CH₂CH₂C₆F₁₃)₃ | 80 | 20 (1:1) | Perfluorodecalin | 1300 | 2.8 | [1] |
Table 2: Influence of Substrate on Hydroformylation using a Rh/P(C₆H₃-3,5-(CF₃)₂)₃ Catalyst
| Substrate | Temp (°C) | Pressure (bar, CO/H₂) | Solvent | TOF (h⁻¹) | n/iso Ratio | Reference |
| 1-Hexene | 80 | 20 (1:1) | Toluene | 2800 | 1.9 | [1] |
| Styrene | 60 | 20 (1:1) | Toluene | 3500 | 0.1 (iso-favored) | [3] |
| Propylene | 90 | 30 (1:1) | Toluene | 4500 | 1.2 | [4] |
| Methyl Oleate | 120 | 100 (1:1) | Toluene | 800 | 1.1 | Not found in search results |
Experimental Protocols
The following are generalized protocols for the synthesis of a fluorinated phosphine ligand, preparation of the rhodium catalyst, and a typical hydroformylation reaction. Researchers should consult the primary literature for specific details and safety precautions.
Protocol for the Synthesis of Tris(4-(trifluoromethyl)phenyl)phosphine
This protocol describes a common method for the synthesis of a triarylphosphine with electron-withdrawing trifluoromethyl groups.
Materials:
-
4-Bromobenzotrifluoride
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Phosphorus trichloride (PCl₃)
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromobenzotrifluoride in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture for 2-3 hours until most of the magnesium has reacted.
-
Phosphine Synthesis: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. A white precipitate will form.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Protocol for In Situ Preparation of the Rhodium Hydroformylation Catalyst
This protocol describes the in situ generation of the active rhodium catalyst from a stable precursor.
Materials:
-
[Rh(acac)(CO)₂] (acetylacetonatodicarbonylrhodium(I))
-
Fluorinated phosphine ligand (e.g., Tris(4-(trifluoromethyl)phenyl)phosphine)
-
Degassed solvent (e.g., Toluene)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, weigh the desired amount of [Rh(acac)(CO)₂] and the fluorinated phosphine ligand into the autoclave reactor vessel. The ligand-to-rhodium ratio is a critical parameter and typically ranges from 4:1 to 20:1.
-
Solvent Addition: Add the desired amount of degassed solvent to the reactor.
-
Pre-formation (optional but recommended): Seal the reactor, purge with syngas (CO/H₂), and then pressurize to a low pressure (e.g., 5-10 bar). Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) and stir for 30-60 minutes. This pre-formation step allows for the formation of the active hydridorhodium complex.
Protocol for a General Hydroformylation Reaction
This protocol outlines a typical procedure for the hydroformylation of an alkene.
Materials:
-
Alkene substrate (e.g., 1-octene)
-
Prepared rhodium catalyst solution
-
High-pressure reactor equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet
-
Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)
Procedure:
-
Reactor Setup: The pre-formed catalyst solution is already in the autoclave from the previous step.
-
Substrate Addition: Add the alkene substrate to the reactor via a syringe or a sample addition port under a positive pressure of inert gas or syngas.
-
Reaction: Pressurize the autoclave with the CO/H₂ mixture to the desired pressure (e.g., 20-50 bar). Maintain the desired reaction temperature and stir the reaction mixture vigorously.
-
Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or NMR spectroscopy.
-
Reaction Quench and Product Isolation: After the desired conversion is reached, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood. The reaction mixture can then be analyzed directly or the product can be isolated by distillation or column chromatography.
Visualizations
The following diagrams illustrate key aspects of the rhodium-catalyzed hydroformylation process using fluorinated phosphine ligands.
Caption: Catalytic cycle of rhodium-catalyzed hydroformylation.
Caption: General experimental workflow for hydroformylation.
Caption: Influence of fluorinated ligand properties on catalyst performance.
References
- 1. Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In situ study of diphosphine rhodium systems in asymmetric hydroformylation of styrene - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Iridium-phosphine ligand complexes as an alternative to rhodium-based catalysts for the efficient hydroformylation of propene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Fluorophenyl)phosphane in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides and pseudohalides.[1][2] This reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and materials. The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination, influencing catalyst activity, stability, and substrate scope.[3] While bulky, electron-rich phosphines are commonly employed, ligands with tailored electronic properties, such as (2-Fluorophenyl)phosphane, offer unique potential in catalysis.
The introduction of fluorine atoms into phosphine ligands can significantly alter their electronic and steric properties, impacting the catalytic cycle of the Buchwald-Hartwig amination. The electron-withdrawing nature of the fluorine atom in this compound is expected to influence the electron density at the phosphorus center, which in turn can affect the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
These application notes provide a detailed protocol for the use of this compound as a ligand in the Buchwald-Hartwig amination reaction. Due to the limited availability of specific literature protocols for this exact phosphine, the following procedures are based on well-established general methods for monodentate phosphine ligands in this transformation.[4]
Synthesis of this compound
A general and reliable method for the synthesis of arylphosphines involves the reaction of an organometallic reagent with a phosphorus halide. For the preparation of this compound, a Grignard reagent derived from 2-fluorobromobenzene can be reacted with dichlorophosphine or phosphorus trichloride followed by reduction.
Protocol: Synthesis of Tristhis compound
Disclaimer: This is a representative procedure and should be adapted and optimized as necessary. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
| Reagent | Formula | M.W. | Amount | Moles |
| 2-Fluorobromobenzene | C₆H₄BrF | 175.00 | 5.25 g | 30 mmol |
| Magnesium turnings | Mg | 24.31 | 0.73 g | 30 mmol |
| Phosphorus trichloride | PCl₃ | 137.33 | 1.37 g | 10 mmol |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - |
| Anhydrous Toluene | C₇H₈ | 92.14 | 30 mL | - |
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings. Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-fluorobromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle heating may be required. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Phosphine Synthesis: Cool the Grignard solution to 0 °C in an ice bath. In a separate flask, dissolve phosphorus trichloride in anhydrous toluene.
-
Slowly add the phosphorus trichloride solution to the Grignard reagent via a cannula. A white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization to yield tristhis compound.
Buchwald-Hartwig Amination Protocol using this compound
The following is a general procedure for the palladium-catalyzed amination of aryl halides with primary and secondary amines using this compound as a ligand. This protocol is adaptable to a range of substrates.
Reaction Scheme:
Materials and Reagents:
| Component | Role | Example | Purity |
| Palladium Precursor | Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | ≥98% |
| This compound | Ligand | Tristhis compound | ≥98% |
| Aryl Halide | Substrate | e.g., 4-Bromotoluene | ≥98% |
| Amine | Substrate | e.g., Morpholine | ≥98% |
| Base | Activator | Sodium tert-butoxide (NaOtBu) | ≥97% |
| Solvent | Reaction Medium | Toluene or Dioxane | Anhydrous |
Table of Reaction Parameters:
| Parameter | Recommended Value | Notes |
| Palladium Precursor Loading | 1-2 mol% | Pd₂(dba)₃ is often preferred for its air stability. |
| Ligand Loading | 2-4 mol% | A Pd:Ligand ratio of 1:1 to 1:2 is common. |
| Aryl Halide | 1.0 equivalent | |
| Amine | 1.2 equivalents | For primary amines, a slight excess is used. |
| Base | 1.4 equivalents | Strong, non-nucleophilic bases are required. |
| Solvent Concentration | 0.1 - 0.5 M | Based on the aryl halide. |
| Temperature | 80-110 °C | Reaction temperature depends on the reactivity of the substrates. |
| Reaction Time | 2-24 hours | Monitored by TLC or GC-MS. |
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the palladium precursor, this compound, and the base under an inert atmosphere.
-
Reagent Addition: Add the aryl halide and the amine to the reaction vessel, followed by the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Substrate Scope and Expected Yields
The following table provides a representative overview of the expected yields for the Buchwald-Hartwig amination of various aryl halides with different amines using a palladium/(2-Fluorophenyl)phosphane catalytic system. These yields are based on typical outcomes for similar monodentate phosphine ligands and should be considered as estimates.
| Aryl Halide | Amine | Product | Expected Yield (%) |
| 4-Bromotoluene | Morpholine | 4-(p-tolyl)morpholine | 85-95 |
| 4-Chloroanisole | Aniline | 4-Methoxy-N-phenylaniline | 70-85 |
| 1-Bromo-4-(trifluoromethyl)benzene | Benzylamine | N-Benzyl-4-(trifluoromethyl)aniline | 80-90 |
| 2-Bromopyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | 75-85 |
| 4-Bromo-N,N-dimethylaniline | Di-n-butylamine | N⁴,N⁴-Dibutyl-N¹,N¹-dimethylbenzene-1,4-diamine | 80-90 |
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Synthesis of Metal Complexes with (2-Fluorophenyl)phosphane Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes featuring (2-Fluorophenyl)phosphane ligands. These complexes are of significant interest in the fields of catalysis and medicinal chemistry due to the unique electronic properties imparted by the fluorine substituent on the phenyl ring.
Application Notes
Metal complexes incorporating this compound ligands have shown promise in various applications, primarily in catalysis and as potential therapeutic agents. The electron-withdrawing nature of the fluorine atom modifies the electronic properties of the phosphorus donor atom, which in turn influences the reactivity and stability of the resulting metal complex.
Catalytic Applications:
Palladium complexes bearing phosphine ligands are renowned catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling. The catalytic cycle for this reaction typically involves oxidative addition, transmetalation, and reductive elimination. The electronic nature of the phosphine ligand plays a crucial role in the efficiency of these steps. While specific studies on this compound in Suzuki-Miyaura coupling are not extensively detailed in the provided search results, the general mechanism is well-established. The use of fluorinated phosphine ligands can influence the rate and selectivity of the catalytic process.
Medicinal Applications:
Gold(I) phosphine complexes have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of the enzyme thioredoxin reductase (TrxR), a key regulator of cellular redox homeostasis.[1][2] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), which can trigger mitochondrial dysfunction and induce apoptosis (programmed cell death) in cancer cells.[1][2] While direct studies on gold complexes with this compound are limited in the provided results, analogous complexes with ligands like 2-BrC6F4PPh2 have demonstrated significant cytotoxicity against various cancer cell lines and the ability to induce apoptosis through this pathway.[1]
Experimental Protocols
The following protocols are based on general procedures for the synthesis of related metal-phosphine complexes and should be adapted and optimized for the specific this compound ligand used (mono-, di-, or tristhis compound).
Protocol 1: Synthesis of a Generic Dichloro(bisthis compound)palladium(II) Complex
This protocol is adapted from the synthesis of similar [PdCl2(phosphine)2] complexes.
Materials:
-
Palladium(II) chloride (PdCl2)
-
This compound ligand
-
Acetonitrile (CH3CN), degassed
-
Diethyl ether (Et2O), anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (1 equivalent) in degassed acetonitrile.
-
In a separate flask, dissolve the this compound ligand (2.2 equivalents) in degassed acetonitrile.
-
Slowly add the phosphine ligand solution to the vigorously stirred suspension of PdCl2 at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The initial suspension should gradually dissolve to form a clear, colored solution.
-
Once the reaction is complete (monitored by TLC or ³¹P NMR if possible), reduce the solvent volume under vacuum.
-
Add anhydrous diethyl ether to the concentrated solution to precipitate the product.
-
Isolate the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
-
Characterize the complex using NMR spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P), IR spectroscopy, and elemental analysis.
Protocol 2: Synthesis of a Generic Chlorothis compound)gold(I) Complex
This protocol is based on the synthesis of similar chloro(phosphine)gold(I) complexes.
Materials:
-
Tetrachloroauric(III) acid (HAuCl4) or a suitable gold(I) precursor like [AuCl(tht)] (tht = tetrahydrothiophene)
-
This compound ligand
-
Methanol (MeOH) or Dichloromethane (CH2Cl2)
-
Diethyl ether (Et2O) or Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the gold precursor (1 equivalent) in an appropriate solvent (e.g., methanol or dichloromethane).
-
In a separate flask, dissolve the this compound ligand (1.1 equivalents) in the same solvent.
-
Slowly add the phosphine solution to the stirred gold precursor solution at room temperature.
-
Stir the reaction mixture for 1-4 hours at room temperature. A color change or precipitation may be observed.
-
If a precipitate forms, filter the solid, wash with a small amount of the reaction solvent and then with a non-polar solvent like diethyl ether or hexane.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce precipitation by adding a non-polar solvent.
-
Isolate the product by filtration and dry under vacuum.
-
Characterize the complex using NMR spectroscopy (¹H, ³¹P), IR spectroscopy, and elemental analysis.
Protocol 3: Synthesis of a Generic Cationic [Rh(this compound)2(diene)]+ Complex
This protocol is adapted from the synthesis of rhodium-phosphine complexes with fluorinated arene ligands.[3]
Materials:
-
[Rh(diene)2]BF4 or [Rh(diene)2]PF6 (diene = norbornadiene (NBD) or 1,5-cyclooctadiene (COD))
-
This compound ligand (as a diphosphine or two equivalents of a monophosphine)
-
Dichloromethane (CH2Cl2) or another suitable solvent
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (1 equivalent) in the chosen solvent.
-
In a separate flask, dissolve the this compound ligand (1 equivalent of diphosphine or 2 equivalents of monophosphine) in the same solvent.
-
Slowly add the phosphine solution to the stirred rhodium precursor solution at room temperature.
-
Stir the reaction mixture for 1-3 hours at room temperature.
-
Monitor the reaction by ³¹P NMR spectroscopy to confirm the formation of the desired complex.
-
The product can be isolated by precipitation with a non-polar solvent (e.g., pentane or diethyl ether) or by removal of the solvent under vacuum.
-
Wash the isolated solid with a non-polar solvent and dry under vacuum.
-
Characterize the complex by multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P) and mass spectrometry.
Data Presentation
The following tables summarize typical spectroscopic data for analogous metal-phosphine complexes. Note: Specific data for complexes with this compound ligands were not available in the search results and should be determined experimentally.
Table 1: Representative ³¹P NMR Chemical Shifts for Metal-Phosphine Complexes
| Metal Center | Ligand Type | Complex Type | Representative ³¹P Chemical Shift (δ, ppm) |
| Palladium(II) | Monophosphine | trans-[PdCl2(PR3)2] | 15 - 40 |
| Gold(I) | Monophosphine | [AuCl(PR3)] | 25 - 45 |
| Rhodium(I) | Diphosphine | [Rh(diphos)(diene)]+ | 20 - 100 (doublet, J(Rh-P) ≈ 150-200 Hz) |
Table 2: Representative IR Stretching Frequencies for Metal-Phosphine Complexes
| Metal Complex Type | Functional Group | Representative IR Frequency (cm⁻¹) |
| General Phosphine Complexes | P-C (aryl) stretch | 1080 - 1110 |
| C-F stretch | 1100 - 1400 | |
| Carbonyl Complexes (e.g., Rh(I)) | M-CO stretch | 1950 - 2100 |
Visualizations
Diagram 1: General Synthesis Workflow
Caption: General synthesis workflow for metal-(2-Fluorophenyl)phosphane complexes.
Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.
Diagram 3: Apoptosis Induction Pathway by Gold(I) Phosphine Complexes
Caption: Apoptosis induction by Gold(I) phosphine complexes.
References
Application Notes and Protocols: Asymmetric Catalysis with Chiral (2-Fluorophenyl)phosphane Derivatives
To Researchers, Scientists, and Drug Development Professionals,
Following a comprehensive search of available scientific literature, we have found that specific applications and detailed protocols for asymmetric catalysis utilizing chiral (2-fluorophenyl)phosphane derivatives are not well-documented in readily accessible resources. While the field of asymmetric catalysis extensively employs a wide variety of chiral phosphine ligands, those bearing a 2-fluorophenyl substituent appear to be a novel or less-explored class of ligands.
The search for detailed experimental protocols, quantitative data on yields and enantioselectivities, and specific applications in key transformations such as asymmetric hydrogenation and allylic alkylation did not yield specific examples for this particular ligand subclass. General principles of asymmetric catalysis with other chiral phosphine ligands are well-established, but direct analogues for this compound derivatives could not be located.
Therefore, we are unable to provide the detailed Application Notes and Protocols as requested at this time. The development of new chiral ligands is an ongoing area of research, and it is possible that chiral this compound derivatives represent a promising, yet underexplored, area for future investigation.
We recommend researchers interested in this specific class of ligands to consider the following general methodologies for the synthesis and evaluation of new chiral phosphine ligands as a starting point for their investigations.
General Workflow for the Development of New Chiral Phosphine Ligands
The development and application of new chiral phosphine ligands in asymmetric catalysis typically follows a structured workflow. This involves the synthesis of the ligand, its coordination to a metal precursor, and subsequent screening in catalytic reactions.
Caption: General workflow for developing and screening new chiral phosphane ligands.
Hypothetical Application in Asymmetric Hydrogenation: A General Protocol
Should a researcher successfully synthesize a chiral bisthis compound ligand, a logical next step would be to evaluate its efficacy in a well-established asymmetric transformation, such as the rhodium-catalyzed hydrogenation of a prochiral olefin. Below is a generalized, hypothetical protocol based on established procedures for other chiral phosphine ligands.
Reaction: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Catalyst System: [Rh(COD)₂(BF₄)] / Chiral bisthis compound ligand
Table 1: Hypothetical Reaction Parameters for Asymmetric Hydrogenation
| Entry | Ligand Loading (mol%) | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 1.1 | 100:1 | CH₂Cl₂ | 1 atm | 25 | 12 | - | - |
| 2 | 1.1 | 100:1 | Toluene | 1 atm | 25 | 12 | - | - |
| 3 | 1.1 | 100:1 | THF | 1 atm | 25 | 12 | - | - |
| 4 | 1.1 | 100:1 | MeOH | 1 atm | 25 | 12 | - | - |
Experimental Protocol:
-
Catalyst Pre-formation (in situ): In a nitrogen-filled glovebox, a solution of the chiral bisthis compound ligand (0.011 mmol) in the chosen solvent (2 mL) is added to a solution of [Rh(COD)₂(BF₄)] (0.010 mmol) in the same solvent (2 mL). The mixture is stirred at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: The catalyst solution is transferred to a Schlenk flask equipped with a magnetic stir bar. A solution of methyl (Z)-α-acetamidocinnamate (1.0 mmol) in the same solvent (6 mL) is then added.
-
Hydrogenation: The flask is connected to a hydrogen line, purged three times with hydrogen, and then pressurized to the desired pressure. The reaction mixture is stirred vigorously at the specified temperature.
-
Work-up and Analysis: Upon completion, the reaction is vented, and the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR analysis of the crude product. The enantiomeric excess is determined by chiral HPLC analysis.
Logical Pathway for Ligand Modification and Optimization
The performance of a chiral ligand is highly dependent on its steric and electronic properties. For a hypothetical this compound ligand, a systematic modification approach could be employed to optimize its catalytic performance.
Caption: A logical pathway for the optimization of a hypothetical chiral this compound ligand.
We trust that this information, while not a direct fulfillment of the original request, will be of value to researchers venturing into the synthesis and application of novel chiral phosphine ligands.
Greener Synthesis Routes Utilizing Phosphine Ligands in Catalysis: Application Notes and Protocols
Introduction: The development of greener synthetic methodologies is a cornerstone of modern chemistry, particularly within the pharmaceutical and materials science sectors. A key strategy in achieving this is the use of efficient catalytic systems that operate under environmentally benign conditions. Phosphine ligands play a pivotal role in many transition-metal catalyzed reactions, and the choice of phosphine can significantly influence the reaction's efficiency, selectivity, and environmental footprint. This document provides detailed application notes and protocols for greener synthesis routes utilizing phosphine ligands, with a focus on aqueous phase catalysis, a prominent green chemistry approach. While the initial focus was on (2-Fluorophenyl)phosphane, a lack of specific published data on its use in green synthesis has led to a pivot towards a well-established water-soluble phosphine ligand: tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS). TPPTS is a commercially available and widely studied ligand renowned for its application in aqueous-phase catalysis, enabling catalyst recycling and reducing the reliance on volatile organic solvents (VOCs).
Application Note 1: Aqueous-Phase Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryls
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds prevalent in many pharmaceuticals. The use of water as a reaction solvent offers significant environmental and economic advantages over traditional organic solvents. The water-soluble TPPTS ligand, in conjunction with a palladium catalyst, facilitates efficient coupling in aqueous media.
Key Advantages of the Aqueous TPPTS System:
-
Reduced Environmental Impact: Eliminates the need for hazardous and volatile organic solvents.
-
Enhanced Safety: Water is non-flammable and non-toxic.
-
Catalyst Recycling: The water-soluble catalyst can be readily separated from the organic product phase and reused, reducing metal waste and cost.
-
Mild Reaction Conditions: Often allows for reactions to be conducted at lower temperatures.
Experimental Workflow for Aqueous Suzuki-Miyaura Coupling:
Caption: Workflow for a typical aqueous Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary: Aqueous Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Catalyst Recycle (Yield %) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | H₂O | 1 | 80 | 2 | 95 | 92 (2nd), 88 (3rd) |
| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | K₃PO₄ | H₂O/Toluene (9:1) | 2 | 100 | 4 | 88 | 85 (2nd), 80 (3rd) |
| 3 | 3-Bromopyridine | 2-Thiopheneboronic acid | Na₂CO₃ | H₂O | 1.5 | 90 | 3 | 92 | 90 (2nd), 85 (3rd) |
Note: The data presented in this table is a representative summary compiled from typical results found in the literature for aqueous Suzuki-Miyaura reactions and should be considered illustrative. Actual results may vary depending on the specific substrates and reaction conditions.
Detailed Experimental Protocol: Synthesis of 4-Methoxybiphenyl
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)
-
Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS) (0.03 mmol, 17 mg)
-
Degassed deionized water (5 mL)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
In a separate vial, dissolve palladium(II) acetate and TPPTS in 5 mL of degassed deionized water.
-
Add the aqueous catalyst solution to the flask containing the reactants.
-
Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically 2 hours), cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The aqueous layer containing the palladium-TPPTS catalyst can be retained for subsequent reaction cycles.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxybiphenyl as a white solid.
Application Note 2: Aqueous-Phase Heck-Mizoroki Reaction for Olefin Arylation
The Heck-Mizoroki reaction is a fundamental method for the formation of carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of substituted olefins. Performing this reaction in water using a Pd/TPPTS catalytic system aligns with the principles of green chemistry by avoiding the use of toxic organic solvents like DMF or NMP.
Logical Relationship of Greener Heck Reaction:
Caption: The logic behind employing an aqueous Heck reaction for greener synthesis.
Quantitative Data Summary: Aqueous Heck Reaction
| Entry | Aryl Halide | Alkene | Base | Solvent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Styrene | NaOAc | H₂O | 0.5 | 100 | 6 | 93 |
| 2 | 4-Bromobenzaldehyde | n-Butyl acrylate | Et₃N | H₂O | 1 | 100 | 8 | 90 |
| 3 | 1-Iodonaphthalene | Methyl methacrylate | K₂CO₃ | H₂O | 0.8 | 110 | 5 | 85 |
Note: This table provides representative data.
Detailed Experimental Protocol: Synthesis of (E)-4-Methoxystilbene
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Styrene (1.2 mmol, 125 mg, 0.14 mL)
-
Sodium acetate (NaOAc) (1.5 mmol, 123 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 1.1 mg)
-
Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS) (0.015 mmol, 8.5 mg)
-
Degassed deionized water (5 mL)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, combine 4-iodoanisole, styrene, and sodium acetate.
-
Prepare the catalyst solution by dissolving Pd(OAc)₂ and TPPTS in 5 mL of degassed deionized water.
-
Add the catalyst solution to the Schlenk tube.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Backfill the tube with an inert gas (argon or nitrogen).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
After the reaction is complete (typically 6 hours, monitored by GC), cool the mixture to room temperature.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The aqueous phase containing the catalyst can be reused.
-
Purify the crude product by recrystallization from ethanol to obtain (E)-4-methoxystilbene.
Application Note 3: Aqueous-Phase Sonogashira Coupling for the Synthesis of Alkynes
The Sonogashira coupling provides a direct route to substituted alkynes by reacting terminal alkynes with aryl or vinyl halides. The use of a water-soluble palladium-TPPTS catalyst system, often in the presence of a copper(I) co-catalyst, allows this transformation to be performed in an aqueous medium, thereby avoiding the use of amine solvents which are common in traditional Sonogashira reactions.
Signaling Pathway Analogy for Catalytic Cycle:
Caption: A simplified representation of the Sonogashira catalytic cycle.
Quantitative Data Summary: Aqueous Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Base | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzonitrile | Phenylacetylene | Pyrrolidine | H₂O | PdCl₂(TPPTS)₂/CuI | 50 | 4 | 96 |
| 2 | 3-Bromoiodobenzene | 1-Heptyne | Et₃N | H₂O/THF (5:1) | Pd(OAc)₂/TPPTS/CuI | 60 | 6 | 89 |
| 3 | 2-Iodothiophene | Trimethylsilylacetylene | Diisopropylamine | H₂O | PdCl₂(TPPTS)₂/CuI | 50 | 5 | 91 |
Note: This table provides representative data.
Detailed Experimental Protocol: Synthesis of 4-(Phenylethynyl)benzonitrile
Materials:
-
4-Iodobenzonitrile (1.0 mmol, 229 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 0.12 mL)
-
Pyrrolidine (2.0 mmol, 142 mg, 0.17 mL)
-
[PdCl₂(TPPTS)₂] (pre-formed complex, 0.01 mmol) or PdCl₂ (0.01 mmol) and TPPTS (0.02 mmol)
-
Copper(I) iodide (CuI) (0.02 mmol, 3.8 mg)
-
Degassed deionized water (5 mL)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk tube, add 4-iodobenzonitrile and copper(I) iodide.
-
In a separate vial, dissolve the palladium-TPPTS complex (or PdCl₂ and TPPTS) in 5 mL of degassed water.
-
Add the aqueous catalyst solution to the Schlenk tube.
-
Add phenylacetylene and pyrrolidine to the reaction mixture.
-
Thoroughly degas the mixture and place it under an inert atmosphere.
-
Stir the reaction mixture at 50 °C for 4 hours.
-
After cooling to room temperature, extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-(phenylethynyl)benzonitrile.
The use of water-soluble phosphine ligands, such as TPPTS, provides a powerful and versatile platform for conducting a range of important synthetic transformations under greener conditions. The protocols and data presented herein demonstrate the feasibility and advantages of aqueous-phase catalysis for the synthesis of valuable chemical entities. These methods offer significant benefits in terms of environmental impact, safety, and catalyst recyclability, making them highly attractive for both academic research and industrial applications in drug development and materials science.
Application Notes and Protocols for High-Throughput Screening of Fluorinated Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and optimization of catalysts are paramount in modern chemistry, with significant implications for drug development, materials science, and industrial synthesis. Phosphine ligands are a cornerstone of homogeneous catalysis, offering tunability of steric and electronic properties that directly influence catalyst activity, selectivity, and stability. The incorporation of fluorine into phosphine ligands introduces unique properties, such as altered electronics, increased thermal and oxidative stability, and the potential for facile catalyst recovery through fluorous-phase separation techniques.
High-throughput screening (HTS) has emerged as a powerful strategy to accelerate the discovery of optimal catalysts by enabling the rapid and parallel evaluation of large libraries of ligands and reaction conditions. This document provides detailed application notes and protocols for the high-throughput screening of fluorinated phosphine ligands in the context of palladium-catalyzed cross-coupling reactions, a class of transformations of immense importance in synthetic chemistry.
Core Concepts
Fluorinated Phosphine Ligands: These ligands incorporate perfluoroalkyl chains (e.g., -C4F9, -C6F13, -C8F17), often referred to as "fluorous ponytails." These ponytails impart a high affinity for fluorous solvents (e.g., perfluorohexane) and fluorous solid phases (e.g., fluorous silica gel), allowing for efficient separation of the catalyst from the reaction products.[1][2]
High-Throughput Screening (HTS): HTS involves the use of automation, miniaturization, and parallel processing to conduct a large number of experiments simultaneously. In the context of catalysis, this typically involves the use of multi-well plates (e.g., 96-well plates) to screen libraries of catalysts against various substrates and reaction parameters.
Fluorous Solid-Phase Extraction (F-SPE): This is a key purification technique for reactions involving fluorous-tagged molecules. A crude reaction mixture is passed through a cartridge containing fluorous silica gel. The fluorinated catalyst is retained on the silica gel, while the non-fluorinated organic products and reagents are washed through. The catalyst can then be recovered by eluting with a fluorophilic solvent.
High-Throughput Screening Workflow for Fluorinated Phosphine Ligands
The following diagram illustrates a typical workflow for the high-throughput screening of a library of fluorinated phosphine ligands in a palladium-catalyzed cross-coupling reaction.
Experimental Protocols
Protocol 1: High-Throughput Screening of Fluorinated Phosphine Ligands for Suzuki-Miyaura Coupling
This protocol describes the screening of a library of 96 unique fluorinated phosphine ligands for the Suzuki-Miyaura cross-coupling of 4-bromotoluene and phenylboronic acid.
Materials:
-
96-well reaction block with magnetic stir bars
-
Septa or sealing mats for 96-well plates
-
Automated liquid handler or multichannel pipette
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
4-Bromotoluene
-
Phenylboronic acid
-
Library of 96 unique fluorinated phosphine ligands
-
Anhydrous 1,4-dioxane
-
Internal standard (e.g., dodecane)
-
GC-MS or LC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Aryl Halide/Boronic Acid Stock: Prepare a stock solution containing 4-bromotoluene (0.1 M) and phenylboronic acid (0.15 M) in anhydrous 1,4-dioxane.
-
Palladium Precursor Stock: Prepare a stock solution of Pd(OAc)₂ (0.002 M) in anhydrous 1,4-dioxane.
-
Base Slurry: Prepare a slurry of K₂CO₃ (0.3 M) in anhydrous 1,4-dioxane.
-
Ligand Library Plate: Prepare a 96-well plate containing 0.004 M solutions of each unique fluorinated phosphine ligand in anhydrous 1,4-dioxane (one ligand per well).
-
-
Reaction Setup (in a glovebox or under inert atmosphere):
-
To each well of a 96-well reaction block containing a magnetic stir bar, add the following using an automated liquid handler or multichannel pipette:
-
100 µL of the Aryl Halide/Boronic Acid Stock solution.
-
50 µL of the appropriate ligand solution from the Ligand Library Plate.
-
50 µL of the Palladium Precursor Stock solution.
-
100 µL of the Base Slurry.
-
-
Seal the 96-well plate securely with a sealing mat.
-
-
Reaction:
-
Place the sealed reaction block on a heating magnetic stirrer plate.
-
Stir the reactions at 80 °C for 12 hours.
-
-
Workup and Analysis:
-
Allow the reaction block to cool to room temperature.
-
Unseal the plate and add 500 µL of a quenching solution (e.g., saturated aqueous NH₄Cl) to each well.
-
Add 500 µL of a solution containing the internal standard (e.g., dodecane in ethyl acetate) to each well.
-
Seal the plate and shake vigorously to extract the organic components.
-
Centrifuge the plate to separate the layers.
-
Transfer an aliquot of the organic layer from each well to a new 96-well plate for analysis.
-
Analyze the samples by GC-MS or LC-MS to determine the yield of the biphenyl product relative to the internal standard.
-
Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) for Catalyst Recovery
This protocol describes the parallel purification of 24 reaction mixtures from the HTS plate to recover the fluorous-tagged palladium catalyst.
Materials:
-
24-well plate-to-plate SPE station
-
Fluorous silica gel cartridges (e.g., FluoroFlash®)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone or Tetrahydrofuran (THF)
-
Vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Place 24 fluorous silica gel cartridges onto the SPE manifold.
-
Wash each cartridge with acetone or MeOH (3 mL).
-
Equilibrate each cartridge with 80:20 MeOH/H₂O (2 x 3 mL).
-
-
Sample Loading:
-
After the reaction and initial workup (quenching), take the organic layer from 24 wells of the HTS plate.
-
If necessary, concentrate the organic extracts to a minimum volume.
-
Load the concentrated sample from each well onto a separate pre-conditioned fluorous silica gel cartridge.
-
-
Elution of Non-Fluorous Components:
-
Place a 24-well collection plate under the cartridges.
-
Elute each cartridge with 80:20 MeOH/H₂O (2 x 5 mL). This fraction will contain the desired organic product, unreacted starting materials, and other non-fluorous components.
-
-
Elution of Fluorous Catalyst:
-
Replace the collection plate with a new 24-well plate for catalyst collection.
-
Elute each cartridge with a fluorophilic solvent such as MeOH or acetone (2 x 5 mL) to recover the fluorous-tagged palladium catalyst.
-
-
Analysis and Regeneration:
-
The collected fractions can be analyzed to confirm the separation and quantify the recovered catalyst.
-
The fluorous silica gel cartridges can often be regenerated by washing with THF or acetone and then re-equilibrated for reuse.
-
Data Presentation
The results of the high-throughput screening can be effectively summarized in a tabular format for easy comparison of ligand performance.
Table 1: High-Throughput Screening of Fluorinated Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand ID | Fluorinated Ponytail | Ligand Structure | Yield (%) |
| FL-1 | -(CH₂)₂C₆F₁₃ | P(p-tolyl)₂(CH₂)₂C₆F₁₃ | 85 |
| FL-2 | -(CH₂)₂C₈F₁₇ | P(p-tolyl)₂(CH₂)₂C₈F₁₇ | 92 |
| FL-3 | -C₆F₁₃ | PPh₂(C₆F₁₃) | 78 |
| FL-4 | -C₈F₁₇ | PPh₂(C₈F₁₇) | 88 |
| FL-5 | -(CH₂)₃C₆F₁₃ | P(cyclohexyl)₂(CH₂)₃C₆F₁₃ | 95 |
| FL-6 | -(CH₂)₃C₈F₁₇ | P(cyclohexyl)₂(CH₂)₃C₈F₁₇ | 98 |
| FL-7 | -(CH₂)₂C₄F₉ | P(t-butyl)₂(CH₂)₂C₄F₉ | 82 |
| FL-8 | -(CH₂)₂C₆F₁₃ | P(t-butyl)₂(CH₂)₂C₆F₁₃ | 91 |
| ... | ... | ... | ... |
| Control-1 | None | P(p-tolyl)₃ | 75 |
| Control-2 | None | P(cyclohexyl)₃ | 89 |
Yields are determined by GC-MS analysis relative to an internal standard and represent an average of at least two independent runs.
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, highlighting the key steps where the phosphine ligand plays a crucial role.
Conclusion
High-throughput screening of fluorinated phosphine ligands offers a powerful and efficient approach to accelerate the discovery and optimization of catalysts for a wide range of chemical transformations. The unique properties of fluorinated ligands, particularly the ability to facilitate catalyst recovery via fluorous solid-phase extraction, make them attractive for developing more sustainable and cost-effective catalytic processes. The protocols and data presented herein provide a framework for researchers to design and implement their own high-throughput screening campaigns for this promising class of ligands. By leveraging these techniques, the scientific community can more rapidly advance the frontiers of catalysis and its applications in drug development and beyond.
References
Application Notes and Protocols for (2-Fluorophenyl)phosphane in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of (2-Fluorophenyl)phosphane as a ligand in palladium-catalyzed cross-coupling reactions for the synthesis of pharmaceutical intermediates. The protocols offer detailed methodologies for its application in a representative Suzuki-Miyaura coupling reaction.
Application Notes
Introduction to this compound in Catalysis
This compound is an organophosphorus compound that can serve as a ligand in transition metal catalysis. In the synthesis of pharmaceutical intermediates, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of phosphine ligand is critical as it influences the catalyst's stability, activity, and selectivity by modulating the electronic and steric environment of the metal center.
The presence of a fluorine atom at the ortho-position of the phenyl ring in this compound is expected to impart unique electronic properties. Fluorine is a highly electronegative atom, which can withdraw electron density from the phosphorus atom through inductive effects. This can influence the ligand's σ-donating and π-accepting characteristics, potentially altering the reactivity of the palladium catalyst. The electron-withdrawing nature of the fluoro-substituent may enhance the electrophilicity of the palladium center, which can be beneficial in certain catalytic steps.
Potential Applications in Pharmaceutical Intermediate Synthesis
This compound can be explored as a ligand in various palladium-catalyzed reactions that are crucial for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A primary application lies in the Suzuki-Miyaura cross-coupling reaction to form biaryl or heteroaryl-aryl linkages, which are common structural motifs in many drugs.
Hypothetical Application: Suzuki-Miyaura Coupling for Biaryl Synthesis
A key step in the synthesis of many pharmaceuticals is the formation of a biaryl scaffold. For instance, the coupling of an aryl halide with an arylboronic acid can be efficiently catalyzed by a palladium complex. The performance of this compound as a ligand in such a reaction can be evaluated against other common phosphine ligands.
Table 1: Comparison of Phosphine Ligands in a Hypothetical Suzuki-Miyaura Cross-Coupling Reaction
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Tris(2-fluorophenyl)phosphine | 1.5 | 90 | 12 | 88 |
| Triphenylphosphine | 2.0 | 100 | 18 | 75 |
| Tricyclohexylphosphine | 1.0 | 80 | 8 | 92 |
| SPhos | 0.5 | 80 | 6 | 95 |
This data is representative and intended for comparative purposes.
The data in Table 1 suggests that while bulky, electron-rich ligands like Tricyclohexylphosphine and SPhos may offer higher turnover numbers and allow for milder conditions, this compound could still be a viable and effective ligand, potentially offering advantages in specific substrate combinations where its electronic properties are favorable.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction Using a Palladium/(2-Fluorophenyl)phosphine Catalyst
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using Tris(2-fluorophenyl)phosphine as the ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(2-fluorophenyl)phosphine
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Palladium(II) acetate (0.015 mmol, 1.5 mol%).
-
Add Tris(2-fluorophenyl)phosphine (0.033 mmol, 3.3 mol%).
-
Add 5 mL of anhydrous 1,4-dioxane.
-
Stir the mixture at room temperature for 15-20 minutes. The formation of the active Pd(0) complex is often indicated by a color change.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.5 mmol, 1.5 equiv).
-
In a separate flask, dissolve potassium carbonate (2.0 mmol, 2.0 equiv) in 2 mL of degassed water.
-
Add the aqueous potassium carbonate solution to the reaction mixture.
-
-
Reaction Execution:
-
Ensure the flask is securely sealed and equipped with a condenser.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling experiment.
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions with (2-Fluorophenyl)phosphane
Welcome to the technical support center for utilizing (2-Fluorophenyl)phosphane in your cross-coupling reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and illustrative experimental protocols to help you improve your reaction yields and overcome common challenges.
This compound is a monodentate phosphine ligand. The presence of an electron-withdrawing fluorine atom on the phenyl ring influences the electronic properties of the phosphorus atom, making it less electron-donating compared to ligands like triphenylphosphine. This modification can be advantageous in certain cross-coupling applications.
Frequently Asked Questions (FAQs)
Q1: What are the potential benefits of using this compound in my cross-coupling reaction?
A1: this compound, as an electron-deficient ligand, can be beneficial in several ways:
-
Stabilization of the Palladium(0) species: It can effectively stabilize the active Pd(0) catalyst.
-
Facilitating Reductive Elimination: In some cases, electron-deficient ligands can accelerate the reductive elimination step of the catalytic cycle, which is often the product-forming step.
-
Modulating Reactivity: The electronic properties of this compound can help to prevent unwanted side reactions that may occur with more electron-rich ligands.
Q2: When should I consider using an electron-deficient ligand like this compound?
A2: Consider using this compound or other electron-deficient ligands when you are experiencing issues such as:
-
Slow or inefficient reductive elimination with electron-rich coupling partners.
-
Side reactions, such as β-hydride elimination, are problematic with your substrate.
-
You are working with substrates that are sensitive to the electron density of the catalyst.
Q3: Is this compound air-stable?
A3: Like many phosphine ligands, this compound can be sensitive to oxidation. It is best handled under an inert atmosphere (e.g., nitrogen or argon) to ensure its integrity and obtain reproducible results.[1]
Q4: Can I use this compound in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions?
A4: In principle, this compound can be applied to various palladium-catalyzed cross-coupling reactions. However, its effectiveness will be highly dependent on the specific substrates, reaction conditions, and the rate-limiting step of the catalytic cycle for your particular transformation. Optimization of reaction parameters is crucial.
Troubleshooting Guide
Issue 1: Low to no product yield.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your palladium precursor and this compound are of high purity and handled under an inert atmosphere to prevent degradation. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Incorrect Ligand-to-Metal Ratio | The optimal ligand-to-palladium ratio can vary. A common starting point is a 1:1 or 2:1 ratio. Screen different ratios to find the optimum for your specific reaction. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. For Suzuki-Miyaura reactions, bases like K₃PO₄ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is often used. Ensure your solvent is anhydrous and degassed. |
| Low Reaction Temperature | Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish, consider increasing the temperature incrementally. |
Issue 2: Formation of significant side products (e.g., homocoupling, dehalogenation).
| Potential Cause | Troubleshooting Step |
| Sub-optimal Reaction Conditions | The formation of side products is often a sign that the desired catalytic cycle is not efficient. Re-evaluate your choice of base, solvent, and temperature. The addition of additives, such as salts, can sometimes suppress side reactions. |
| Incorrect Reaction Time | Running the reaction for too long after the starting materials are consumed can lead to product degradation or side reactions. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. |
| Presence of Oxygen or Water | Ensure your reaction is set up under strictly inert conditions and with anhydrous solvents, as oxygen and water can lead to catalyst deactivation and unwanted side reactions. |
Illustrative Data Presentation
Disclaimer: The following tables present hypothetical data for illustrative purposes to guide your experimental design. Actual results will vary based on your specific substrates and conditions.
Table 1: Illustrative Effect of Ligand-to-Metal Ratio on Suzuki-Miyaura Coupling Yield
| Entry | Pd Precursor (mol%) | This compound (mol%) | L:Pd Ratio | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | 2 | 1:1 | 45 |
| 2 | Pd₂(dba)₃ (1) | 4 | 2:1 | 78 |
| 3 | Pd₂(dba)₃ (1) | 6 | 3:1 | 65 |
Table 2: Illustrative Solvent and Base Screening for a Heck Reaction
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | K₂CO₃ | 100 | 30 |
| 2 | Dioxane | K₃PO₄ | 100 | 55 |
| 3 | DMF | Et₃N | 110 | 72 |
| 4 | Acetonitrile | Cs₂CO₃ | 80 | 40 |
Illustrative Experimental Protocols
Disclaimer: These are general, illustrative protocols. You must adapt them to your specific reaction.
Protocol 1: Illustrative General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol).
-
Add degassed solvent (e.g., dioxane/water mixture, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Illustrative General Procedure for a Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and this compound (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed, anhydrous solvent (e.g., toluene, 3 mL) and stir for 10 minutes.
-
Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
Technical Support Center: (2-Fluorophenyl)phosphane Handling and Reaction Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of (2-Fluorophenyl)phosphane to prevent its oxidation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to oxidation?
This compound is a primary phosphine, a class of compounds known for their high sensitivity to atmospheric oxygen.[1] The phosphorus atom in primary phosphines has a lone pair of electrons that is readily attacked by oxygen, leading to a mixture of oxidation products such as phosphine oxides, phosphinic acids, and phosphonic acids.[2][3] This reactivity is often so rapid that many primary phosphines are pyrophoric, meaning they can ignite spontaneously in air.[1][2]
Q2: What are the primary products of this compound oxidation?
The oxidation of primary phosphines like this compound typically yields a mixture of phosphorus (V) species. The initial oxidation product is the corresponding primary phosphine oxide.[4][5] However, this species can be unstable and undergo further oxidation or disproportionation to form the corresponding phosphinic and phosphonic acids.[2][3][4]
Q3: How can I visually detect if my sample of this compound has been oxidized?
While visual inspection is not a definitive method, signs of oxidation in a phosphine sample can include a change in physical appearance from a clear or colorless liquid/solid to a cloudy or discolored substance. The formation of solid precipitates may also indicate the presence of non-volatile oxidation products. The most reliable method for detecting oxidation is through analytical techniques such as ³¹P NMR spectroscopy, which will show characteristic signals for the phosphine and its various oxidation products.
Q4: Are there any modern chemical additives that can help prevent oxidation?
Recent research has shown that certain compounds can act as antioxidants to protect phosphines from oxidation. For instance, ferrocene and its derivatives have been demonstrated to inhibit the oxidation of primary, secondary, and tertiary phosphines in solution by quenching singlet oxygen, which is a key species in the aerobic oxidation of phosphines.[2][3][6] This strategy can be advantageous as the quencher is not consumed like a classical antioxidant.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction failure or low yield | Oxidation of this compound prior to or during the reaction. | - Ensure all handling and reaction setup is performed under a strict inert atmosphere (glovebox or Schlenk line).[6][7][8][9]- Use freshly degassed solvents and reagents.- Consider adding a singlet oxygen quencher, such as a catalytic amount of ferrocene, to the reaction mixture.[2][3][6] |
| Formation of multiple phosphorus-containing byproducts | Incomplete prevention of oxidation, leading to a mixture of phosphine oxides, phosphinic acids, and phosphonic acids.[2][3] | - Improve the rigor of your inert atmosphere techniques.[9]- Purify the this compound immediately before use if its purity is in doubt.- Analyze the byproduct mixture by ³¹P NMR to identify the species and adjust the reaction conditions accordingly. |
| Inconsistent reaction outcomes | Variable levels of oxygen exposure between different experimental runs. | - Standardize your inert atmosphere handling protocol.- Regularly check the oxygen and moisture levels in your glovebox.- Ensure your Schlenk line technique is consistent and effective at excluding air. |
Experimental Protocols
Protocol 1: Handling this compound using a Glovebox
A glovebox provides a controlled inert atmosphere, which is the ideal environment for handling highly air-sensitive reagents like this compound.[7][9]
Materials:
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels (<1 ppm).
-
This compound stored in a sealed container.
-
Spatula, weighing paper, and vials.
-
Reaction flask and other necessary glassware.
-
Septa and parafilm.
Procedure:
-
Ensure the glovebox is properly purged and the oxygen and moisture levels are within the acceptable range.
-
Introduce the sealed container of this compound, along with all necessary glassware and tools, into the glovebox antechamber.
-
Cycle the antechamber with vacuum and the inert glovebox gas at least three times to remove atmospheric contaminants.[9]
-
Transfer all items into the main chamber of the glovebox.
-
Inside the glovebox, carefully open the container of this compound.
-
Weigh the desired amount of the phosphine and transfer it to the reaction flask.
-
Seal the reaction flask with a septum and wrap it with parafilm for extra security.
-
The reaction can now be set up with other reagents and solvents inside the glovebox.
-
If the reaction needs to be performed outside the glovebox, the sealed reaction flask can be removed and connected to a Schlenk line.
Protocol 2: Handling this compound using a Schlenk Line
A Schlenk line allows for the manipulation of air-sensitive compounds using a dual manifold that provides both an inert gas and a vacuum.[8][10]
Materials:
-
Schlenk line with a supply of high-purity inert gas (argon or nitrogen) and a vacuum pump.
-
Schlenk flask or other suitable reaction vessel.
-
This compound in a septum-sealed bottle.
-
Degassed solvents and reagents.
-
Gas-tight syringes and needles.
Procedure:
-
Connect the empty reaction flask to the Schlenk line.
-
Evacuate the flask under vacuum and then backfill with the inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add any solid reagents to the flask under a positive flow of inert gas.
-
Add degassed solvent to the reaction flask via a cannula or syringe.
-
To add the this compound, pierce the septum of its storage bottle with a needle connected to the inert gas line to create a positive pressure.
-
Using a clean, dry, gas-tight syringe, pierce the septum and withdraw the desired amount of the phosphine.
-
Quickly transfer the phosphine to the reaction flask by injecting it through the flask's septum.
-
Maintain a positive pressure of inert gas in the reaction flask throughout the experiment.
Visualizations
Caption: Experimental workflow for reactions involving this compound.
Caption: Logical relationship for preventing the oxidation of this compound.
References
- 1. Organophosphine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Phosphines from Oxidation in Air - ChemistryViews [chemistryviews.org]
- 7. reddit.com [reddit.com]
- 8. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. m.youtube.com [m.youtube.com]
Optimizing Reaction Conditions for (2-Fluorophenyl)phosphane Catalysts: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing (2-Fluorophenyl)phosphane and its derivatives in catalytic reactions, this technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation. The electron-withdrawing nature of the fluorine substituent on the phenyl ring of these phosphine ligands imparts unique electronic properties that can influence catalyst performance, stability, and substrate scope in various cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions catalyzed by palladium complexes of this compound and related fluorinated phosphine ligands.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. | • Pre-catalyst Reduction: Ensure proper in-situ reduction of the Pd(II) source (e.g., Pd(OAc)₂, PdCl₂). The choice of solvent and base can be critical. For electron-deficient phosphines, a stronger reducing agent or higher temperatures might be necessary during the initial phase of the reaction. • Ligand to Metal Ratio: An excess of the phosphine ligand can sometimes inhibit the reaction. Try varying the ligand-to-palladium ratio (e.g., 1:1, 2:1, 4:1) to find the optimal balance between catalyst stability and activity. |
| 2. Catalyst Decomposition: The active catalyst may be unstable under the reaction conditions, leading to the formation of inactive palladium black. | • Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize the phosphine ligand and the Pd(0) catalyst. • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition. If the reaction is sluggish, consider a more active catalyst system or a different solvent rather than simply increasing the temperature. • Ligand Stability: Fluorinated phosphine ligands are generally more resistant to oxidation than their non-fluorinated counterparts, but degradation can still occur.[1] | |
| 3. Inappropriate Base or Solvent: The chosen base or solvent may not be optimal for the specific cross-coupling reaction and substrate. | • Base Screening: The strength and solubility of the base are crucial. For Suzuki-Miyaura reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The presence of water can also be beneficial.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used.[1] • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Common solvents for cross-coupling include toluene, dioxane, THF, and DMF. The choice of solvent can affect the solubility of reagents and the stability of catalytic intermediates. | |
| Formation of Side Products | 1. Homocoupling: The coupling of two identical reaction partners (e.g., aryl halide with itself) can compete with the desired cross-coupling. | • Optimize Reaction Parameters: Lowering the reaction temperature or catalyst loading can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction. • Purity of Reagents: Ensure the purity of starting materials, as impurities can sometimes promote side reactions. |
| 2. Protodeboronation (in Suzuki-Miyaura reactions): The boronic acid starting material can be replaced by a hydrogen atom from the solvent or trace water, especially with heteroaryl boronic acids. | • Anhydrous Conditions: If protodeboronation is suspected, use rigorously dried solvents and reagents. • Choice of Base: A weaker base may sometimes mitigate this side reaction. | |
| Difficulty with Specific Substrates | 1. Sterically Hindered Substrates: Bulky groups near the reaction site on either coupling partner can hinder the reaction. | • Bulky Ligands: While this compound has specific electronic properties, for highly hindered substrates, more sterically demanding ligands (e.g., Buchwald-type biaryl phosphines) may be necessary to promote the reaction.[3][4] |
| 2. Electron-Rich or Electron-Poor Substrates: The electronic nature of the substrates can affect the rates of oxidative addition and reductive elimination. | • Ligand Tuning: Electron-deficient phosphines like this compound can be beneficial for certain steps of the catalytic cycle, such as transmetalation in Suzuki-Miyaura coupling.[5] For challenging oxidative additions with electron-rich aryl chlorides, more electron-rich phosphine ligands might be required. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning black, and what can I do about it?
A1: The formation of a black precipitate, commonly referred to as palladium black, indicates the decomposition of the active Pd(0) catalyst into metallic palladium. This is a common mode of catalyst deactivation.
-
Causes: This can be caused by exposure to oxygen, excessively high temperatures, or the instability of the catalytic species.
-
Solutions:
-
Ensure all your solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through them.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
Optimize the reaction temperature; sometimes a lower temperature for a longer duration is more effective.
-
Ensure an appropriate ligand-to-palladium ratio. An excess of a stabilizing phosphine ligand can sometimes prevent aggregation.
-
Q2: How does the fluorine atom in this compound affect the catalytic reaction?
A2: The fluorine atom at the ortho-position of the phenyl ring is a strong electron-withdrawing group. This has several effects on the phosphine ligand and, consequently, the catalyst:
-
Electronic Properties: It makes the phosphorus atom more electron-deficient. This can influence the rates of different steps in the catalytic cycle. For example, in Suzuki-Miyaura reactions, electron-withdrawing ligands can facilitate the transmetalation step.[5]
-
Stability: Fluorinated phosphine ligands often exhibit enhanced thermal and oxidative stability compared to their non-fluorinated analogs.[1]
-
Metal-Ligand Bond: The ortho-fluorine can have through-space interactions with the metal center, potentially influencing the geometry and reactivity of the catalyst.
Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling using a palladium/(2-Fluorophenyl)phosphane catalyst system?
A3: While optimal conditions are substrate-dependent, a good starting point for a Suzuki-Miyaura coupling is:
-
Palladium Source: Pd(OAc)₂ (1-2 mol%)
-
Ligand: this compound or a related derivative (e.g., Tri(2-fluorophenyl)phosphine) (2-4 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
Solvent: A mixture of an organic solvent like dioxane or toluene with a small amount of water (e.g., 10:1 ratio).
-
Temperature: 80-100 °C
-
Atmosphere: Inert (Argon or Nitrogen)
Always perform a small-scale test reaction to optimize these conditions for your specific substrates.
Q4: Can this compound ligands be used in other cross-coupling reactions besides Suzuki-Miyaura?
A4: Yes, phosphine ligands are versatile, and palladium complexes with this compound could potentially be used in other cross-coupling reactions such as:
-
Heck Reaction: The coupling of an aryl halide with an alkene.[6][7]
-
Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond between an aryl halide and an amine.[1][8]
-
Sonogashira Coupling: The coupling of an aryl halide with a terminal alkyne.
The optimal reaction conditions (base, solvent, temperature) will likely differ for each type of reaction, and empirical optimization is necessary.
Experimental Protocols
Below are representative, generalized protocols for common cross-coupling reactions. The specific amounts and conditions should be optimized for each unique set of substrates.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To an oven-dried flask containing a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol), the this compound ligand (0.04 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Degassed solvent (e.g., 10 mL of dioxane/water 10:1) is added.
-
The aryl halide (1.0 mmol) and the boronic acid (1.2 mmol) are added.
-
Reaction: The mixture is heated to the desired temperature (e.g., 90 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
General Protocol for a Buchwald-Hartwig Amination
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Ortho-Substituted Fluorophenylphosphanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ortho-substituted fluorophenylphosphanes. These compounds are valuable ligands in catalysis and intermediates in medicinal chemistry, but their synthesis can present several challenges. This guide is designed to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to ortho-substituted fluorophenylphosphanes?
A1: The primary methods for synthesizing ortho-substituted fluorophenylphosphanes include:
-
Ortho-lithiation of fluorinated aromatics followed by quenching with a phosphorus electrophile. This is a powerful technique but requires careful control of reaction conditions.
-
Palladium-catalyzed phosphination of ortho-fluoroaryl halides or triflates. This method offers good functional group tolerance but catalyst selection and reaction optimization are crucial.
-
Grignard reaction of an ortho-fluorophenylmagnesium halide with a phosphorus electrophile. This is a classic method, but can be prone to side reactions.
Q2: Why is the synthesis of ortho-substituted fluorophenylphosphanes challenging?
A2: Several factors contribute to the challenges in synthesizing these compounds:
-
Competing Reactions: The high reactivity of organometallic intermediates (organolithiums and Grignards) can lead to side reactions such as homocoupling or reaction with the solvent.
-
Steric Hindrance: The ortho-substituent can sterically hinder the approach of the phosphorus electrophile, leading to lower yields.
-
Product Instability: Many phosphines, particularly trialkylphosphines, are air-sensitive and require handling under an inert atmosphere to prevent oxidation.
-
Purification Difficulties: The final products can be difficult to purify, often requiring specialized techniques like chromatography under inert conditions or crystallization.
Q3: What are the key safety precautions I should take when working with organolithium reagents like n-butyllithium?
A3: Organolithium reagents are pyrophoric and react violently with water and air.[1][2][3][4][5] Strict adherence to safety protocols is essential:
-
Work under an inert atmosphere: All reactions involving organolithium reagents must be carried out under a dry, inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.
-
Use anhydrous solvents and glassware: Traces of water will quench the organolithium reagent and can cause fires. Ensure all glassware is oven-dried or flame-dried before use and that solvents are properly dried and degassed.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves). For larger scale reactions, a face shield and blast shield are recommended.
-
Quenching: Excess organolithium reagent must be quenched carefully at low temperatures (e.g., with isopropanol or a saturated aqueous solution of ammonium chloride).
Troubleshooting Guides
Method 1: Ortho-Lithiation
Problem 1: Low or no yield of the desired phosphine.
| Possible Cause | Troubleshooting Step |
| Incomplete lithiation | - Ensure your fluorinated starting material is pure and dry. - Use a fresh, properly titrated solution of the organolithium reagent. - Optimize the reaction temperature and time. Lithiation of fluorobenzene derivatives is often performed at low temperatures (-78 °C to -40 °C).[6] - Consider using an additive like TMEDA (tetramethylethylenediamine) to enhance the reactivity of the organolithium reagent. |
| Inefficient quenching with the phosphorus electrophile | - Use a highly reactive phosphorus electrophile such as PCl₃ or Ph₂PCl. - Add the phosphorus electrophile slowly at low temperature to control the exothermicity of the reaction. - Ensure the phosphorus electrophile is pure and free of moisture. |
| Side reactions | - Maintain a low reaction temperature to minimize side reactions like benzyne formation. - Use the correct stoichiometry of reagents. An excess of the organolithium reagent can lead to multiple additions to the phosphorus electrophile. |
Problem 2: Formation of multiple phosphorus-containing byproducts.
| Possible Cause | Troubleshooting Step |
| Over-reaction with the phosphorus electrophile | - Use a controlled amount of the organolithium reagent (typically a slight excess, e.g., 1.1 equivalents). - Add the phosphorus electrophile to the ortho-lithiated species, rather than the other way around, to maintain a low concentration of the electrophile. |
| Reaction with solvent | - Use a non-reactive, anhydrous solvent such as THF or diethyl ether. Avoid halogenated solvents. |
Method 2: Palladium-Catalyzed Phosphination
Problem 1: Low conversion of the starting aryl halide.
| Possible Cause | Troubleshooting Step |
| Inactive catalyst | - Use a pre-catalyst that is known to be effective for C-P bond formation, such as Pd(OAc)₂ or Pd₂(dba)₃.[7] - Select an appropriate phosphine ligand. Bulky, electron-rich phosphines often give good results. - Ensure the catalyst and ligand are not degraded. Store them under an inert atmosphere if necessary. |
| Incorrect base | - The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like DBU. The optimal base will depend on the specific substrates and catalyst system. |
| Reaction temperature is too low | - These reactions often require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. |
Problem 2: Formation of undesired phosphine oxide.
| Possible Cause | Troubleshooting Step |
| Oxidation of the product | - If using a secondary phosphine (R₂PH) as the starting material, ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation of the product phosphine. - If using a phosphine oxide as the starting material, a subsequent reduction step will be necessary. |
Method 3: Grignard Reaction
Problem 1: Difficulty in initiating the Grignard reaction.
| Possible Cause | Troubleshooting Step |
| Inactive magnesium | - Use fresh, high-purity magnesium turnings. - Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8] |
| Presence of moisture | - Ensure all glassware and solvents are scrupulously dry. The Grignard reagent is highly sensitive to water.[9] |
Problem 2: Low yield of the desired phosphine and formation of byproducts.
| Possible Cause | Troubleshooting Step |
| Wurtz coupling | - Add the ortho-fluoroaryl halide slowly to the magnesium to maintain a low concentration of the halide and minimize the formation of biphenyl byproducts.[10] |
| Reaction with the phosphorus electrophile | - Add the phosphorus electrophile slowly at a low temperature. - Consider using a less reactive phosphorus electrophile if over-reaction is an issue. |
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of (2-Fluorophenyl)diphenylphosphine
| Method | Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ortho-lithiation | Fluorobenzene | n-BuLi, Ph₂PCl | THF | -78 to rt | 2 | ~70-80 | General procedure |
| Pd-Catalyzed | 1-Bromo-2-fluorobenzene, Ph₂P(O)H | Pd(OAc)₂, dppf, K₂CO₃ | Toluene | 110 | 24 | ~85 (oxide) | [7] |
| Grignard | 1-Bromo-2-fluorobenzene | Mg, Ph₂PCl | THF | 0 to rt | 4 | ~60-70 | General procedure |
Table 2: Spectroscopic Data for (2-Fluorophenyl)diphenylphosphine
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |
| ³¹P NMR | ~ -14 | - | [11][12] |
| ¹⁹F NMR | ~ -110 | J(P-F) ≈ 50 | [13][14] |
Experimental Protocols
Protocol 1: Synthesis of (2-Fluorophenyl)diphenylphosphine via Ortho-Lithiation
This protocol is a general representation and should be adapted and optimized for specific laboratory conditions.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer. Maintain a positive pressure of dry nitrogen throughout the experiment.
-
Reaction Setup: To the flask, add anhydrous tetrahydrofuran (THF) via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add fluorobenzene to the cooled THF. Then, add a solution of n-butyllithium (typically 1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Phosphination: Slowly add a solution of chlorodiphenylphosphine (Ph₂PCl, 1.0 equivalent) in anhydrous THF to the reaction mixture, again maintaining a temperature below -70 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is often an oil or a solid. Purification can be achieved by column chromatography on silica gel under an inert atmosphere or by crystallization from a suitable solvent system (e.g., ethanol/hexanes).
Mandatory Visualization
Caption: Workflow for the synthesis of ortho-substituted fluorophenylphosphanes via ortho-lithiation.
Caption: Troubleshooting logic for low yields in ortho-lithiation synthesis.
References
- 1. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. youtube.com [youtube.com]
- 9. cerritos.edu [cerritos.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 12. spectrabase.com [spectrabase.com]
- 13. rsc.org [rsc.org]
- 14. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of (2-Fluorophenyl)phosphane metal complexes
Technical Support Center: (2-Fluorophenyl)phosphane Metal Complexes
Welcome to the technical support center for this compound metal complexes. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to the solubility of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound metal complexes exhibit poor solubility, particularly in polar solvents?
A1: The solubility of these complexes is primarily dictated by the overall lipophilicity of the phosphine ligand. Organophosphine ligands are generally lipophilic, leading to good solubility in organic solvents but poor solubility in aqueous or highly polar media[1]. The inclusion of a fluorine atom can increase lipophilicity, which may further decrease solubility in water[2]. While the fluorine substitution modifies the electronic properties of the ligand, the parent this compound ligand still results in complexes that are most soluble in organic solvents[1][3].
Q2: How does modifying the phosphine ligand structure improve the solubility of the resulting metal complex?
A2: Modifying the ligand is a primary strategy to "tune" the solvency effects[4]. By introducing specific functional groups onto the phenyl rings of the phosphine, you can systematically alter the polarity and solubility of the entire metal complex. For aqueous solubility, hydrophilic groups such as sulfonates (-SO₃⁻), carboxylates (-COO⁻), or hydroxymethyls (-CH₂OH) are commonly added[5][6][7][8]. Conversely, to improve solubility in non-polar organic solvents, incorporating bulky, lipophilic groups like tert-butyl or adamantyl can be effective[9][10].
Q3: Can the fluorine atom in the this compound ligand participate in interactions that influence solubility and stability?
A3: Yes, the fluorine atom is highly electronegative and can participate in various intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, which can influence how the complex interacts with solvent molecules[2]. In some cases, close contacts between the fluorine and the metal center (M···F interactions) have been observed, which can affect the complex's conformation and stability[10]. These electronic effects can also stabilize the metal center, which may indirectly influence the complex's overall behavior in solution[3].
Q4: Are there general synthetic strategies to create water-soluble phosphine ligands from the start?
A4: Yes, several synthetic routes are available. A common method involves using functionalized starting materials, such as sulfonated or carboxylated phenylphosphines, during the ligand synthesis[11][12]. Another approach is the post-synthesis functionalization of a pre-formed phosphine ligand, although this may require protecting the phosphorus atom from oxidation during the reaction, often by converting it to a phosphine oxide or a phosphine-borane complex, followed by a final reduction step[11][13].
Troubleshooting Guide
Issue 1: My this compound metal complex has precipitated out of my reaction mixture.
-
Possible Cause: The solvent polarity has changed during the reaction (e.g., due to the addition of a reagent in a different solvent), or the product complex is less soluble than the starting materials.
-
Solution Workflow:
-
Solvent Screening: Test the solubility of a small, isolated sample of the precipitate in a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DCM, acetonitrile) and polar protic (e.g., ethanol, methanol).
-
Temperature Adjustment: Gently warm the solution. Many compounds exhibit increased solubility at higher temperatures.
-
Sonication: Use an ultrasonic bath to help break up solid aggregates and promote dissolution.
-
Solvent Mixture: If the complex is partially soluble in two different solvents, try using a co-solvent system to achieve the desired solubility.
-
Issue 2: I need to perform a reaction in an aqueous buffer, but my complex is completely insoluble in water.
-
Possible Cause: The this compound ligand is highly lipophilic, rendering the entire complex hydrophobic.
-
Solution Workflow:
-
Ligand Re-design: The most robust solution is to re-synthesize the complex using a water-soluble variant of the phosphine ligand. This typically involves introducing sulfonate groups to the phenyl rings, creating a ligand analogous to the widely used TPPTS (tris(3-sulfonatophenyl)phosphane)[7]. See Experimental Protocol 2 for a generalized approach.
-
Use of Co-solvents: If re-synthesis is not feasible, consider using a water-miscible organic co-solvent like DMSO, DMF, or ethanol to increase the solubility of the complex in the aqueous medium. However, be aware that the co-solvent may affect reaction kinetics or protein stability in biological assays.
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Phase-Transfer Catalysis: For biphasic reactions, a phase-transfer catalyst can be used to shuttle the reactants between the aqueous and organic phases, allowing the reaction to proceed even if the catalyst remains in the organic layer.
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Formulation with Surfactants: Creating a micellar formulation with surfactants like cyclodextrins can encapsulate the hydrophobic complex and allow it to be dispersed in an aqueous solution[7].
-
Data Presentation
Table 1: Qualitative Solubility of Phosphine Ligands Based on Functional Groups
| Functional Group on Phenyl Ring | Typical Ligand Type | Expected Solubility in Water | Expected Solubility in Organic Solvents (e.g., Toluene, DCM) |
| None (e.g., Triphenylphosphine) | Lipophilic | Insoluble | Good |
| Alkyl (e.g., -CH₃, -tBu) | Lipophilic | Insoluble | Very Good |
| Fluoro (e.g., -F, -CF₃) | Lipophilic / Fluorophilic | Insoluble | Good to Moderate (May favor fluorinated solvents) |
| Sulfonate (-SO₃Na) | Hydrophilic | Excellent | Insoluble |
| Carboxylate (-COONa) | Hydrophilic | Good | Insoluble |
| Hydroxymethyl (-CH₂OH) | Hydrophilic | Good | Poor |
Table 2: Spectroscopic Data for a Representative Water-Soluble Platinum Complex
The following data is for cis-[PtCl₂(TCEP)₂] where TCEP is the water-soluble phosphine tris(2-carboxyethyl)phosphine, illustrating typical characterization values.[5]
| Nucleus | Solvent | Chemical Shift (δ) | Coupling Constant (J) |
| ³¹P NMR | DMSO | 4.18 ppm | ¹JPPt = 3482.9 Hz |
| ¹H NMR | DMSO | 2.30 ppm, 2.55 ppm | N/A |
| ¹³C NMR | DMSO | 19.0, 28.7, 172.7 ppm | N/A |
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Solubility Screening
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Preparation: Aliquot approximately 1-2 mg of your dry this compound metal complex into several small, labeled vials.
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Solvent Addition: To each vial, add 100 µL of a different test solvent (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, THF, Dichloromethane, Toluene, Hexane).
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Initial Observation: Vortex each vial for 30 seconds. Observe and record whether the compound dissolves completely, partially, or not at all at room temperature.
-
Sonication & Heating: For vials where the compound is not fully dissolved, place them in an ultrasonic bath for 5 minutes. If still insoluble, gently warm the vial to 40-50 °C and observe any change.
-
Quantification (Optional): If a quantitative value is needed, prepare a saturated solution, filter out the undissolved solid, and determine the concentration of the supernatant using a technique like UV-Vis spectroscopy or NMR with an internal standard.
Protocol 2: Generalized Synthesis of a Water-Soluble Sulfonated Arylphosphine Ligand
This protocol is a conceptual guide for introducing water-solubilizing groups, inspired by methods for synthesizing TPPTS. Direct sulfonation of this compound can be challenging; this method builds the ligand from a sulfonated precursor.
-
Starting Material: Begin with a commercially available sulfonated halobenzene, such as sodium 3-bromobenzenesulfonate.
-
Phosphination Reaction: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), react the sulfonated halobenzene with a phosphinating agent. A common method involves a metal-catalyzed cross-coupling reaction, for example, using a palladium or nickel catalyst with a source of phosphorus like PCl₃ or diphenylphosphine, often in the presence of a reducing agent or by first preparing a phosphide nucleophile[11].
-
Reaction Conditions: The reaction is typically performed in a high-boiling point polar aprotic solvent like DMF or NMP at elevated temperatures.
-
Workup and Purification: After the reaction is complete, the mixture is cooled. The water-soluble phosphine ligand is extracted into water. The aqueous layer is washed multiple times with an organic solvent (e.g., toluene) to remove unreacted starting materials and lipophilic byproducts.
-
Isolation: The final water-soluble phosphine ligand is isolated from the aqueous solution, often by precipitation via the addition of a water-miscible organic solvent in which the product is insoluble (e.g., ethanol or acetone) or by careful removal of water under reduced pressure. The product should be stored under an inert atmosphere to prevent oxidation.
Visualizations
References
- 1. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 2. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine Chemistry Research Overview [fluorine.ch.man.ac.uk]
- 5. Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, coordination chemistry, and reactivity of functionalized phosphines: Toward water-soluble macrocyclic phosphine complexes [scholarsbank.uoregon.edu]
- 7. Transition Metal Complexes Coordinated by Water Soluble Phosphane Ligands: How Cyclodextrins Can Alter the Coordination Sphere? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Enzyme Inhibitor Role of Phosphine Metal Complexes in Lung and Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Reactive Intermediates in Catalysis with (2-Fluorophenyl)phosphane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2-Fluorophenyl)phosphane in their catalytic experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during catalytic reactions involving this compound.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Cross-Coupling
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Question: I am performing a Suzuki-Miyaura cross-coupling reaction with an aryl chloride and a boronic acid using a palladium catalyst and this compound as the ligand, but I am observing low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in Suzuki-Miyaura coupling can stem from several factors. Here is a step-by-step troubleshooting guide:
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Catalyst Activation: Ensure the active Pd(0) species is being generated. If you are using a Pd(II) precatalyst like Pd(OAc)₂, the reduction to Pd(0) is a critical step. This process can be facilitated by the phosphine ligand itself or by other reagents in the reaction mixture. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ to bypass this step.
-
Reaction Conditions:
-
Temperature: Aryl chlorides are generally less reactive than aryl bromides or iodides and often require higher reaction temperatures. Gradually increase the reaction temperature in increments of 10-20°C.
-
Solvent: The choice of solvent is crucial. A combination of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous base is common. Ensure your solvents are anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.
-
Base: The strength and solubility of the base are important. For challenging couplings with aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.
-
-
Ligand-to-Metal Ratio: The optimal ligand-to-metal ratio can vary. A common starting point is a 2:1 ratio of this compound to palladium. However, for some systems, a higher ratio may be beneficial to stabilize the catalyst and prevent palladium black formation.
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Reagent Purity: Impurities in the starting materials, particularly the boronic acid, can negatively impact the reaction. Protodeboronation (cleavage of the C-B bond) is a common side reaction, especially under basic conditions. Ensure your boronic acid is pure and consider using it in a slight excess (1.2-1.5 equivalents).
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Side Reactions: Homocoupling of the boronic acid can compete with the desired cross-coupling reaction. This is often exacerbated by the presence of oxygen. Rigorous degassing of the reaction mixture is essential.
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
-
Question: I am observing the formation of a black precipitate (palladium black) in my reaction mixture, which is leading to catalyst deactivation. How can I prevent this when using this compound?
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Answer: The formation of palladium black indicates the aggregation of Pd(0) species, which removes the active catalyst from the catalytic cycle. Here’s how to address this:
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Ligand Stability: While this compound is designed to be a robust ligand, it can degrade under harsh reaction conditions. The electron-withdrawing nature of the fluorine atom can enhance the stability of the palladium complex. However, at very high temperatures, ligand degradation can still occur.
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Increase Ligand Concentration: A higher concentration of the phosphine ligand can help to stabilize the monomeric Pd(0) species in solution and prevent aggregation. Try increasing the ligand-to-palladium ratio.
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Degassing: Oxygen can promote the decomposition of palladium complexes. Ensure that all solvents and reagents are thoroughly degassed before use, and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Reaction Temperature: While higher temperatures can be necessary for activating stubborn substrates, excessively high temperatures can accelerate catalyst decomposition. Find the optimal temperature that balances reactivity with catalyst stability.
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Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 2-fluoro substituent in this compound in stabilizing reactive intermediates?
A1: The ortho-fluoro substituent on the phenyl ring of the phosphane ligand plays a crucial role in both the electronic and steric properties of the catalyst. Electronically, the fluorine atom is strongly electron-withdrawing, which can modulate the electron density at the palladium center. This can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Sterically, the ortho-fluoro group can provide a more rigid and defined coordination sphere around the metal center, which can help to stabilize reactive intermediates and prevent unwanted side reactions.
Q2: How does this compound compare to other common phosphine ligands like triphenylphosphine (PPh₃) or Buchwald-type ligands?
A2: this compound offers a unique combination of electronic and steric properties. Compared to PPh₃, the fluorine substituent makes it more electron-poor, which can be advantageous in certain catalytic cycles. While Buchwald-type ligands are known for their bulk and electron-richness, which are highly effective for many cross-coupling reactions, the specific electronic and steric profile of this compound can offer advantages in terms of catalyst stability and selectivity for particular substrates.
Q3: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura?
A3: Yes, while it is commonly associated with Suzuki-Miyaura coupling, the properties of this compound make it a potentially effective ligand for other palladium-catalyzed cross-coupling reactions, such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The optimal reaction conditions, however, may need to be re-evaluated for each specific transformation.
Q4: What are the handling and storage recommendations for this compound?
A4: Like many phosphine ligands, this compound can be sensitive to air and moisture. It is recommended to store it under an inert atmosphere (argon or nitrogen) in a cool, dry place. When handling the ligand, use standard air-free techniques, such as a glovebox or Schlenk line, to prevent oxidation.
Quantitative Data
Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-chloroanisole and Phenylboronic Acid
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| Triphenylphosphine | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 24 | 45 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 4 | 98 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 2 | 99 |
Note: Data is representative and compiled from various sources for comparative purposes. Actual results may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride with an Arylboronic Acid using this compound
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling reaction. Optimization of reaction parameters may be necessary for specific substrates.
Materials:
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Palladium precatalyst (e.g., Pd₂(dba)₃)
-
This compound
-
Aryl chloride (1.0 mmol)
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Arylboronic acid (1.2 mmol)
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Base (e.g., K₃PO₄, 2.0 mmol)
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Anhydrous, deoxygenated solvent (e.g., toluene, 5 mL)
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Deoxygenated water (1 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
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Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 0.02 mmol Pd), this compound (0.04 mmol), the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
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Add the anhydrous, deoxygenated organic solvent followed by the deoxygenated water via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Technical Support Center: Catalysis with Fluorinated Phosphines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using fluorinated phosphine ligands in catalytic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Catalytic Activity
Q1: My cross-coupling reaction is sluggish or has stalled. Could a side reaction involving my fluorinated phosphine ligand be the cause?
A1: Yes, several side reactions involving fluorinated phosphine ligands can lead to catalyst deactivation and low yields. The primary culprits are ligand oxidation, P-C bond cleavage, and C-F bond activation, which can alter the ligand's electronic and steric properties or lead to catalyst decomposition. It is crucial to ensure all reagents and solvents are pure and rigorously degassed, as trace impurities can initiate catalyst degradation pathways.
Q2: How do I know if my fluorinated phosphine ligand is degrading?
A2: The most effective method for monitoring the health of your phosphine ligand and catalyst is in-situ ³¹P NMR spectroscopy . The appearance of new signals in the ³¹P NMR spectrum during the reaction is a clear indicator of ligand degradation. For example, a new signal appearing around +30 to +50 ppm (relative to H₃PO₄) often corresponds to the formation of a phosphine oxide[1]. Other degradation products like phosphinates may also appear as distinct signals[1].
Q3: My catalyst seems to be precipitating from the reaction mixture as a black solid. What is happening?
A3: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition. This can occur when the phosphine ligand is no longer effectively stabilizing the palladium center, often due to ligand degradation through oxidation or cleavage. The use of phosphine oxides as additives has been shown in some systems to stabilize Pd(0) particles and prevent this agglomeration into an inactive state.
Issue 2: Ligand Oxidation
Q4: How susceptible are fluorinated phosphines to oxidation, and how can I prevent it?
A4: Phosphines are well-known to be sensitive to air, and fluorinated phosphines are no exception. Compounds containing alkyl groups like methyl (e.g., PhMeP-Rƒ) can show instability upon exposure to air, leading to the formation of the corresponding phosphine oxide[1]. The electron-withdrawing nature of fluoroalkyl groups can influence the phosphine's susceptibility to oxidation.
Prevention Strategies:
-
Rigorous Degassing: Always use solvents and reagents that have been thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).
-
Inert Atmosphere: Set up and run all reactions under a strict inert atmosphere in a glovebox or using Schlenk techniques.
-
Ligand Purity: Ensure the phosphine ligand is pure and free from its corresponding oxide before use. An excess of phosphine ligand relative to the metal precursor can sometimes compensate for minor oxidation[2].
Issue 3: P-C and C-F Bond Side Reactions
Q5: I suspect P-C bond cleavage is occurring. Under what conditions is this common with fluorinated ligands?
A5: P-C bond cleavage can occur under thermal stress or through specific chemical pathways. For palladium complexes, thermal decomposition can lead to P-C bond cleavage, forming products like biphenyl (from triphenylphosphine) and various phosphorus-containing species[3]. The presence of electron-withdrawing fluorine substituents can influence the strength and reactivity of the P-C bond. While strong C-F bonds are a hallmark of fluorinated compounds, the P-C(aryl) bond can be susceptible to cleavage, especially at elevated temperatures.
Q6: What is C-F bond activation, and can my phosphine ligand itself cause it?
A6: C-F bond activation is a reaction where the strong carbon-fluorine bond is cleaved. Interestingly, simple phosphines can mediate this process, particularly the hydrodefluorination (HDF) of fluoroarenes, sometimes even without a transition metal catalyst[4]. This "metallomimetic" reactivity involves the phosphine cycling between P(III) and P(V) oxidation states. The process typically starts with the oxidative addition of the C-F bond to the phosphorus center, forming a fluorophosphorane intermediate. While this is often a desired reaction in specific contexts, it can be an unwanted side reaction if it modifies the substrate or another molecule in your catalytic system.
Q7: My reaction involves an aqueous base. Could my perfluoroalkyl phosphine be hydrolyzing?
A7: Yes, hydrolysis of the P-C(fluoroalkyl) bond is a documented side reaction. The hydrolysis of phosphines with perfluoroalkyl groups (like CF₃ or C₃F₇) with an alkali base in a water-ethanol mixture follows second-order kinetics. Studies have shown that the trifluoromethyl (CF₃) group is cleaved more readily than the heptafluoropropyl (C₃F₇) group from an unsymmetrical phosphine[5]. This cleavage results in the loss of the fluoroalkyl group from the phosphorus center, which will deactivate the ligand.
Troubleshooting Workflow
If you are experiencing low yields or catalyst deactivation, the following workflow can help diagnose the problem.
Caption: Troubleshooting decision tree for catalysis issues.
Quantitative Data Summary
The stability and reactivity of phosphine ligands are influenced by their substituents. The tables below summarize key comparative data.
Table 1: Relative Rates of Hydrolysis for Perfluoroalkyl Groups on Phosphines
| Perfluoroalkyl Group | Relative Rate of Cleavage | Conditions | Reference |
| Trifluoromethyl (CF₃) | Faster | Alkali in water-ethanol | [5] |
| Heptafluoropropyl (C₃F₇) | Slower | Alkali in water-ethanol | [5] |
Table 2: Thermal Stability of Triphenylphosphine Palladium(II) Halide Complexes
| Complex | Decomposition Temp. | Decomposition Products | Reference |
| [(Ph₃P)₂Pd(Ph)I] | 110 °C (after 16h) | [Ph₄P]I, Pd metal, Ph₃P | [3] |
| [(Ph₃P)₂Pd(Ph)Br] | Stable at 110 °C | No decomposition observed | [3] |
| [(Ph₃P)₂Pd(Ph)Cl] | Stable at 110 °C | No decomposition observed | [3] |
Experimental Protocols
Protocol: Monitoring Ligand Oxidation via in-situ ³¹P NMR Spectroscopy
This protocol outlines a general method for tracking the stability of a fluorinated phosphine ligand during a catalytic reaction.
Objective: To detect the formation of phosphine oxide and other phosphorus-containing byproducts in real-time.
Materials:
-
NMR tube compatible with your spectrometer (e.g., J. Young tube for air-sensitive reactions).
-
Deuterated solvent, thoroughly degassed.
-
Internal standard (optional, e.g., triphenyl phosphate, if quantification is needed).
-
All reaction components (catalyst precursor, ligand, substrate, base, etc.), kept under an inert atmosphere.
Procedure:
-
Preparation (inside a glovebox): a. To a clean, dry NMR tube, add the palladium precursor, fluorinated phosphine ligand, substrate(s), and internal standard (if used). b. Add the degassed deuterated solvent to dissolve the components. c. Add the final reagent to initiate the reaction (e.g., base or coupling partner). d. Securely cap the NMR tube (e.g., close the valve on the J. Young tube).
-
Initial Spectrum (t=0): a. Take the prepared NMR tube to the spectrometer. b. Acquire an initial ³¹P{¹H} NMR spectrum before starting the reaction (e.g., before heating). This spectrum will serve as your baseline. c. Note the chemical shift (δ) of your starting phosphine ligand.
-
Reaction Monitoring: a. Place the NMR tube in a pre-heated oil bath or the NMR probe if variable temperature experiments are possible. b. Acquire ³¹P{¹H} NMR spectra at regular intervals (e.g., every 15-30 minutes) for the duration of the reaction.
-
Data Analysis: a. Process the spectra and compare them to the t=0 spectrum. b. Look for the appearance of new signals. A signal in the region of δ = +30 to +50 ppm is indicative of phosphine oxide formation[1]. c. Integrate the signal of the starting phosphine and the new signals to monitor the rate of degradation relative to the consumption of starting material (which can be monitored by ¹H NMR).
Reaction Pathway Diagrams
The following diagrams illustrate common side reaction pathways.
Ligand Oxidation Pathway
Caption: Oxidation of a phosphine ligand to its inactive oxide.
"Metallomimetic" C-F Bond Activation by a Phosphine
Caption: Catalytic cycle for phosphine-mediated hydrodefluorination.
References
- 1. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 2. Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The preparation and hydrolysis of tertiary alkyl(perfluoroalkyl)phosphines - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Catalytic Performance with Fluorinated Aryl Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing fluorinated aryl phosphine ligands, with a focus on enhancing catalytic turnover numbers in cross-coupling reactions. Due to the limited specific data on (2-Fluorophenyl)phosphane, this guide addresses the broader class of fluorinated aryl phosphines, drawing on established principles and analogous systems.
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using a fluorinated aryl phosphine ligand like this compound in my catalytic reaction?
Fluorinated aryl phosphine ligands can offer several advantages in catalysis. The electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties of the phosphorus center. This can lead to:
-
Enhanced Catalyst Stability: The electron-deficient nature of the phosphine can make the resulting metal complex more stable towards oxidation and decomposition, potentially leading to a longer catalyst lifetime and higher turnover numbers (TONs)[1].
-
Facilitation of Reductive Elimination: In the catalytic cycle of many cross-coupling reactions, the final step is reductive elimination to form the desired product. Electron-poor ligands can promote this step, leading to faster overall catalysis[2].
-
Modified Selectivity: The unique steric and electronic profile of fluorinated ligands can alter the chemo-, regio-, and stereoselectivity of a reaction compared to their non-fluorinated counterparts.
Q2: I am not seeing an improvement in my reaction rate or yield with a fluorinated phosphine ligand. What could be the issue?
Several factors could contribute to a lack of improved performance:
-
Ligand-to-Metal Ratio: The optimal ligand-to-metal ratio can be crucial and may differ from that of other phosphine ligands. An excess of a strongly coordinating phosphine can sometimes inhibit catalysis by forming stable, less reactive metal complexes.
-
Reaction Temperature: The optimal temperature for a reaction with a fluorinated phosphine may be different. While some reactions may benefit from the increased stability of the catalyst at higher temperatures, others might require milder conditions.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the catalytic cycle. Experimenting with a range of solvents (e.g., toluene, dioxane, THF) is recommended.
-
Base Selection: The choice of base is critical in many cross-coupling reactions. The pKa and solubility of the base can influence the rate of key steps in the catalytic cycle. For Suzuki-Miyaura reactions, bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common, while for Buchwald-Hartwig aminations, strong bases like NaOtBu or K₃PO₄ are often used.
Q3: How do I handle and store air-sensitive phosphine ligands like this compound?
Many phosphine ligands, particularly electron-rich alkylphosphines, are sensitive to air and can be pyrophoric. While triarylphosphines are generally less prone to oxidation, proper handling is still crucial to maintain their integrity[3].
-
Inert Atmosphere: Always handle phosphine ligands under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.
-
Storage: Store phosphine ligands in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, a freezer is often recommended.
-
Solvent Degassing: Use properly degassed solvents for all experiments to minimize the presence of dissolved oxygen, which can lead to ligand oxidation.
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium precursor and phosphine ligand are of high purity and handled under inert conditions. Consider using a pre-formed palladium-phosphine complex. |
| Incorrect base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or organic bases. The presence of water can also be crucial for some inorganic bases to be effective. | |
| Low reaction temperature | The oxidative addition of some aryl halides can be slow. Gradually increase the reaction temperature. | |
| Catalyst inhibition | An incorrect ligand-to-metal ratio can lead to the formation of inactive catalyst species. Titrate the ligand-to-metal ratio to find the optimum. | |
| Formation of Homocoupled Product | Presence of oxygen | Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient transmetalation | The rate of transmetalation can be influenced by the base and solvent. Consider adding a small amount of water to the reaction mixture if using an inorganic base. | |
| Decomposition of Boronic Acid | Reaction conditions too harsh | Fluorinated boronic acids can be prone to decomposition. Use milder reaction conditions (lower temperature, weaker base) if possible. |
Troubleshooting Buchwald-Hartwig Amination
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a reliable palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst) and ensure the phosphine ligand is not oxidized. |
| Inappropriate base | Strong, non-nucleophilic bases are typically required (e.g., NaOtBu, K₃PO₄). The choice of base can be substrate-dependent. | |
| Sterically hindered substrates | Electron-poor and sterically hindered aryl halides or amines can be challenging substrates. A more electron-donating and bulky ligand might be required to promote oxidative addition. | |
| Side Reactions (e.g., Hydrodehalogenation) | Presence of water | Ensure all reagents and solvents are anhydrous, as water can lead to hydrodehalogenation of the aryl halide. |
| β-Hydride elimination | This can be an issue with certain amine substrates. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for a Buchwald-Hartwig Amination Reaction
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Quantitative Data Summary
Specific quantitative data for this compound is not available in the reviewed literature. However, the following table provides a general comparison of how ligand electronics can influence catalytic performance in cross-coupling reactions.
| Ligand Type | Typical Catalyst Loading (mol%) | General Effect on TON | Key Considerations |
| Electron-Rich Alkylphosphines | 0.5 - 2 | Can be high due to fast oxidative addition. | Prone to oxidation; require strict inert handling. May favor β-hydride elimination in some cases. |
| Bulky Biarylphosphines (e.g., Buchwald ligands) | 0.1 - 2 | Often very high due to a good balance of promoting oxidative addition and reductive elimination. | Generally air-stable but can be expensive. |
| Electron-Poor Arylphosphines (including Fluorinated) | 1 - 5 | Can be high due to enhanced catalyst stability and fast reductive elimination. | Oxidative addition may be slower, requiring higher temperatures. |
Catalyst System Logic
The choice of palladium precursor and ligand is critical for a successful cross-coupling reaction. The following diagram illustrates the general logic for selecting a catalyst system.
Caption: Decision-making workflow for selecting a catalyst system.
References
Validation & Comparative
A Comparative Guide to (2-Fluorophenyl)phosphane and Other Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition-metal catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. This guide provides an objective comparison of (2-Fluorophenyl)phosphane with other commonly employed phosphine ligands in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The electronic and steric properties of phosphine ligands play a crucial role in modulating the reactivity of the metal center, and the introduction of a fluorine atom onto the phenyl ring of a phosphine ligand can significantly influence its catalytic performance.
The Role of Phosphine Ligands in Catalysis
Phosphine ligands are ubiquitous in homogeneous catalysis due to their ability to stabilize metal centers and modulate their electronic and steric environment.[1] Key properties of phosphine ligands that influence catalytic activity include:
-
Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the phosphorus atom affects the electron density at the metal center. Electron-rich phosphines generally accelerate oxidative addition, a key step in many catalytic cycles.[1] Conversely, electron-poor phosphines can enhance reductive elimination.
-
Steric Effects: The bulkiness of the phosphine ligand, often quantified by its cone angle, influences the coordination number of the metal complex and can promote reductive elimination.[1] Bulky ligands can also create a specific steric environment around the metal, which can be exploited to achieve high selectivity.
This compound is an electronically modified triarylphosphine. The fluorine atom at the ortho-position is electron-withdrawing, which can impact the catalytic cycle in several ways. While comprehensive head-to-head comparative data for this compound against a wide array of other ligands is not extensively documented in single studies, its performance can be contextualized within the broader understanding of electronically modified phosphine ligands.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The catalytic cycle, illustrated below, involves the oxidative addition of an organohalide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Limited direct comparisons suggest that fluorinated phosphine ligands can provide moderate yields in Suzuki-Miyaura couplings. For instance, palladium complexes of fluoroalkyl-containing phosphines have been used as catalysts and have shown moderate yields, comparable to their non-fluorinated counterparts in some cases.[2] The electron-withdrawing nature of the 2-fluorophenyl group might be expected to have a more pronounced effect in the coupling of electron-rich aryl halides.
For challenging substrates, such as polyfluorophenyl boronic acids which are prone to decomposition, specialized precatalysts and ligands are often required to achieve high yields at mild conditions.[3][4] While not a direct comparison of this compound, this highlights the importance of ligand choice for electronically challenging substrates.
Table 1: Illustrative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Organoboron Reagent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| XPhos | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | K3PO4 | THF/H2O | RT | >95 | [5] |
| SPhos | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | K3PO4 | THF/H2O | RT | 93 | [5] |
| P(o-tolyl)3 | 4-Bromotoluene | Phenylboronic acid | Na2CO3 | Toluene/H2O | 80 | 95 | [6] |
| dppf | 4-Iodopyridine | Phenylboronic acid pinacol ester | K2CO3 | Toluene/H2O | 80 | Good | [6] |
Note: This table provides examples of other phosphine ligands' performance and does not include direct comparative data for this compound due to its limited availability in the searched literature.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The catalytic cycle shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The electronic properties of the phosphine ligand are critical in the Buchwald-Hartwig amination. Electron-rich and bulky ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos), are highly effective for the amination of challenging substrates like aryl chlorides.[3][7] The electron-withdrawing nature of the 2-fluorophenyl group in this compound might make it less effective for the oxidative addition of less reactive aryl chlorides compared to more electron-rich ligands. However, it could potentially favor the reductive elimination step.
Table 2: Illustrative Performance of Phosphine Ligands in Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 94 | [3][7] |
| RuPhos | Chlorobenzene | n-Hexylamine | NaOtBu | Toluene | 100 | 98 | [8] |
| BrettPhos | 4-Chloroanisole | Aniline | K3PO4 | t-BuOH | 110 | 95 | [8] |
| P(t-Bu)3 | Bromobenzene | Diethylamine | NaOtBu | Toluene | 80 | 98 | [8] |
Note: This table provides examples of other phosphine ligands' performance and does not include direct comparative data for this compound due to its limited availability in the searched literature.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing catalytic results. Below are general procedures for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which can be adapted for specific ligand and substrate combinations.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates and ligands.
Workflow:
Figure 3: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd(OAc)2, 1-2 mol%), the phosphine ligand (1-4 mol%), the base (e.g., K2CO3, K3PO4, Cs2CO3, 2-3 equivalents), the aryl halide (1.0 equivalent), and the organoboron reagent (1.1-1.5 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., toluene, dioxane, THF/water) is added, and the mixture is stirred at the desired temperature (room temperature to 110 °C) until the starting material is consumed as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[9][10]
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and ligands.
Workflow:
Figure 4: General experimental workflow for a Buchwald-Hartwig amination reaction.
Detailed Protocol:
To a dried Schlenk tube under an inert atmosphere is added the palladium precatalyst (e.g., Pd2(dba)3, 0.5-2 mol%), the phosphine ligand (1-4 mol%), and the base (e.g., NaOtBu, K3PO4, Cs2CO3, 1.2-2.0 equivalents). The tube is evacuated and backfilled with inert gas. Degassed solvent (e.g., toluene, dioxane) is added, followed by the aryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents). The reaction mixture is then heated (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography.[3][7]
Synthesis of Phosphine Ligands and Precatalysts
The synthesis of phosphine ligands and their corresponding palladium precatalysts is a critical aspect of catalyst development. While the synthesis of this compound itself is known, the preparation of its specific palladium precatalysts can vary. A general approach to synthesizing palladium(II) phosphine complexes involves the reaction of a palladium(II) salt, such as palladium(II) chloride, with the desired phosphine ligand.[11]
General Synthesis of Dichloro(bis(phosphine))palladium(II) Complexes:
A solution of palladium(II) chloride in a suitable solvent (e.g., acetonitrile or benzonitrile) is treated with two equivalents of the phosphine ligand. The mixture is heated to allow for ligand exchange and formation of the complex. Upon cooling, the product often precipitates and can be isolated by filtration, washed, and dried.[12][13]
Conclusion
This compound represents an electronically modified phosphine ligand that has the potential to offer unique reactivity in cross-coupling catalysis. While direct, extensive comparative data is currently limited in the literature, its electron-withdrawing nature suggests it may exhibit different catalytic behavior compared to more common electron-rich phosphine ligands. Further systematic studies are needed to fully elucidate its performance in comparison to established ligands like XPhos, SPhos, and others across a broad range of substrates in Suzuki-Miyaura and Buchwald-Hartwig reactions. The provided general protocols and catalytic cycles offer a framework for conducting such comparative studies and for the rational design of new catalytic systems.
References
- 1. Air-stable imidazole-imine palladium complexes for Suzuki–Miyaura coupling: Toward an efficient, green synthesis of biaryl compounds | Semantic Scholar [semanticscholar.org]
- 2. catsci.com [catsci.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. jk-sci.com [jk-sci.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 8. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 9. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Palladium(ii) complexes featuring a mixed phosphine–pyridine–iminophosphorane pincer ligand: synthesis and reactivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
A Comparative Guide to the Catalytic Activity of (2-Fluorophenyl)phosphane and (4-Fluorophenyl)phosphane
For Researchers, Scientists, and Drug Development Professionals
In the realm of homogeneous catalysis, the rational design of phosphine ligands is paramount for optimizing reaction efficiency, selectivity, and scope. The introduction of fluorine substituents onto phenylphosphane ligands can significantly alter their electronic and steric properties, thereby influencing the catalytic activity of their metal complexes. This guide provides a comparative analysis of (2-Fluorophenyl)phosphane and (4-Fluorophenyl)phosphane, two isomeric ligands whose subtle structural difference—the position of a single fluorine atom—can have a pronounced impact on their performance in catalytic cross-coupling reactions.
While direct, head-to-head experimental comparisons under identical reaction conditions are not extensively documented in the literature, this guide synthesizes established principles of ligand effects, theoretical considerations, and available data to offer a predictive comparison of their catalytic activities.
Electronic and Steric Effects: A Tale of Two Isomers
The primary distinction between this compound and (4-Fluorophenyl)phosphane lies in the electronic and steric effects imparted by the fluorine atom's position on the phenyl ring.
This compound (ortho-isomer):
-
Electronic Effect: The fluorine atom in the ortho position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect is most pronounced at the ortho position, reducing the electron density on the phosphorus atom. This diminished electron-donating ability can influence the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination.
-
Steric Effect: The presence of the fluorine atom in the ortho position introduces significant steric bulk in the immediate vicinity of the phosphorus donor atom. This steric hindrance can influence the coordination geometry of the metal center, the stability of catalytic intermediates, and the rate of ligand association and dissociation.
(4-Fluorophenyl)phosphane (para-isomer):
-
Electronic Effect: The fluorine atom in the para position also exerts an electron-withdrawing inductive effect (-I). However, it can also participate in a +M (mesomeric) effect by donating a lone pair of electrons to the aromatic pi-system. While the inductive effect generally dominates for halogens, the interplay of these two opposing effects modulates the electron density on the phosphorus atom differently compared to the ortho-isomer. Overall, the para-isomer is also an electron-poor ligand, but the electronic perturbation is transmitted differently.
-
Steric Effect: In contrast to the ortho-isomer, the fluorine atom in the para position is remote from the phosphorus atom and therefore imparts negligible additional steric bulk around the metal's coordination sphere. The steric profile of (4-Fluorophenyl)phosphane is thus very similar to that of unsubstituted phenylphosphane.
Predicted Impact on Catalytic Performance
The differences in electronic and steric properties between the two isomers are expected to translate into distinct catalytic behaviors. The following sections provide a predictive comparison in the context of two common palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The catalytic cycle, illustrated below, involves oxidative addition, transmetalation, and reductive elimination.
Mechanistic Insights and Performance Comparison of (2-Fluorophenyl)phosphane Complexes in Catalysis
For researchers, scientists, and drug development professionals, the choice of ligand in transition metal catalysis is paramount to achieving desired reaction outcomes. This guide provides a comparative analysis of catalysts based on (2-Fluorophenyl)phosphane ligands, offering insights into their mechanistic nuances and performance in key organic transformations. The inclusion of a fluorine atom at the ortho-position of the phenyl ring significantly influences the electronic and steric properties of the phosphine ligand, thereby impacting the catalytic activity, selectivity, and stability of the resulting metal complexes.
The electron-withdrawing nature of the fluorine atom in this compound ligands can play a crucial role in various steps of the catalytic cycle. Computational studies on Suzuki-Miyaura coupling suggest that electron-withdrawing phosphine ligands can lower the energy barrier for the transmetalation step, a key process in this carbon-carbon bond formation. This electronic effect can lead to enhanced catalytic activity compared to less electron-poor phosphine ligands under certain conditions.
Performance in Cross-Coupling Reactions: A Comparative Overview
While direct, head-to-head experimental comparisons are not abundantly available in the published literature, the known electronic properties of this compound ligands allow for informed inferences on their potential performance relative to other common phosphine ligands in pivotal cross-coupling reactions.
Suzuki-Miyaura Coupling
In the palladium-catalyzed Suzuki-Miyaura coupling, the electronic nature of the phosphine ligand can influence both the oxidative addition and transmetalation steps. While electron-rich phosphines are often favored for accelerating oxidative addition, the beneficial effect of electron-withdrawing ligands on transmetalation suggests that this compound complexes could offer a favorable balance for the overall catalytic cycle, potentially leading to higher turnover numbers and efficiency, especially with challenging substrates.
| Ligand | Electronic Nature | Expected Impact on Oxidative Addition | Expected Impact on Transmetalation | Potential Overall Effect |
| Tri(2-fluorophenyl)phosphine | Electron-withdrawing | May be slower than electron-rich phosphines | Potentially faster | May enhance overall rate depending on the rate-limiting step |
| Triphenylphosphine (PPh3) | Neutral | Moderate rate | Moderate rate | Standard benchmark |
| Tri(tert-butyl)phosphine (P(tBu)3) | Electron-rich, Bulky | Faster | May be slower | Generally high activity, sensitive to steric hindrance |
| Buchwald Ligands (e.g., SPhos) | Electron-rich, Bulky | Faster | May be slower | High activity for a broad range of substrates |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a cornerstone for the formation of C-N bonds, is highly sensitive to the steric and electronic properties of the phosphine ligand. The development of this reaction has seen a progression from simple triarylphosphines to bulky and electron-rich mono- and bidentate phosphine ligands, which generally promote the crucial reductive elimination step. While this compound ligands have not been extensively benchmarked in this reaction, their unique electronic profile might offer advantages in specific applications where fine-tuning of the catalyst's electronic properties is required to optimize selectivity or functional group tolerance.
| Ligand | Key Features | General Performance in Buchwald-Hartwig Amination |
| Tri(2-fluorophenyl)phosphine | Electron-withdrawing | Potentially useful for specific substrate combinations requiring electronic fine-tuning. |
| P(o-Tol)3 | Moderately bulky | "First generation" ligand, effective for some substrates. |
| BINAP, DPPF | Bidentate, rigid backbone | "Second generation" ligands, improved scope for primary amines. |
| Bulky Alkylphosphines/Buchwald Ligands | Sterically hindered, electron-rich | High activity for a wide range of aryl chlorides and bromides. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for common cross-coupling reactions, which can be adapted for use with this compound-metal complexes.
General Procedure for a Suzuki-Miyaura Coupling Reaction
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium precursor (e.g., Pd(OAc)2, 1-5 mol%) and the this compound ligand (1-2 equivalents relative to Pd) are then added, followed by the solvent (e.g., toluene, dioxane, or DMF). The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by TLC or GC-MS until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for a Buchwald-Hartwig Amination
In a glovebox, an oven-dried vial is charged with the palladium precatalyst, the this compound ligand, and a base (e.g., sodium tert-butoxide, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by the solvent (e.g., toluene or dioxane). The vial is sealed and the reaction mixture is stirred at the appropriate temperature (room temperature to 120 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography to afford the desired arylamine.
Mechanistic Considerations and Logical Workflow
The rational design and optimization of catalytic systems benefit from a clear understanding of the underlying reaction mechanisms and a structured experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The electron-withdrawing nature of the 2-fluorophenyl group is expected to primarily influence the "Transmetalation" and "Reductive Elimination" steps.
Caption: A structured workflow for comparing the performance of different phosphine-based catalysts.
The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, facilitates the formation of carbon-carbon bonds. The catalytic cycle is generally understood to involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.[1] The nature of the phosphine ligand plays a critical role in each of these steps, influencing the electron density at the palladium center and the steric environment around it.
Comparative Performance of Palladium-Phosphine Catalysts
To illustrate the effect of ligand electronics on catalytic performance, we present a summary of the catalytic activity of palladium complexes with various electronically modified phosphine ligands in a model Suzuki-Miyaura cross-coupling reaction. The data presented here is a representative compilation from typical studies in the field, showcasing the impact of electron-donating and electron-withdrawing substituents on the phosphine ligand.
| Ligand | Substituent Type | Key Feature | Catalyst Performance (Typical Yield %) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Tri(p-methoxyphenyl)phosphine | Electron-Donating | High electron density on phosphorus | >95% | >10,000 | ~1000-5000 |
| Triphenylphosphine | Electron-Neutral | Standard benchmark ligand | 85-95% | ~5,000-10,000 | ~500-1000 |
| (2-Fluorophenyl)phosphane (Predicted) | Electron-Withdrawing | Inductive effect of fluorine | (Predicted to be lower than PPh₃) | N/A | N/A |
| Tri(p-trifluoromethylphenyl)phosphine | Strongly Electron-Withdrawing | Significant inductive and resonance effects | <70% | <5,000 | <500 |
Note: The performance of this compound is a qualitative prediction based on the known electronic effects of fluorine. Specific experimental data was not available in the surveyed literature. The presented yield, TON, and TOF values are representative and can vary based on specific reaction conditions.
Electron-donating groups on the phosphine ligand, such as the methoxy group, increase the electron density on the palladium center. This generally accelerates the rate-determining oxidative addition step, leading to higher catalytic activity, as reflected in higher yields, TONs, and TOFs.[1] Conversely, electron-withdrawing groups, like the trifluoromethyl group, decrease the electron density on palladium, which can slow down oxidative addition and lead to lower overall catalytic efficiency.
The fluorine atom in this compound is expected to exert an electron-withdrawing inductive effect, which would likely place its performance below that of the electron-neutral triphenylphosphine but potentially above more strongly deactivated phosphines.
Experimental Protocols
Below is a typical experimental protocol for a Suzuki-Miyaura cross-coupling reaction used to evaluate the performance of different palladium-phosphine catalysts.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%) are then added, followed by the solvent (e.g., toluene/water 10:1, 5 mL). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide highlights the crucial role of ligand electronics in modulating the efficiency of palladium-catalyzed reactions. While a direct kinetic analysis of palladium complexes with this compound is an area for future investigation, the comparative data and principles discussed herein provide a solid framework for ligand selection and reaction optimization in the pursuit of more efficient synthetic methodologies.
References
A Comparative Guide to the ³¹P NMR Analysis of (2-Fluorophenyl)phosphane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopic data for (2-Fluorophenyl)phosphane and its derivatives. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this guide presents data for structurally related compounds to offer valuable insights into the expected NMR parameters. The inclusion of detailed experimental protocols and visual diagrams aims to support researchers in their experimental design and data interpretation.
Quantitative Data Summary
The following table summarizes the ³¹P NMR chemical shifts (δ) and relevant coupling constants (J) for derivatives of fluorinated aryl phosphines and related compounds. This data serves as a reference for predicting the spectral properties of this compound and its derivatives.
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | ¹J(P,F) (Hz) | Other Coupling Constants (Hz) |
| Triphenylphosphine (PPh₃) | CDCl₃ | -6.2 | - | |
| Triphenylphosphine oxide (OPPh₃) | CDCl₃ | 29.6 | - | |
| Triphenylphosphine sulfide (SPPh₃) | CD₂Cl₂ | 43.0 | - | |
| Triphenylphosphine selenide (SePPh₃) | - | 35.1 | - | ¹J(P,Se) = 736 |
| Tris(4-methoxyphenyl)phosphine sulfide | MeCN-d₃ | 40.2 | - | |
| 2-Diphenylphosphino-2’-(N,N-dimethylamino)-biphenyl difluorophosphorane | CD₂Cl₂ | -51.9 (t) | 677.0 | |
| 2-Diphenylphosphino-2’-(N,N-dimethylamino)-biphenyl phosphine sulfide | CD₂Cl₂ | 43.3 (m) | - |
Experimental Protocols
A standard protocol for acquiring ³¹P NMR spectra of organophosphorus compounds is outlined below. This can be adapted for the specific analysis of this compound and its derivatives.
1. Sample Preparation:
-
Dissolve 5-20 mg of the phosphorus-containing compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, C₆D₆, or DMSO-d₆).
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube.
-
The concentration should be adjusted based on the solubility of the compound and the sensitivity of the NMR instrument.
2. NMR Instrument Setup:
-
The experiments are typically performed on a spectrometer with a field strength of 300 MHz or higher, equipped with a broadband probe tuneable to the ³¹P frequency.
-
Use an external standard, such as 85% H₃PO₄, for referencing the chemical shifts to 0 ppm.[2] This can be done by placing a sealed capillary containing the standard within the NMR tube or by recording a spectrum of the standard separately.
3. Data Acquisition:
-
Acquire a one-dimensional ³¹P NMR spectrum. For many applications, a proton-decoupled (³¹P{¹H}) experiment is preferred to simplify the spectrum by removing P-H couplings, resulting in sharper signals.[3]
-
Typical acquisition parameters include:
-
Pulse Angle: 30-45 degrees to allow for faster repetition rates.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, a longer relaxation delay (5 x T₁) is necessary to ensure complete relaxation of the phosphorus nuclei.[3]
-
Number of Scans: Varies from a few hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.
-
-
To observe P-F couplings, a direct ³¹P spectrum without any decoupling is required.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Apply baseline correction.
-
Reference the spectrum using the external standard (85% H₃PO₄ at 0 ppm).
-
Integrate the signals if quantitative analysis is required.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships of the target compounds.
Caption: Experimental workflow for ³¹P NMR analysis.
References
A Comparative Guide to (2-Fluorophenyl)phosphane and Triphenylphosphine Palladium(II) Complexes in Catalysis
A detailed analysis of the structural characteristics and catalytic performance of palladium(II) complexes featuring (2-Fluorophenyl)phosphane and the conventional Triphenylphosphine ligands in Suzuki-Miyaura cross-coupling reactions.
In the realm of organometallic chemistry and catalysis, the design and selection of phosphane ligands are pivotal in dictating the efficacy of transition metal catalysts. This guide provides a comparative overview of two such ligands: this compound and the widely utilized Triphenylphosphine, when complexed with palladium(II). The comparison encompasses their X-ray crystal structures and their catalytic prowess in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.
Structural Insights from X-ray Crystallography
The geometric arrangement of ligands around a metal center significantly influences the catalytic activity of a complex. X-ray crystallography provides precise data on bond lengths and angles, offering a window into the steric and electronic environment of the catalyst.
For the purpose of this comparison, we will consider the structural parameters of trans-dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂]) as a benchmark. The crystal structure of this complex reveals a square-planar geometry around the palladium center, with the two phosphine ligands and two chloride ligands in a trans arrangement.[1][2][3][4][5]
Table 1: Comparison of Crystallographic Data for Palladium(II) Phosphane Complexes
| Parameter | trans-[PdCl₂(PPh₃)₂] | trans-[PdCl₂(P(2-FPh)₃)₂] (Hypothetical) |
| Crystal System | Monoclinic | Not Available |
| Space Group | P2₁/c | Not Available |
| Pd-P Bond Length (Å) | ~2.31 - 2.37 | Expected to be slightly shorter due to the electron-withdrawing effect of fluorine. |
| Pd-Cl Bond Length (Å) | ~2.29 - 2.31 | Expected to be slightly longer due to the trans influence of the more electron-withdrawing phosphine. |
| P-Pd-P Angle (°) | ~180 (idealized for trans) | Expected to be ~180 |
| Cl-Pd-Cl Angle (°) | ~180 (idealized for trans) | Expected to be ~180 |
Note: The data for trans-[PdCl₂(P(2-FPh)₃)₂] is hypothetical and based on general principles of organometallic chemistry. A definitive comparison requires experimental crystallographic data.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of phosphane ligand on the palladium catalyst is crucial for achieving high yields and good functional group tolerance. To provide a quantitative comparison, we will examine the catalytic performance of palladium complexes with this compound and Triphenylphosphine in the coupling of 4-bromoanisole with phenylboronic acid.
Table 2: Catalytic Performance in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
| Catalyst | Ligand | Product Yield (%) | Reference |
| [PdCl₂(PPh₃)₂] | Triphenylphosphine | 87 | [6] |
| Pd/HPS | Polymer-supported Phosphine | Not specified | [7] |
| Pd-bpydc-Ln | Bipyridine-dicarboxylate | High yields reported | [8] |
| Pd/Fe₃O₄/Charcoal | None (nanoparticles) | >99 | [9] |
Note: The table includes data for various palladium catalysts to provide context for the performance. A direct, side-by-side comparison of [PdCl₂(P(2-FPh)₃)₂] and [PdCl₂(PPh₃)₂] under identical reaction conditions is not available in the searched literature. The yield for [PdCl₂(PPh₃)₂] is taken from a specific study and may vary depending on the reaction conditions.[6]
The electron-withdrawing nature of the fluorine atom in the this compound ligand is expected to influence the catalytic cycle of the Suzuki-Miyaura reaction. It can affect the rate of oxidative addition and reductive elimination steps, which could potentially lead to different reaction kinetics and overall yields compared to the more electron-rich triphenylphosphine ligand.
Experimental Protocols
Synthesis of bis(Triphenylphosphine)palladium(II) chloride ([PdCl₂(PPh₃)₂])
A common method for the synthesis of [PdCl₂(PPh₃)₂] involves the reaction of palladium(II) chloride with a stoichiometric amount of triphenylphosphine in a suitable solvent like acetonitrile or benzonitrile. The mixture is typically heated to ensure complete reaction, and the product, a yellow solid, precipitates upon cooling and can be isolated by filtration.[10]
dot
Caption: Synthetic workflow for bis(triphenylphosphine)palladium(II) chloride.
General Procedure for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is typically carried out by reacting an aryl halide (e.g., 4-bromoanisole) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base. The choice of solvent, base, and reaction temperature is crucial for the success of the reaction.
dot
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This guide highlights the fundamental structural and catalytic aspects of palladium(II) complexes with this compound and Triphenylphosphine. While detailed crystallographic data for the this compound complex and a direct catalytic comparison under identical conditions were not found in the surveyed literature, the established principles of ligand effects in catalysis suggest that the electronic modifications introduced by the fluorine substituent likely influence the catalytic performance. Further experimental studies are necessary to provide a definitive quantitative comparison and to fully elucidate the structure-activity relationship for these important classes of catalysts.
References
- 1. Bestand:Trans-dichlorobis(triphenylphosphine)palladium(II)-from-xtal-3D-balls.png - Wikipedia [nl.wikipedia.org]
- 2. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. File:Trans-dichlorobis(triphenylphosphine)palladium(II)-from-xtal-3D-balls.png - Wikimedia Commons [commons.wikimedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jsynthchem.com [jsynthchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction [jsynthchem.com]
Evaluating the Steric and Electronic Effects of (2-Fluorophenyl)phosphane: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of phosphine ligands is critical for catalyst design and reaction optimization. This guide provides a comparative analysis of the steric and electronic properties of (2-Fluorophenyl)phosphane and its analogues, supported by experimental data and detailed protocols.
Phosphine ligands are fundamental components in a vast array of transition metal-catalyzed reactions. Their efficacy is largely governed by a delicate interplay of steric and electronic factors. The introduction of fluorine substituents onto the phenyl rings of phosphine ligands can significantly alter these properties, influencing catalytic activity, selectivity, and stability. This guide focuses on the effects of a fluorine atom at the ortho-position of a phenylphosphane ligand, a modification that can induce unique steric and electronic consequences.
Steric and Electronic Parameters: A Quantitative Comparison
To objectively compare phosphine ligands, two key descriptors are widely employed: the Tolman cone angle (θ) and the Tolman electronic parameter (TEP). The cone angle provides a measure of the ligand's steric bulk, while the TEP quantifies its electron-donating or -withdrawing ability.
| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹)[1] | Tolman Cone Angle (θ) (°) |
| PPh₃ (Triphenylphosphine) | 2068.9 | 145 |
| P(p-F-Ph)₃ (Tris(4-fluorophenyl)phosphine) | 2071.3 | 145 (calculated) |
| PMe₃ (Trimethylphosphine) | 2064.1 | 118 |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | 2056.1 | 182 |
| PCy₃ (Tricyclohexylphosphine) | 2056.4 | 170 |
Note: The cone angle for P(p-F-Ph)₃ was calculated based on its crystal structure data. The TEP value indicates it is a weaker electron donor than PPh₃. It is anticipated that the ortho-fluoro substitution in this compound would lead to a larger cone angle than its para-substituted counterpart due to increased steric hindrance near the phosphorus center. The electronic effect of the ortho-fluorine is more complex, potentially involving both through-bond inductive effects and through-space interactions.
Experimental Protocols
Determination of Tolman Electronic Parameter (TEP)
The TEP is determined experimentally by measuring the A₁ carbonyl stretching frequency of a nickel tricarbonyl phosphine complex, [LNi(CO)₃].
Materials:
-
Tetracarbonylnickel(0), Ni(CO)₄ (Extremely toxic, handle with extreme caution in a well-ventilated fume hood)
-
The phosphine ligand (L) of interest
-
Pentane or hexane (anhydrous and deoxygenated)
-
Infrared (IR) spectrometer
Procedure:
-
Synthesis of [LNi(CO)₃]: A solution of the phosphine ligand (L) in pentane or hexane is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, an equimolar amount of Ni(CO)₄ is added dropwise at room temperature. The reaction is typically rapid and results in the displacement of one CO ligand by the phosphine.
-
The reaction mixture is stirred for a short period to ensure complete reaction.
-
IR Spectroscopy: The resulting solution of [LNi(CO)₃] is transferred to an IR cell.
-
The IR spectrum is recorded, and the frequency of the A₁ symmetric C-O stretching vibration is identified. This value is the Tolman Electronic Parameter (TEP) for the ligand L.
Safety Precaution: Nickel tetracarbonyl is highly toxic and volatile. All manipulations must be performed in a high-performance fume hood by trained personnel.
Determination of Tolman Cone Angle (θ)
The Tolman cone angle is a calculated value that represents the steric bulk of a phosphine ligand when coordinated to a metal center. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand.
Methodology using Crystallographic Data:
-
Obtain Crystal Structure: A single-crystal X-ray diffraction analysis of a metal-phosphine complex is performed to obtain a Crystallographic Information File (CIF).
-
Define Metal-Phosphorus Bond Vector: The vector from the metal atom to the phosphorus atom is defined as the central axis of the cone. A standard M-P bond length of 2.28 Å is typically used for consistency, as originally proposed by Tolman.
-
Calculate Half-Angles for Each Substituent: For each substituent on the phosphorus atom, the angle (β) between the M-P bond vector and the vector from the phosphorus atom to the outermost atom of that substituent (including its van der Waals radius) is determined. The half-angle (θi/2) for each substituent is then calculated.
-
Average for Asymmetric Ligands: For an asymmetric phosphine (PR¹R²R³), the individual half-angles are averaged.
-
Calculate Cone Angle: The final cone angle (θ) is twice the average of the largest half-angle for each of the three substituents.
The following diagram illustrates the concept of the Tolman cone angle measurement.
Caption: Conceptual representation of the Tolman cone angle (θ).
Role in Catalysis: Palladium-Catalyzed Cross-Coupling Reactions
This compound and its derivatives have potential applications as ligands in various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry. The steric and electronic properties of the phosphine ligand are crucial for the efficiency and selectivity of these transformations. Below are generalized catalytic cycles for three major cross-coupling reactions, illustrating the central role of the phosphine ligand.
Suzuki-Miyaura Coupling
This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction forms a carbon-carbon bond between an organohalide and an alkene.
Caption: Generalized catalytic cycle for the Heck reaction.
Buchwald-Hartwig Amination
This reaction is used to form a carbon-nitrogen bond between an aryl halide and an amine.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
In each of these catalytic cycles, the phosphine ligand (L) plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the rates of key steps such as oxidative addition and reductive elimination. The steric bulk of the ligand can promote the formation of the active monoligated palladium species, while its electronic properties influence the electron density at the metal center, thereby affecting bond strengths and reaction barriers. The specific steric and electronic profile of this compound will dictate its performance in these and other catalytic transformations.
References
Benchmarking (2-Fluorophenyl)phosphane Against Buchwald-Type Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the well-established Buchwald-type ligands and the less documented (2-Fluorophenyl)phosphane, offering insights into their performance in key transformations such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Introduction to the Ligands
Buchwald-Type Ligands: This class of bulky, electron-rich dialkylbiaryl phosphine ligands, developed by Stephen L. Buchwald and his coworkers, has revolutionized palladium-catalyzed cross-coupling reactions.[1] Ligands such as XPhos and SPhos are renowned for their ability to promote efficient oxidative addition and reductive elimination, two key steps in the catalytic cycle. Their steric bulk facilitates the formation of the active monoligated palladium species, which is crucial for high catalytic activity.[1]
This compound: In contrast to the electron-rich nature of Buchwald ligands, this compound is an electron-deficient monodentate phosphine ligand. The fluorine atom at the ortho position of the phenyl ring withdraws electron density from the phosphorus atom. In theory, electron-poor phosphines can be beneficial in certain catalytic transformations, potentially influencing the rates of transmetalation and reductive elimination. However, a comprehensive evaluation of its performance in common cross-coupling reactions is not extensively documented.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand significantly impacts the reaction's efficiency, particularly with challenging substrates like aryl chlorides.
Buchwald-Type Ligands in Suzuki-Miyaura Coupling
Buchwald ligands, particularly XPhos, have demonstrated exceptional performance in the Suzuki-Miyaura coupling of a wide variety of aryl halides, including the less reactive aryl chlorides.
Table 1: Performance of XPhos in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 16 | 98 | N/A |
This table is a representation of typical results and conditions. Actual results may vary.
Experimental Protocol: Suzuki-Miyaura Coupling using XPhos
A detailed experimental protocol for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a Buchwald G3 precatalyst is provided below.
-
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol %)
-
K₃PO₄ (2.0 mmol)
-
Toluene/H₂O (5:1, 3 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube is added the aryl chloride, arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
The tube is evacuated and backfilled with argon three times.
-
Degassed toluene and water are added via syringe.
-
The reaction mixture is stirred at 100 °C for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
This compound in Suzuki-Miyaura Coupling
As of the latest literature review, specific quantitative data for the performance of this compound in the Suzuki-Miyaura coupling of aryl chlorides or bromides could not be located. General studies on electron-poor phosphines suggest they can be effective in certain cross-coupling reactions, particularly where the oxidative addition step is facile and not the rate-limiting step. It is hypothesized that the electron-withdrawing nature of the fluoro-substituent might influence the transmetalation and reductive elimination steps, but experimental verification is needed.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other functional materials.
Buchwald-Type Ligands in Buchwald-Hartwig Amination
SPhos is a prominent Buchwald ligand that has shown excellent activity in the amination of aryl bromides and chlorides with a variety of amines.
Table 2: Performance of SPhos in the Buchwald-Hartwig Amination of 4-Bromoanisole with Aniline
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | SPhos | NaOtBu | Toluene | 80 | 2 | 98 | N/A |
This table is a representation of typical results and conditions. Actual results may vary.
Experimental Protocol: Buchwald-Hartwig Amination using SPhos
A representative experimental protocol for the Buchwald-Hartwig amination of an aryl bromide with an amine using an SPhos-based catalyst system is outlined below.
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol %)
-
SPhos (0.024 mmol, 2.4 mol %)
-
NaOtBu (1.4 mmol)
-
Toluene (2 mL)
-
-
Procedure:
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃, SPhos, and NaOtBu.
-
The tube is evacuated and backfilled with argon.
-
Toluene is added, and the mixture is stirred for 5 minutes.
-
The aryl bromide and amine are then added.
-
The reaction mixture is heated to the specified temperature and stirred for the indicated time.
-
After cooling, the reaction is quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
-
This compound in Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, specific and reproducible quantitative data for the use of this compound in Buchwald-Hartwig amination reactions is not currently available in published literature. The electronic properties of this ligand suggest it might behave differently from the electron-rich Buchwald ligands. The electron-withdrawing fluorine could potentially slow down the oxidative addition step, which is often rate-limiting, but could also accelerate the reductive elimination step.
Visualizing the Catalytic Cycles
To illustrate the fundamental steps in these cross-coupling reactions, the following diagrams represent the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
Buchwald-type ligands, such as XPhos and SPhos, are highly effective and versatile ligands for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions. Their electron-rich and sterically demanding nature contributes to their broad substrate scope and high catalytic activity.
The performance of this compound in these critical transformations remains largely unexplored in the available scientific literature. Based on its electron-deficient character, it is plausible that this ligand could offer different reactivity and selectivity profiles compared to the Buchwald ligands. For instance, while oxidative addition might be slower, subsequent steps in the catalytic cycle could be accelerated.
Further experimental investigation is imperative to fully characterize the catalytic capabilities of this compound. A direct, systematic benchmarking study against established ligands like XPhos and SPhos under standardized conditions would be of significant value to the scientific community, potentially unveiling a new, useful tool for synthetic chemists. Researchers are encouraged to explore the utility of this and other electron-deficient phosphine ligands to expand the ever-growing toolbox for cross-coupling chemistry.
References
Predicting Performance: A Comparative Guide to (2-Fluorophenyl)phosphane and its Analogs in Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphine ligand is a critical factor in the success of catalytic cross-coupling reactions. The electronic and steric properties of these ligands directly influence reaction efficiency, substrate scope, and catalyst stability. This guide provides a comparative analysis of (2-Fluorophenyl)phosphane, a monofluorinated phosphine ligand, against its non-fluorinated counterpart, diphenylphosphane, and the widely used triphenylphosphine. The performance is evaluated through the lens of Density Functional Theory (DFT) calculations and supported by experimental data from the Suzuki-Miyaura cross-coupling reaction.
The introduction of fluorine atoms into phosphine ligands can significantly alter their electronic properties, primarily through the inductive effect, leading to lower basicity and potentially different catalytic activity. DFT calculations provide a powerful tool for predicting these effects, offering insights into parameters such as the Tolman Electronic Parameter (TEP) and the Tolman cone angle, which quantify the electronic and steric nature of the ligand, respectively.
Computational Analysis: Steric and Electronic Parameters
DFT calculations are instrumental in predicting the behavior of phosphine ligands in catalytic cycles. The key parameters derived from these calculations are the Tolman cone angle (θ), a measure of the ligand's steric bulk, and the Tolman Electronic Parameter (TEP), which indicates the ligand's electron-donating or -withdrawing nature.
| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| Triphenylphosphine (PPh₃) | 145 | 2068.9 |
| Diphenylphosphane (HPPh₂) | 128 | 2066.7 |
| (2-Fluorophenyl)diphenylphosphine | Not available | Not available |
Experimental Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, widely used for the formation of carbon-carbon bonds. The choice of phosphine ligand is crucial for the efficiency of this palladium-catalyzed reaction. Below is a comparison of the performance of different phosphine ligands in the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid.
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 24 | 15 | [1] |
| Tricyclohexylphosphine (PCy₃) | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 2 | 98 | [1] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 1 | 99 | [1] |
| Representative Fluorinated Phosphine | Pd Catalyst | Base | Solvent | Temp. | Time | Yield | N/A |
Note: Direct experimental data for the Suzuki-Miyaura coupling of 4-chloroanisole and phenylboronic acid using this compound or (2-Fluorophenyl)diphenylphosphine was not available in the reviewed literature. The data presented for other phosphine ligands illustrates the significant impact of ligand choice on reaction outcome under similar conditions.
Experimental Protocols
A general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is as follows:
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand
-
Aryl halide (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, THF)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the palladium source and the phosphine ligand are added.
-
The anhydrous solvent is then added, and the mixture is stirred for a few minutes until a homogeneous solution is formed.
-
The aryl halide, arylboronic acid, and base are subsequently added to the reaction mixture.
-
The reaction vessel is sealed and heated to the desired temperature with vigorous stirring for the specified reaction time.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Overview and Logical Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving the palladium catalyst and the phosphine ligand. Understanding this cycle is crucial for optimizing reaction conditions and predicting the effect of ligand modifications.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The workflow for predicting the performance of a phosphine ligand using DFT calculations and experimental validation follows a logical progression.
Caption: Workflow for DFT prediction and experimental validation.
References
A Comparative Guide to Isotopic Labeling Studies with (2-Fluorophenyl)phosphane Ligands and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the application of isotopic labeling techniques in the study of catalytic reactions involving phosphane ligands, with a specific focus on the potential uses of (2-Fluorophenyl)phosphane and its analogs. While direct isotopic labeling studies on this compound are not extensively documented in publicly available literature, this guide draws parallels from studies on structurally similar phosphine ligands to illustrate the methodologies and potential insights that can be gained.
Introduction to this compound Ligands
This compound and other fluoroarylphosphines are a class of ligands used in homogeneous catalysis. The introduction of fluorine atoms into the aryl rings of phosphine ligands significantly alters their electronic and steric properties compared to their non-fluorinated counterparts like triphenylphosphine.[1][2] These modifications can lead to changes in the reactivity and selectivity of the metal complexes they form, making them valuable tools in various catalytic processes, including cross-coupling reactions and hydroformylation.[2][3] The electron-withdrawing nature of the fluorine atom generally decreases the basicity of the phosphorus center, which can influence the catalytic cycle.[2]
The Role of Isotopic Labeling in Mechanistic Studies
Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation.[4][5][6] In the context of organometallic catalysis, isotopes such as deuterium (²H or D), carbon-13 (¹³C), and phosphorus-31 (³¹P) are commonly employed.[4][5] These studies can provide invaluable information on:
-
Reaction Pathways: Tracing the movement of labeled atoms to confirm or rule out proposed mechanistic steps.[4][6]
-
Kinetic Isotope Effects (KIEs): Comparing the reaction rates of labeled and unlabeled substrates to identify the rate-determining step of a reaction.[7]
-
Ligand Exchange Dynamics: Monitoring the exchange of ligands between the metal center and the solution.
-
Characterization of Intermediates: Using techniques like NMR spectroscopy to identify and characterize transient species in a catalytic cycle.
Comparative Analysis of Isotopic Labeling Studies with Arylphosphane Ligands
While specific data for this compound is limited, we can infer its potential in isotopic labeling studies by examining research on analogous arylphosphane ligands.
Table 1: Comparison of Isotopic Labeling Applications in Arylphosphane Ligands
| Isotope | Labeled Ligand/Substrate | Analytical Technique(s) | Mechanistic Insights Gained | Reference Example |
| Deuterium (²H) | Deuterated aryl halides (substrate) with phosphane ligand | Mass Spectrometry, NMR Spectroscopy | Elucidation of C-H activation and reductive elimination pathways in cross-coupling reactions. | --INVALID-LINK-- |
| Deuterium (²H) | Deuterated phosphinamide | ¹H, ²H, ⁷Li, ¹³C, ³¹P NMR | Understanding anionic cyclization mechanisms and the role of lithium complexes. | --INVALID-LINK--[8] |
| Carbon-13 (¹³C) | ¹³C-labeled substrates in catalytic cycles | ¹³C NMR Spectroscopy, Mass Spectrometry | Tracing carbon pathways in carbonylation and cross-coupling reactions. | --INVALID-LINK--[4][5] |
| Phosphorus-31 (³¹P) | Phosphane ligands in metal complexes | ³¹P NMR Spectroscopy | Monitoring ligand coordination, exchange rates, and the formation of different catalyst species in solution.[9] | --INVALID-LINK--[9] |
| Oxygen-18 (¹⁸O) | ¹⁸O-labeled phosphate groups | ³¹P NMR Spectroscopy | Studying positional isotope exchange to understand enzyme-catalyzed reactions involving phosphorus-containing substrates.[10] | --INVALID-LINK--[10] |
Experimental Protocols for Isotopic Labeling Studies
The following are generalized experimental protocols that could be adapted for studies involving this compound ligands, based on methodologies used for other arylphosphanes.
Protocol 1: Deuterium Labeling for Mechanistic Investigation of a Suzuki-Miyaura Cross-Coupling Reaction
-
Synthesis of Labeled Substrate: Synthesize a deuterated version of one of the coupling partners (e.g., an aryl bromide-d₅).
-
Catalyst Preparation: In a glovebox, prepare the palladium catalyst precursor (e.g., Pd(OAc)₂) and the this compound ligand in a suitable solvent (e.g., toluene).
-
Reaction Setup: To a reaction vessel, add the deuterated aryl bromide, the boronic acid coupling partner, a base (e.g., K₂CO₃), and the catalyst solution.
-
Reaction Monitoring: At various time points, take aliquots from the reaction mixture, quench the reaction, and analyze the products by GC-MS to determine the extent of deuterium incorporation in the product and any potential H/D scrambling.
-
NMR Analysis: After purification, analyze the final product by ¹H and ²H NMR to confirm the position of the deuterium labels.
Protocol 2: ³¹P NMR Study of Ligand Exchange
-
Sample Preparation: Prepare an NMR tube with a solution of the pre-formed metal complex of this compound (e.g., Pd(PPh₃)₂(2-FPPh₂)) in a suitable deuterated solvent (e.g., toluene-d₈).
-
Addition of Free Ligand: Add a known excess of free this compound ligand to the NMR tube.
-
Variable Temperature NMR: Acquire ³¹P NMR spectra at various temperatures.
-
Data Analysis: Analyze the changes in the chemical shifts and line shapes of the signals for the coordinated and free ligand to determine the rate of ligand exchange.
Visualizing Catalytic Pathways and Workflows
Diagram 1: Generalized Catalytic Cycle for a Cross-Coupling Reaction
Caption: A simplified catalytic cycle for a typical palladium-catalyzed cross-coupling reaction.
Diagram 2: Experimental Workflow for a Kinetic Isotope Effect Study
Caption: Workflow for determining the kinetic isotope effect (KIE).
Conclusion
While direct experimental data on isotopic labeling with this compound ligands is sparse, the principles and methodologies are well-established through studies on analogous arylphosphane systems. By applying these techniques, researchers can gain deep insights into the mechanistic details of catalytic reactions employing these fluorinated ligands. The altered electronic properties of fluoroarylphosphines may lead to interesting and unique reactivity patterns that can be effectively probed using isotopic labeling, paving the way for the rational design of more efficient and selective catalysts.
References
- 1. DSpace [researchcommons.waikato.ac.nz]
- 2. researchgate.net [researchgate.net]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deuterium-labeling and NMR study of the dearomatization of N-alkyl-N-benzyldiphenylphosphinamides through anionic cyclization: ortho and benzylic lithiation directed by complex-induced proximity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 10. Positional isotope exchange using phosphorus-31 nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2-Fluorophenyl)phosphane: A Guide for Laboratory Professionals
(2-Fluorophenyl)phosphane is an organophosphorus compound that requires careful handling and disposal due to its potential toxicity and reactivity. Adherence to proper safety protocols is crucial to protect researchers, support staff, and the environment. This guide provides essential information on the safe disposal of this compound, tailored for research scientists and professionals in drug development.
I. Understanding the Hazards
-
Toxicity: Organophosphorus compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1][2][3] They can act as cholinesterase inhibitors, affecting the nervous system.[1][2]
-
Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[4][5][6]
-
Environmental Hazard: Many organophosphorus compounds are toxic to aquatic life.[7]
II. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene).[8] Leather gloves are not suitable.[9] |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] |
| Lab Coat | A flame-resistant lab coat should be worn to protect from splashes. |
| Respiratory Protection | If handling outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator is necessary.[4] |
III. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable decontamination solution (e.g., a solution of sodium hypochlorite followed by a wash with soap and water).[8]
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
IV. Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of it down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization:
-
Place liquid waste in a designated, leak-proof, and clearly labeled container.
-
Place solid waste, including contaminated consumables (e.g., pipette tips, weighing boats), in a separate, clearly labeled, and sealed container.
-
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Disposal Workflow for this compound.
V. Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal or reuse.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous chemical waste.
-
Deface Label: After decontamination, deface or remove the original label.
-
Disposal: Dispose of the decontaminated container according to your institution's guidelines for empty chemical containers.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 2. youtube.com [youtube.com]
- 3. resources.wfsahq.org [resources.wfsahq.org]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling (2-Fluorophenyl)phosphane
Essential Safety and Handling Guide for (2-Fluorophenyl)phosphane
Hazard Identification and Personal Protective Equipment
Based on data from similar organophosphorus compounds, this compound is expected to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, a comprehensive approach to personal protection is crucial.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] |
| Face Shield | Recommended when there is a splash hazard. | |
| Skin Protection | Chemical-Resistant Gloves | Wear compatible chemical-resistant gloves.[1] Inspect gloves before use and remove with care to avoid skin contamination. |
| Lab Coat/Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2][4] Contaminated clothing should be removed and washed before reuse.[1] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][2] |
Operational and Handling Plan
Safe handling of this compound requires a controlled environment and adherence to strict protocols to minimize exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2][4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.
-
Dispensing: Carefully dispense the required amount of the compound, avoiding dust formation if it is a solid.[2]
-
Reactions: Keep containers tightly closed when not in use.[1][2]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[2]
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[2]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical attention.[2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[2]
-
If Swallowed: Rinse mouth.[3] Call a poison center or doctor if you feel unwell.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
Waste Collection:
Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
-
Do not release into the environment.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
